Isopropyl trifluoromethanesulfonate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
propan-2-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O3S/c1-3(2)10-11(8,9)4(5,6)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJBHBQUEAGIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of isopropyl triflate alkylation reactions
An In-Depth Technical Guide to the Mechanism of Isopropyl Triflate Alkylation Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl trifluoromethanesulfonate (isopropyl triflate, i-PrOTf) is a powerful and highly versatile alkylating agent utilized extensively in modern organic synthesis, particularly within pharmaceutical and materials science. Its exceptional reactivity is primarily attributed to the trifluoromethanesulfonate (triflate) anion, one of the most effective leaving groups known. This guide provides a comprehensive examination of the mechanistic underpinnings of isopropyl triflate alkylation reactions. We will explore the dichotomy between SN1 and SN2 pathways, the factors governing mechanistic preference, the intrinsic properties of the triflate group that drive these reactions, and practical considerations for laboratory application. This document serves as a technical resource, blending foundational theory with field-proven insights to empower researchers in leveraging this potent reagent effectively and safely.
The Triflate Group: An Engine of Reactivity
The remarkable utility of isopropyl triflate stems directly from the properties of the trifluoromethanesulfonate anion (TfO⁻). To appreciate the alkylation mechanism, one must first understand why triflate is such an exceptional leaving group. Its efficacy arises from two key electronic features:
-
Resonance Stabilization: The negative charge on the departing anion is delocalized across three oxygen atoms and the sulfur atom, significantly stabilizing the species.
-
Inductive Effect: The three fluorine atoms exert a powerful electron-withdrawing inductive effect through the sulfur atom, further dispersing the negative charge and enhancing the stability of the anion.[1]
Triflic acid (TfOH), the conjugate acid of the triflate anion, is a superacid with a pKa estimated to be around -14.7.[1] This extreme acidity confirms the extraordinary stability of its conjugate base. A fundamental principle in substitution chemistry is that good leaving groups are the conjugate bases of strong acids.[1] This stability drastically lowers the activation energy for the cleavage of the carbon-oxygen bond, making isopropyl triflate a highly potent electrophile.[1]
Data Presentation: Comparative Leaving Group Ability
To contextualize the reactivity of the triflate group, its performance relative to other common leaving groups is summarized below. The data underscores the vast difference in reactivity, which dictates reaction conditions and substrate scope.
| Leaving Group | Abbreviation | Relative Reactivity (krel) |
| Trifluoromethanesulfonate | -OTf | 56,000 |
| Fluorosulfate | -OSO₂F | 29,000 |
| p-Nitrobenzenesulfonate | -ONs | 13 |
| p-Bromobenzenesulfonate | -OBs | 2.62 |
| Methanesulfonate | -OMs | 1.00 |
| p-Toluenesulfonate | -OTs | 0.70 |
| Iodide | -I | 0.01 |
| Bromide | -Br | 0.001 |
| Chloride | -Cl | 0.0001 |
| (Source: Adapted from kinetic studies data)[1] |
The Mechanistic Dichotomy: SN1 vs. SN2 Pathways
As a secondary alkyl electrophile, isopropyl triflate lies at the mechanistic borderline between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution.[2][3] The preferred pathway is not intrinsic to the reagent itself but is profoundly influenced by the reaction environment, specifically the nature of the nucleophile and the solvent system.[3][4]
The SN1 Pathway
This pathway is characterized by a two-step mechanism involving the formation of a carbocation intermediate.
-
Ionization: The C-OTf bond cleaves heterolytically in the rate-determining step to form a secondary isopropyl carbocation and the highly stable triflate anion.
-
Nucleophilic Attack: A (typically weak) nucleophile attacks the planar carbocation. This can occur from either face, leading to racemization if the carbon center is chiral.
Factors Favoring the SN1 Mechanism:
-
Solvent: Polar protic solvents (e.g., water, alcohols) are crucial. They stabilize the carbocation intermediate and the triflate anion through hydrogen bonding and dipole-dipole interactions, lowering the activation energy of the first step.[4][5] Detailed studies show that isopropyl triflate predominantly follows SN1-type pathways in such solvents.[1]
-
Nucleophile: Weak, neutral nucleophiles (e.g., H₂O, ROH) favor this pathway as they are not strong enough to force a concerted SN2 displacement.[4][5] Reactions where the solvent also acts as the nucleophile are termed solvolysis reactions.[3]
The SN2 Pathway
This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This backside attack results in the inversion of stereochemistry at the carbon center.
Factors Favoring the SN2 Mechanism:
-
Nucleophile: Strong, anionic nucleophiles (e.g., RS⁻, N₃⁻, CN⁻) possess a high-energy HOMO that facilitates a concerted displacement. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal. They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.[4]
-
Steric Hindrance: While the isopropyl group is more sterically hindered than a primary substrate, the SN2 pathway is still accessible, unlike with tertiary systems where it is completely blocked.[5][6]
Visualization: SN1 vs. SN2 Mechanistic Pathways
The following diagram illustrates the distinct energetic profiles and key intermediates/transition states for the two competing mechanisms.
Caption: Competing SN1 (top) and SN2 (bottom) pathways for isopropyl triflate alkylation.
Applications in Drug Development and Organic Synthesis
The high reactivity and predictable mechanistic behavior of isopropyl triflate make it a valuable reagent in the synthesis of complex organic molecules.
-
Pharmaceutical Synthesis: It is frequently used to introduce the isopropyl group, a common motif in pharmacologically active compounds, onto various nucleophiles like amines, alcohols, and thiols.[1] The installation of an isopropyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. For instance, the synthesis of Omidenepag Isopropyl, an FDA-approved drug for glaucoma, involves an esterification with isopropyl alcohol, showcasing the importance of this functional group.[7]
-
Protecting Group Chemistry: The isopropyl group can serve as a protecting group for alcohols and other functionalities. Isopropyl triflate provides an efficient means of installing this group under mild conditions.
-
Polymer Chemistry: It facilitates the modification of polymers by introducing functional groups, thereby altering their physical and chemical properties for applications in areas like drug delivery systems.[1]
Experimental Protocols & Methodologies
A self-validating protocol requires not only procedural steps but also an understanding of the rationale behind each choice.
Protocol 1: Synthesis of Isopropyl Triflate (i-PrOTf)
This procedure describes the conversion of isopropyl alcohol to its corresponding triflate ester using trifluoromethanesulfonic anhydride.[1][8]
Rationale: Trifluoromethanesulfonic anhydride (Tf₂O) is a highly reactive triflating agent. A non-nucleophilic amine base is required to scavenge the triflic acid byproduct, which would otherwise protonate the starting alcohol or the product. Dichloromethane (DCM) is an excellent inert solvent for this transformation. The reaction is performed at low temperatures to control the exothermic reaction and prevent side reactions.
Materials:
-
Isopropyl alcohol (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)
-
Pyridine or Triethylamine (TEA, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel.
-
Dissolve isopropyl alcohol and pyridine/TEA in anhydrous DCM and cool the solution to -20 °C to 0 °C using an appropriate cooling bath.
-
Add Tf₂O dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Do not heat the product during concentration.
-
The crude product is often used directly due to its instability. If purification is necessary, flash chromatography on silica gel at low temperatures can be attempted, but elimination is a significant risk.[9]
Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of isopropyl triflate.
Protocol 2: N-Alkylation of Benzylamine with Isopropyl Triflate
Rationale: This protocol demonstrates a typical SN2-type alkylation. A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is used to prevent it from competing with the benzylamine nucleophile. Acetonitrile is a suitable polar aprotic solvent.
Materials:
-
Benzylamine (1.0 eq)
-
Isopropyl triflate (1.2 eq, freshly prepared or from a reliable commercial source)
-
Diisopropylethylamine (DIPEA, 1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add benzylamine, DIPEA, and anhydrous acetonitrile.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of isopropyl triflate in acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield N-isopropylbenzylamine.
Safety and Handling
Isopropyl triflate is a highly reactive and moisture-sensitive compound that requires careful handling.
-
Reactivity: As a potent alkylating agent, it should be treated as potentially hazardous. Alkylating agents can be toxic and mutagenic.[10]
-
Moisture Sensitivity: The compound will readily hydrolyze upon contact with moisture to form corrosive triflic acid. All handling should be done under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed within a chemical fume hood.[10][11]
-
Disposal: Waste should be treated as hazardous and disposed of according to local regulations.
Conclusion and Future Outlook
Isopropyl triflate is a cornerstone reagent in organic chemistry, enabling the efficient introduction of the isopropyl moiety. Its reactivity is governed by a delicate balance of factors that steer the reaction down SN1 or SN2 pathways, a classic case of borderline mechanistic behavior. Understanding this dichotomy allows chemists to fine-tune reaction conditions to achieve desired outcomes with high selectivity. While its reactivity is a great asset, it also necessitates careful handling and storage. Ongoing research continues to explore the utility of alkyl triflates in novel transformations, including metal-catalyzed cross-coupling reactions, further cementing their indispensable role in the synthesis of pharmaceuticals and advanced materials.[1]
References
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets this compound. Retrieved from [Link]
-
Al-Huniti, M. H., & Al-Sheikh, Y. A. (2014). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Molecules, 19(8), 12898–12931. Retrieved from [Link]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet - Isopropyl trifluoroacetate. Retrieved from [Link]
-
Ashenhurst, J. (2024). Comparing the SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Silva, G. G., et al. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Scientific Reports, 14(1), 2977. Retrieved from [Link]
-
Pharmarecipereview.com. (n.d.). Ethyl Triflate in Medicinal Chemistry: Exploring Potential and Applications. Retrieved from [Link]
-
Silva, G. G., et al. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Scientific Reports, 14(1), 2977. Retrieved from [Link]
-
Reddit. (2021). leaving group ability of triflate. r/OrganicChemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
-
Chad's Prep. (2020, November 5). 7.3 SN1 vs SN2 | Organic Chemistry. YouTube. Retrieved from [Link]
-
Axios Research. (n.d.). Isopropyl Triflate. Retrieved from [Link]
-
Szafraniec, L. J., Szafraniec, L. L., & Beaudry, W. T. (1982). Reaction of (R)-(+)-isopropyl methylphosphinate with methyl triflate. Stereospecific synthesis of (R)-(+)-isopropyl methyl methylphosphonite. The Journal of Organic Chemistry, 47(10), 1938–1940. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Journal of Pharmaceutical Analysis, 13(9), 1-28. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalysed dehydrative nucleophilic displacement reactions. RSC Advances, 7(77), 48784-48791. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. chemicalbook.com [chemicalbook.com]
Introduction: The Strategic Importance of Isopropyl Trifluoromethanesulfonate
An In-Depth Technical Guide to Isopropyl Trifluoromethanesulfonate for Advanced Chemical Synthesis
In the landscape of modern organic synthesis, the ability to forge new carbon-heteroatom and carbon-carbon bonds with precision and efficiency is paramount. This compound (i-PrOTf), also known as isopropyl triflate, has emerged as a powerhouse reagent for the introduction of the isopropyl moiety onto a wide range of nucleophilic substrates.[1] Its significance is rooted in the exceptional reactivity conferred by the trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups known in organic chemistry.[1] This guide provides an in-depth exploration of the core physical and chemical properties, synthesis, reactivity, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.
Molecular and Physical Properties
This compound is a colorless liquid under standard conditions.[1] Its fundamental properties are summarized below. It is critical to note that while some physical data are derived from experimental work, others are based on predictive models and should be considered as such.
| Property | Value | Source(s) |
| CAS Number | 41029-44-1 | [1][2] |
| Molecular Formula | C₄H₇F₃O₃S | [1][2] |
| Molecular Weight | 192.16 g/mol | [1][2] |
| IUPAC Name | propan-2-yl trifluoromethanesulfonate | [1] |
| Synonyms | Isopropyl triflate, i-PrOTf | [1] |
| Physical State | Colorless liquid | [1] |
| Boiling Point | 133.5 ± 35.0 °C (Predicted) | [1] |
| Density | 1.385 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Miscible with aprotic organic solvents (e.g., CH₂Cl₂, THF, acetonitrile). Reacts with protic solvents (e.g., water, alcohols). | [3] |
| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes to form trifluoromethanesulfonic acid. | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of this compound. The expected spectral data are outlined below.
| Spectroscopy | Characteristic Peaks and Features |
| ¹H NMR | δ ~5.2 ppm (septet, 1H, -CH-), δ ~1.5 ppm (doublet, 6H, -CH₃) |
| ¹³C NMR | δ ~118 ppm (quartet, J ≈ 320 Hz, -CF₃), δ ~78 ppm (-CH-), δ ~22 ppm (-CH₃) |
| ¹⁹F NMR | δ ~ -75 ppm (singlet, CF₃) |
| FT-IR (neat) | ~2990-2940 cm⁻¹ (C-H stretch), ~1410 cm⁻¹ (S=O stretch, asymmetric), ~1250 cm⁻¹ (S=O stretch, symmetric), ~1200 cm⁻¹ (C-F stretch), ~1030 cm⁻¹ (S-O stretch), ~950-850 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | M⁺• at m/z = 192 (may be weak or absent). Key fragments: m/z = 150 ([M - C₃H₆]⁺•, McLafferty-type rearrangement), m/z = 149 ([CF₃SO₃]⁻, not typically seen in EI+), m/z = 43 ([C₃H₇]⁺, isopropyl cation). |
Chemical Properties and Reactivity
The Triflate Anion: An Exceptional Leaving Group
The extraordinary reactivity of this compound is a direct consequence of the trifluoromethanesulfonate anion (TfO⁻). Trifluoromethanesulfonic acid (TfOH) is a superacid with a pKa of approximately -14.[1] This extreme acidity means its conjugate base, the triflate anion, is exceptionally stable and therefore an excellent leaving group. The stability of the triflate anion is derived from two key factors:
-
Resonance Delocalization: The negative charge is delocalized across the three oxygen atoms of the sulfonate group.[1]
-
Inductive Effect: The powerful electron-withdrawing effect of the trifluoromethyl (-CF₃) group further disperses the negative charge.[1]
This combination makes the triflate group approximately 56,000 times more reactive as a leaving group than a mesylate group in nucleophilic substitution reactions.[1]
Alkylation Reactions and Mechanistic Considerations
This compound is a potent electrophile used to alkylate a wide variety of nucleophiles, including alcohols, phenols, amines, and thiols.[1] The reaction mechanism for nucleophilic substitution is highly dependent on the solvent and the nucleophile, typically following a borderline Sₙ1/Sₙ2 pathway.[1]
-
In polar protic solvents , the reaction tends to favor an Sₙ1-like mechanism . The solvent stabilizes the formation of an intermediate isopropyl carbocation, which is then attacked by the nucleophile.[1]
-
In polar aprotic solvents , the mechanism is closer to a loose Sₙ2-like transition state , where the C-O bond is significantly weakened and has substantial carbocation character before the new bond with the nucleophile is fully formed.[1]
Synthesis and Purification
The most common and reliable method for synthesizing this compound is the reaction of isopropanol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an anhydrous aprotic solvent like dichloromethane.[1]
The purpose of the base is to neutralize the triflic acid generated during the reaction, preventing it from protonating the starting alcohol or the product. The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive triflic anhydride and the resulting isopropyl triflate.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the triflation of alcohols.[4][5][6] All operations must be performed in a chemical fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Materials:
-
Isopropanol (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)
-
Pyridine, anhydrous (1.2 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add isopropanol and anhydrous dichloromethane.
-
Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.
-
Slowly add anhydrous pyridine via syringe.
-
Add trifluoromethanesulfonic anhydride dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 0 °C. A white precipitate (pyridinium triflate) will form.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with cold 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) at low temperature (<30 °C).
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound as a colorless liquid.
-
Protocol: O-Alkylation of 4-Methoxyphenol
This protocol provides a representative example of using isopropyl triflate for the O-alkylation of a phenol.
-
Materials:
-
4-Methoxyphenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add this compound dropwise via syringe.
-
Heat the reaction mixture to 40-50 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Rinse the solid with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired isopropyl phenyl ether.
-
Safety, Handling, and Storage
This compound is a reactive and hazardous chemical that requires careful handling.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.
-
Toxicity: Assumed to be highly toxic if inhaled, ingested, or in contact with skin, similar to other small alkylating agents like methyl triflate.[7]
-
Reactivity: Reacts exothermically with water and protic solvents. It is moisture-sensitive and will hydrolyze to release corrosive triflic acid.[3]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[7]
-
Skin Protection: A flame-resistant lab coat and appropriate protective clothing to cover all exposed skin are required.
-
-
Handling and Storage:
-
Always handle this compound in a well-ventilated chemical fume hood.[3]
-
Use syringes and Schlenk techniques for transfers under an inert atmosphere (Nitrogen or Argon).
-
Store in a tightly sealed container, often in an ampule as supplied, in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8][9]
-
Refrigerated storage (0-6 °C) is often recommended to ensure long-term stability.[7]
-
-
Disposal:
Conclusion
This compound is a highly effective reagent for isopropylation, driven by the unparalleled leaving group ability of the triflate anion. Its predictable reactivity and utility in constructing complex molecules solidify its role in advanced organic synthesis, particularly within pharmaceutical and materials science research. However, its potent reactivity necessitates a thorough understanding of its properties and strict adherence to safety protocols. By leveraging the information and procedures outlined in this guide, researchers can safely and effectively harness the synthetic power of this valuable compound.
References
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]
-
Dakota Bioprocessing. (n.d.). Understanding the Hazards and Safe Handling of Methyl Triflate. Retrieved from [Link]
-
Reddit. (2013). Working with Triflates. Retrieved from [Link]
- Google Patents. (2016). CN106008282A - Method for synthesizing trifluoromethanesulfonate.
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylethyl 1,1,1-trifluoromethanesulfonate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. GSRS [precision.fda.gov]
- 3. fishersci.com [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Triisopropylsilyl trifluoromethanesulfonate | C10H21F3O3SSi | CID 2724529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Isopropyl trifluoromethanesulfonate stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Isopropyl Trifluoromethanesulfonate
Introduction: The Dual Nature of a Powerful Reagent
This compound (i-PrOTf), also known as isopropyl triflate, is a potent electrophilic alkylating agent widely employed in organic synthesis.[1][2] Its utility stems from the exceptional reactivity conferred by the trifluoromethanesulfonate (triflate) anion, one of the most effective leaving groups in organic chemistry.[1][3] This high reactivity, however, is intrinsically linked to its instability, presenting significant challenges for its storage and handling. This guide provides an in-depth analysis of the chemical stability of this compound, delineates its primary decomposition pathways, and establishes rigorous protocols for its safe storage and handling to ensure experimental success and laboratory safety.
The Foundation of Reactivity: Molecular Structure and Properties
This compound (C₄H₇F₃O₃S) is a colorless liquid whose power lies in the triflate moiety.[1] The three fluorine atoms exert a powerful electron-withdrawing inductive effect through the sulfur atom, which, combined with the resonance stabilization of the resulting anion, makes triflate an extraordinarily good leaving group.[1] This property facilitates nucleophilic substitution reactions, often proceeding through an SN1-type pathway involving a stabilized secondary isopropyl carbocation intermediate.[1]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₇F₃O₃S | [1][2][4] |
| Molecular Weight | 192.16 g/mol | [2][4] |
| CAS Number | 41029-44-1 | [1][2][5] |
| Appearance | Colorless Liquid | [1][6] |
| Synonyms | Isopropyl triflate, Propan-2-yl trifluoromethanesulfonate | [2] |
Chemical Stability and Decomposition Pathways
The very features that make isopropyl triflate a valuable reagent also render it susceptible to decomposition. Unlike more stable primary alkyl triflates, secondary triflates like i-PrOTf are known to be significantly less stable, particularly during purification or prolonged storage.[6][7][8]
Hydrolytic Instability
The most significant factor affecting the stability of this compound is its acute sensitivity to moisture.[1][9] It hydrolyzes readily upon contact with water, including atmospheric moisture, to form isopropanol and trifluoromethanesulfonic acid, a superacid. This reaction is often rapid and exothermic. The acidic byproduct can further catalyze other decomposition reactions.
Caption: Hydrolysis of this compound.
Thermal and Acidic Lability
Isopropyl triflate exhibits poor stability under strongly acidic conditions and is sensitive to heat.[7] The lability in acid is attributed to the propensity to form a stabilized secondary carbocation.[7] While stable under controlled, normal conditions, elevated temperatures can accelerate decomposition.[5] Secondary alkyl triflates are known to undergo elimination reactions even at low temperatures (-30 °C), especially in the absence of stabilizing functional groups.[8] Upon combustion or severe thermal decomposition, it emits toxic and irritating fumes, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen fluoride (HF).[5][9]
Incompatibility with Nucleophiles
As a potent electrophile, this compound reacts readily with a wide range of nucleophiles.[1] This reactivity is desirable in synthesis but is a critical consideration for storage. It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][9][10] Contact with these materials can lead to vigorous and potentially hazardous reactions.
Recommended Storage and Handling Protocols
Given its inherent instability and reactivity, strict adherence to proper storage and handling procedures is paramount for maintaining the integrity of the reagent and ensuring laboratory safety.
Core Storage Conditions
The primary objective of storage is to rigorously exclude moisture and prevent thermal decomposition.
| Parameter | Recommendation | Rationale & Citation |
| Temperature | Refrigerate (2-8°C recommended). | To minimize thermal decomposition and slow degradation reactions.[5][11] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | To prevent hydrolysis from atmospheric moisture. The compound is moisture sensitive.[9][12] |
| Container | Tightly sealed, amber glass bottle. | To protect from light and prevent moisture ingress. Glass is inert to the compound.[13] |
| Location | Dry, well-ventilated, corrosives-compatible area. | To ensure a safe environment and prevent accidental contact with incompatible materials.[5][9][12] |
| Incompatibles | Segregate from strong acids, bases, oxidizing agents, and reducing agents. | To prevent violent reactions and decomposition.[5][9] |
Protocol for Safe Handling and Use
This protocol outlines the essential steps for safely handling this compound in a research setting.
Caption: Standard workflow for handling this compound.
Step-by-Step Methodology:
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and compatible gloves (e.g., butyl rubber or laminate film).[5][12]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of potentially toxic vapors.[5][14]
-
Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Ensure all glassware is oven- or flame-dried and cooled under a stream of dry inert gas (argon or nitrogen).
-
Reagent Transfer: Transfer the liquid using a dry, gas-tight syringe that has been flushed with inert gas. To prevent back-pressure issues, use a needle to vent the reaction flask to a bubbler.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).[13] Collect the material into a suitable container for hazardous waste disposal. Do not use combustible materials like paper towels.
-
Quenching and Disposal: Needles, syringes, and residual reagent should be carefully quenched by slowly adding them to a stirred solution of a nucleophilic solvent like isopropanol or a dilute solution of an amine (e.g., diethylamine in an appropriate solvent) in the fume hood.[14] All waste must be disposed of as hazardous chemical waste in accordance with local and federal regulations.[5][12]
Conclusion: Balancing Power with Precaution
This compound is a powerful synthetic tool whose high reactivity demands a comprehensive understanding of its stability profile. Its susceptibility to hydrolysis, thermal degradation, and reaction with a wide array of chemicals necessitates rigorous storage and handling protocols. By implementing the guidelines detailed in this document—specifically, storage under refrigerated, inert conditions and meticulous handling to exclude moisture—researchers can safely harness the synthetic power of this reagent while ensuring its integrity and maximizing experimental reproducibility.
References
-
Title: MATERIAL SAFETY DATA SHEETS this compound Source: Cleanchem Laboratories URL: [Link]
-
Title: Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates Source: National Institutes of Health (PMC) URL: [Link]
-
Title: 1-Methylethyl 1,1,1-trifluoromethanesulfonate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Section 1. Identification - GFA Alcohol Prep Pads Source: GFA Production (Xiamen) Co., Ltd. URL: [Link]
-
Title: leaving group ability of triflate Source: Reddit r/OrganicChemistry URL: [Link]
-
Title: SAFETY DATA SHEET - Isopropyl trifluoroacetate Source: Thermo Fisher Scientific URL: [Link]
- Source: Google Patents (CN106008282A)
-
Title: A trifluoromethanesulfonate (triflate) can be used in a manner similar to a halide as a leaving group. Source: Pearson+ URL: [Link]
-
Title: Organic Syntheses Procedure - Methyl trifluoromethanesulfonate Source: Organic Syntheses URL: [Link]
-
Title: this compound Source: precisionFDA URL: [Link]
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 4. GSRS [precision.fda.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. Triisopropylsilyl Trifluoromethanesulfonate | 80522-42-5 [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Computational Deep Dive into the Reactivity of Isopropyl Trifluoromethanesulfonate: A Guide for Drug Development Professionals
Abstract
Isopropyl trifluoromethanesulfonate (isopropyl triflate, IPTfO) is a potent alkylating agent of significant interest in pharmaceutical development and organic synthesis due to the exceptional lability of the triflate leaving group. Understanding its reactivity profile, particularly the mechanistic dichotomy between Sɴ1 and Sɴ2 pathways, is critical for controlling reaction outcomes and optimizing synthetic routes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how computational chemistry, particularly Density Functional Theory (DFT), can be leveraged to dissect the reactivity of this compound. We will explore the underlying electronic factors governing its behavior, detail a robust computational workflow for mechanistic investigation, and discuss the critical influence of the solvent environment.
Introduction: The Duality of a Powerful Alkylating Agent
In the landscape of organic synthesis, the choice of an appropriate alkylating agent is paramount. This compound has emerged as a powerful tool for introducing the isopropyl group, a common motif in many pharmaceutical compounds. Its high reactivity is a double-edged sword: while enabling transformations that are sluggish with other substrates, it can also lead to a loss of selectivity and the formation of undesired byproducts. The core of this challenge lies in the borderline nature of its substitution reactions. As a secondary alkyl triflate, it does not fit neatly into the purely bimolecular (Sɴ2) or unimolecular (Sɴ1) mechanistic paradigms. Instead, it exists on a mechanistic continuum, with the preferred pathway being highly sensitive to the nucleophile, solvent, and temperature.
Computational modeling provides an indispensable lens through which to view these competing pathways. By simulating the reaction at the quantum mechanical level, we can elucidate transition state structures, calculate activation energy barriers, and predict how subtle changes in reaction conditions will tip the mechanistic balance. This guide will walk through the theoretical underpinnings and practical application of such computational studies.
The Key Players: Electronic Structure and Intrinsic Reactivity
To understand the reactivity of this compound, we must first consider its constituent parts: the incipient isopropyl carbocation and the triflate leaving group.
The Isopropyl Carbocation: A Matter of Stability
The viability of an Sɴ1 pathway is directly linked to the stability of the carbocation intermediate that is formed upon departure of the leaving group. The isopropyl cation is a secondary carbocation, placing it at a stability crossroads between the highly unstable primary cations and the more stable tertiary cations. Its stability is primarily derived from two electronic effects:
-
Inductive Effect: The two methyl groups adjacent to the positively charged carbon are electron-donating, pushing electron density towards the carbocation center and partially neutralizing the positive charge.
-
Hyperconjugation: The C-H σ-bonds of the methyl groups can overlap with the empty p-orbital of the carbocationic center, delocalizing the positive charge over multiple atoms. Extensive ab initio calculations have shown that this hyperconjugative interaction is a significant stabilizing factor.[1]
While more stable than primary carbocations, the isopropyl cation is still a high-energy intermediate, making a pure Sɴ1 mechanism, where the carbocation is fully formed before the nucleophile attacks, less common than in tertiary systems.
The Triflate Anion: An Exceptional Leaving Group
The trifluoromethanesulfonate (triflate) anion is one of the best leaving groups known in organic chemistry.[2][3] Its exceptional ability to depart stems from the extreme stability of the resulting anion. This stability is a consequence of:
-
Resonance: The negative charge is delocalized over the three oxygen atoms of the sulfonate group.[4]
-
Inductive Effect: The powerful electron-withdrawing trifluoromethyl group pulls electron density away from the sulfonate group, further stabilizing the negative charge.[4]
The conjugate acid of the triflate anion, triflic acid (CF₃SO₃H), is a superacid, underscoring the anion's stability. This inherent stability dramatically lowers the activation energy for the C-O bond cleavage, making alkyl triflates, including this compound, highly reactive.[4]
Computational Methodology: Dissecting the Sɴ1 and Sɴ2 Pathways
Density Functional Theory (DFT) has become the workhorse of computational organic chemistry for its balance of accuracy and computational cost. It allows us to model the potential energy surface of a reaction, identifying the low-energy paths from reactants to products.
The Sɴ1 vs. Sɴ2 Reaction Coordinate
The fundamental difference between the Sɴ1 and Sɴ2 mechanisms lies in the timing of bond-breaking and bond-making. A computational study must be designed to accurately model both possibilities.
Caption: A typical DFT workflow for studying reaction mechanisms.
Step 1: Gas-Phase Geometry Optimization
-
Objective: To find the lowest energy structures of the reactants (this compound and the nucleophile), products, and the carbocation intermediate.
-
Methodology:
-
Build the initial 3D structures of the molecules.
-
Perform geometry optimization calculations using a suitable DFT functional and basis set (e.g., M06-2X/6-311++G(d,p)). The M06-2X functional is often recommended for its accuracy in calculating main-group thermochemistry and barrier heights.
-
Confirm that the optimized structures are true minima on the potential energy surface by performing a frequency calculation and ensuring there are no imaginary frequencies.
-
Step 2: Transition State (TS) Search
-
Objective: To locate the transition state structures for both the Sɴ2 pathway and the two steps of the Sɴ1 pathway.
-
Methodology:
-
For the Sɴ2 TS, start with a structure where the nucleophile is approaching the central carbon from the backside and the C-O bond of the triflate is elongated.
-
For the Sɴ1 TSs, model the C-O bond cleavage (TS1) and the nucleophile's attack on the carbocation (TS2).
-
Use a TS optimization algorithm (e.g., Berny optimization with Opt=TS).
-
Step 3: Frequency Calculation and TS Verification
-
Objective: To verify that the located TS structures are indeed first-order saddle points and to calculate the zero-point vibrational energy (ZPVE).
-
Methodology:
-
Perform a frequency calculation on the optimized TS structures.
-
A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-O bond and formation of the C-Nu bond in the Sɴ2 TS).
-
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation
-
Objective: To confirm that the located transition state connects the correct reactants and products (or intermediates).
-
Methodology:
-
Perform an IRC calculation starting from the TS geometry.
-
The IRC path should lead downhill in energy from the TS to the corresponding reactants and products.
-
Step 5: Inclusion of Solvent Effects
-
Objective: To obtain more accurate energies that reflect the reaction in solution.
-
Methodology:
-
Take the gas-phase optimized geometries of all stationary points (reactants, TSs, intermediates, products).
-
Perform single-point energy calculations using a solvation model (e.g., SMD or a hybrid explicit/implicit model). This recalculates the electronic energy in the presence of the solvent continuum.
-
Step 6: Construction of the Reaction Energy Profile
-
Objective: To visualize the energetics of the competing pathways and determine the activation barriers.
-
Methodology:
-
Calculate the relative free energies (ΔG) of all stationary points, including ZPVE and solvation corrections.
-
The activation barrier (ΔG‡) is the difference in free energy between the transition state and the reactants.
-
Plot the free energy versus the reaction coordinate for both the Sɴ1 and Sɴ2 pathways. The pathway with the lower activation barrier will be the kinetically favored one.
-
Predicted Outcomes and Mechanistic Insights
While a definitive quantitative comparison requires carrying out the full computational protocol, we can make informed predictions based on the principles discussed and studies of analogous systems.
| Parameter | Sɴ2 Pathway | Sɴ1 Pathway | Expected Outcome for IPTfO |
| Rate Determining Step | Bimolecular attack of Nu⁻ | Unimolecular C-OTf cleavage | Highly dependent on conditions |
| Transition State | Pentacoordinate, charge dispersed | Cationic, charge separation | Sɴ1 TS is higher in energy in non-polar solvents |
| Solvent Effect | Favored by polar aprotic solvents | Strongly favored by polar protic solvents | A switch from Sɴ2-like to Sɴ1-like with increasing solvent polarity |
| Nucleophile Effect | Rate is sensitive to [Nu⁻] and its strength | Rate is insensitive to [Nu⁻] and its strength | Strong, unhindered nucleophiles will favor Sɴ2 |
It is anticipated that for this compound, the reaction will exhibit "borderline" behavior. In the presence of strong nucleophiles and in less polar solvents, the Sɴ2 pathway is likely to dominate. As the nucleophile becomes weaker or more sterically hindered, and as the solvent becomes more polar and capable of stabilizing a carbocation (e.g., water or formic acid), the mechanism will shift towards an Sɴ1-like pathway. Computational studies are perfectly suited to quantify this shift by calculating the activation barriers for both pathways across a range of simulated solvent environments. For example, DFT investigations into the hydrolysis of isopropyl chloride, a similar secondary substrate, reveal a loose Sɴ2-like mechanism with significant Sɴ1 character, where solvent assistance is crucial in stabilizing the transition state. [2][5]
Conclusion and Future Directions
The reactivity of this compound is a nuanced interplay of carbocation stability, leaving group ability, nucleophilicity, and solvent effects. This guide has outlined a comprehensive computational framework based on Density Functional Theory to dissect this complex reactivity profile. By systematically modeling the Sɴ1 and Sɴ2 pathways, researchers can gain predictive power over their reactions, enabling the rational design of synthetic routes and the minimization of unwanted side reactions.
For drug development professionals, this level of mechanistic understanding is invaluable. It allows for the fine-tuning of reaction conditions to favor a desired stereochemical outcome (as Sɴ2 reactions proceed with inversion of stereochemistry while Sɴ1 reactions lead to racemization) and to improve reaction yields and purity. The protocols described herein provide a roadmap for any research team equipped with standard computational chemistry software to undertake a rigorous investigation of this and other important reactive intermediates in pharmaceutical synthesis.
References
- Stabilization of carbocations CH 3 + , C 2 H 5 + , iC 3 H 7 + , tert-Bu + , and cyclo-pentyl + in solid phases: experimental data versus calcul
-
Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI. [Link]
-
Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. ResearchGate. [Link]
-
Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. RSC Publishing. [Link]
-
Nucleophilicity and Leaving-Group Ability in Frontside and Backside S N 2 Reactions. ResearchGate. [Link]
-
Mechanism of the solvolysis of α-keto triflate 1. ResearchGate. [Link]
-
Why is isopropylium carbocation more stable than benzyl carbocation? Quora. [Link]
-
Triflate. Wikipedia. [Link]
-
Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. ResearchGate. [Link]
Sources
- 1. DSpace [dr.lib.iastate.edu]
- 2. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Approach for ab Initio Calculations of Rate Coefficients for Secondary Reactions in Acrylate Free-Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Discovery and history of isopropyl trifluoromethanesulfonate
An In-depth Technical Guide to Isopropyl Trifluoromethanesulfonate: From Discovery to Contemporary Synthetic Applications
Abstract: this compound, commonly referred to as isopropyl triflate, stands as a potent and versatile electrophile in the synthetic chemist's toolkit. Its significance is rooted in the exceptional lability of the trifluoromethanesulfonate (triflate) leaving group, which facilitates a broad spectrum of nucleophilic substitution reactions. This guide provides a comprehensive exploration of isopropyl triflate, charting its historical context, fundamental physicochemical properties, detailed synthesis protocols, mechanistic underpinnings of its reactivity, and its strategic applications in modern organic synthesis, with a particular focus on drug development. This document is tailored for researchers, scientists, and drug development professionals seeking to harness the synthetic power of this reagent.
Historical Context: The Dawn of Triflate Chemistry
The story of this compound is intrinsically linked to the broader development of triflate chemistry. While a singular moment of "discovery" for the isopropyl derivative is not prominently recorded, its emergence was a natural progression following the pioneering work on trifluoromethanesulfonic acid and its derivatives. The triflate anion (CF₃SO₃⁻) is an extremely stable polyatomic ion, a consequence of the powerful inductive effect of the trifluoromethyl group and resonance stabilization, which delocalizes the negative charge across the three oxygen atoms.[1][2] This inherent stability makes it an outstanding leaving group, a property that chemists began to exploit in the mid-20th century.
The groundwork laid by researchers in exploring the synthesis and reactivity of various alkyl and aryl triflates paved the way for the utilization of isopropyl triflate as a valuable reagent.[3][4] These early investigations established triflates as highly effective alkylating agents, often displaying reactivity far exceeding that of traditional halides or other sulfonate esters.[5] However, the high reactivity of simple alkyl triflates, particularly secondary ones like isopropyl triflate, also presented challenges in their isolation and handling due to their propensity for elimination reactions at elevated temperatures.[6]
Synthesis and Physicochemical Properties
This compound is a colorless liquid that is highly reactive and sensitive to moisture.[7] It is characterized by the strong electron-withdrawing properties of the trifluoromethanesulfonate group, which makes the attached isopropyl group highly susceptible to nucleophilic attack.[7]
Synthetic Protocols
The most common laboratory-scale synthesis of this compound involves the reaction of isopropyl alcohol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base.[7] Another reported method involves the reaction of trifluoromethanesulfonic anhydride with triisopropyl orthoformate.[8]
Experimental Protocol: Synthesis from Isopropyl Alcohol and Triflic Anhydride
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel. The flask is charged with anhydrous dichloromethane (CH₂Cl₂) and isopropyl alcohol.
-
Inert Atmosphere: The system is purged with dry nitrogen or argon.
-
Cooling: The flask is immersed in a dry ice/acetone bath to cool the contents to approximately -78 °C.
-
Base Addition: A non-nucleophilic base, such as pyridine or 2,6-lutidine, is added dropwise to the cooled solution to act as a scavenger for the triflic acid byproduct.
-
Reagent Addition: A solution of trifluoromethanesulfonic anhydride in anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal reaction temperature below -70 °C during the addition to minimize side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Aqueous Workup: Upon completion, the reaction is carefully quenched by the addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with cold dichloromethane.
-
Washing: The combined organic layers are washed sequentially with cold dilute hydrochloric acid, cold saturated sodium bicarbonate solution, and finally with brine to remove any remaining impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure at low temperature.
-
Purification and Storage: Due to its instability, this compound is often used immediately in the subsequent synthetic step without further purification. If purification is necessary, it can be attempted by vacuum distillation, though this should be performed with extreme caution. The product should be stored under an inert atmosphere at low temperatures (e.g., in a freezer).
Physicochemical Data
| Property | Value |
| Molecular Formula | C₄H₇F₃O₃S[9] |
| Molecular Weight | 192.16 g/mol [9] |
| Appearance | Colorless liquid[7] |
| CAS Number | 41029-44-1[10] |
| Reactivity | Highly reactive, moisture-sensitive |
Mechanistic Insights into Reactivity
The synthetic utility of this compound is a direct consequence of the triflate group's exceptional ability to function as a leaving group.[5] This allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols.[7] The reaction typically proceeds via an Sₙ2 mechanism, characterized by the backside attack of the nucleophile on the carbon atom bearing the triflate group. However, for a secondary substrate like the isopropyl group, an Sₙ1 pathway, involving the formation of a secondary carbocation intermediate, can also be a competing pathway, particularly in polar, non-nucleophilic solvents.
Diagram: Generalized Nucleophilic Substitution of this compound
Caption: A simplified representation of the Sₙ2 reaction pathway.
Applications in Drug Development and Organic Synthesis
The introduction of an isopropyl group is a frequently employed tactic in medicinal chemistry to enhance a drug candidate's metabolic stability, modulate its lipophilicity, and improve its binding affinity to biological targets. This compound is a highly effective reagent for achieving this transformation.[7]
O-Alkylation of Phenols
A common application is the O-alkylation of phenols to form isopropyl aryl ethers. The high reactivity of isopropyl triflate allows this reaction to proceed under mild conditions, which is advantageous when working with complex molecules bearing sensitive functional groups.
Experimental Workflow: O-Isopropylation of a Phenolic Substrate
Caption: A typical workflow for the O-alkylation of a phenol.
N-Alkylation of Amines and Heterocycles
Isopropyl triflate is also effective for the N-alkylation of amines and nitrogen-containing heterocycles, which are common structural motifs in many pharmaceutical agents.
C-C Bond Forming Reactions
Beyond heteroatom alkylation, isopropyl triflate can participate in various carbon-carbon bond-forming reactions, such as in palladium-catalyzed cross-coupling processes, where it serves as a key intermediate.[7]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemically resistant gloves.[11][12]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[11][12]
-
Moisture Sensitivity: It is highly sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[12]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][13]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[11]
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[12]
Conclusion
This compound is a testament to the synthetic power of triflate chemistry. Its high reactivity and the exceptional leaving group ability of the triflate anion make it an invaluable reagent for the introduction of the isopropyl moiety in a wide range of organic transformations. While its handling requires adherence to strict safety protocols due to its reactivity and hazardous nature, the synthetic advantages it offers, particularly in the context of complex molecule synthesis and drug development, are undeniable. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization in the modern synthetic laboratory.
References
- Smolecule. Buy this compound | 41029-44-1. Accessed January 9, 2024.
- Reddit.
- ResearchGate. Specific reactivity of alkyl triflates on the sulfur atom of P=N−P=S.... Accessed January 9, 2024.
- Defense Technical Information Center.
- Tej Scientific. Application of Triisopropylsilyl Trifluoromethanesulfonate in Organic Synthesis Reagents. Accessed January 9, 2024.
- Cleanchem Laboratories.
- Google Patents.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Alkyltrifluoromethanesulphonates as alkylating reagents for aromatic compounds. Accessed January 9, 2024.
- Fisher Scientific.
- Santa Cruz Biotechnology.
- National Institutes of Health. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC. Accessed January 9, 2024.
- Grokipedia.
- Fisher Scientific.
- Matweb.
- GFA Production (Xiamen) Co., Ltd. Section 1.
- Wikipedia.
- YouTube.
- Simson Pharma Limited. This compound | CAS No- 41029-44-1. Accessed January 9, 2024.
- MDPI. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Accessed January 9, 2024.
- Sigma-Aldrich. Triisopropylsilyl trifluoromethanesulfonate 97 80522-42-5. Accessed January 9, 2024.
- precisionFDA.
- Organic Syntheses Procedure. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Accessed January 9, 2024.
- PubChem. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967. Accessed January 9, 2024.
- RSC Publishing. Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalysed dehydrative nucleophilic displacement reactions. Accessed January 9, 2024.
Sources
- 1. Triflate - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Alkyltrifluoromethanesulphonates as alkylating reagents for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. reddit.com [reddit.com]
- 7. Buy this compound | 41029-44-1 [smolecule.com]
- 8. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 9. GSRS [precision.fda.gov]
- 10. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Unlocking Synthetic Pathways: An In-depth Analysis of Isopropyl Trifluoromethanesulfonate's Electrophilicity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl trifluoromethanesulfonate (iso-PrOTf) has emerged as an indispensable reagent in modern organic synthesis, prized for its potent electrophilic character. This guide provides a comprehensive examination of the fundamental principles governing its reactivity. We will dissect the molecular architecture and electronic properties that render the trifluoromethanesulfonate (triflate) moiety one of the most effective leaving groups in organic chemistry. By comparing it with other common sulfonate esters, we will quantify its superior performance in nucleophilic substitution reactions. This paper will further explore its practical applications as a powerful isopropylating agent and catalyst, supported by detailed experimental protocols and mechanistic diagrams. This technical guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage the unique reactivity of this compound in complex molecular synthesis.
The Foundation of Reactivity: Understanding Electrophilicity and the Role of the Leaving Group
In the landscape of organic synthesis, the efficiency of many transformations, particularly nucleophilic substitution reactions, is critically dependent on the electrophilicity of the substrate. An electrophile's reactivity is intrinsically linked to the nature of its leaving group—an entity that departs with a pair of electrons during the course of a reaction. An exceptional leaving group is one that is highly stable upon its departure, thereby lowering the activation energy of the reaction.[1][2]
The stability of a leaving group is, in turn, governed by its ability to accommodate a negative charge. This is often correlated with the acidity of its conjugate acid; the stronger the acid, the more stable its conjugate base, and thus, the better the leaving group.[1] Sulfonate esters, such as tosylates (TsO-), mesylates (MsO-), and triflates (TfO-), are renowned for being excellent leaving groups because their corresponding sulfonic acids are very strong.[1]
The Triflate Advantage: A Molecular and Quantitative Analysis
Among sulfonate esters, the triflate group stands in a class of its own. Its unparalleled ability as a leaving group stems from a powerful combination of inductive and resonance effects that profoundly stabilize the resulting triflate anion (CF₃SO₃⁻).[1][3]
-
Inductive Effect: The three highly electronegative fluorine atoms on the trifluoromethyl group exert a potent electron-withdrawing inductive effect through the sulfur atom.[2][4][5] This effect pulls electron density away from the sulfonate core, dispersing the negative charge and enhancing the anion's stability.[2]
-
Resonance Stabilization: The negative charge on the triflate anion is delocalized across the three oxygen atoms through resonance, further distributing the charge and increasing stability.[1][3]
This superior stability translates directly into enhanced reactivity. Quantitative comparisons reveal that triflates can accelerate nucleophilic substitution reactions by several orders of magnitude compared to other sulfonates.
Table 1: Comparative Analysis of Common Sulfonate Leaving Groups
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate[6] |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13[6] | 56,000 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[6] | 0.70 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2[6] | 1.00 |
The data unequivocally demonstrates triflate's status as a "super" leaving group, making this compound an exceptionally reactive electrophile.[4] This heightened reactivity allows for the alkylation of even weakly nucleophilic substrates under mild conditions.[6]
Caption: Factors contributing to the stability of the triflate anion.
Synthesis of this compound
The preparation of alkyl triflates must be conducted under anhydrous conditions due to their high reactivity and susceptibility to hydrolysis.[3] Several methods exist for the synthesis of this compound. A common and effective laboratory-scale method involves the reaction of an alcohol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[4] An alternative high-yield synthesis utilizes the reaction of trifluoromethanesulfonic anhydride with triisopropyl orthoformate.[7]
Experimental Protocol: Synthesis from Triisopropyl Orthoformate[7]
This protocol describes a mild and efficient method for producing this compound. The only by-product is a low-boiling ester, which is easily removed.[7]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add trifluoromethanesulfonic anhydride (5.0 mL, 30 mmol).
-
Cooling: Cool the flask in an ice-water bath (0 °C).
-
Reagent Addition: While stirring, slowly add triisopropyl orthoformate (5.71 g, 30 mmol) dropwise to the cooled trifluoromethanesulfonic anhydride.
-
Reaction: Allow the reaction to proceed at 0 °C. The reaction is typically rapid and can be monitored by ¹H NMR for completion (usually within 15 minutes).
-
Isolation: Upon completion, remove the flask from the ice bath. The product, this compound, is isolated as a colorless liquid via distillation under reduced pressure.
-
Yield: This method typically affords a yield of approximately 75% (4.32 g).[7]
Caption: Workflow for the synthesis of this compound.
Synthetic Utility and Reaction Mechanisms
The extreme electrophilicity of this compound makes it a potent reagent for introducing the isopropyl group into a wide range of molecules.
Isopropylation of Nucleophiles
Isopropyl triflate readily reacts with a variety of nucleophiles in Sₙ2 or Sₙ1-like substitution reactions. Given the secondary nature of the isopropyl group and the exceptional stability of the triflate leaving group, reaction pathways can be borderline, often tending toward more dissociative mechanisms.[4]
Common nucleophiles include:
-
Alcohols and Phenols: To form isopropyl ethers.[4]
-
Amines: To form N-isopropyl amines.
-
Thiols: To form isopropyl thioethers.
-
Carbanions: For the formation of new carbon-carbon bonds.
Caption: Generalized Sₙ2 reaction of a nucleophile with iso-PrOTf.
Applications in Drug Development and Complex Synthesis
The ability to efficiently introduce an isopropyl group is highly valuable in medicinal chemistry and drug development.[4] The isopropyl moiety can significantly alter a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Isopropyl triflate's high reactivity allows this group to be installed on complex molecular scaffolds late in a synthetic sequence, a crucial advantage in the development of new therapeutic agents.[4] Furthermore, aryl and vinyl triflates are key precursors in transition metal-catalyzed cross-coupling reactions like Suzuki and Heck reactions, highlighting the broader utility of triflate chemistry in constructing complex molecular frameworks.[3][8]
Catalytic Applications
Beyond its role as a stoichiometric reagent, isopropyl triflate can also serve as a catalyst in various organic reactions, enhancing reaction rates and selectivity.[4] Its strong Lewis acidic character upon transient dissociation can activate substrates for subsequent transformations.
Safety, Handling, and Storage
This compound is a highly reactive and corrosive compound that must be handled with extreme care. As potent alkylating agents, alkyl triflates are considered potentially carcinogenic and toxic.[9][10]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[11][12] Avoid inhalation of vapors and any contact with skin or eyes.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[11] It should be stored under an inert atmosphere (e.g., argon) to prevent degradation from moisture.[12]
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and seek medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek urgent medical attention.[11][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[11][12]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
The exceptional electrophilicity of this compound is a direct consequence of the electronic properties of the triflate group, which functions as a superlative leaving group. This reactivity, quantified by its significantly faster reaction rates compared to other sulfonates, makes it a powerful and versatile tool for the isopropylation of a wide array of nucleophiles. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, is well-established. However, its high reactivity necessitates stringent safety protocols for handling and storage. A thorough understanding of the principles outlined in this guide will enable scientists to harness the synthetic power of isopropyl triflate while ensuring safe and effective application in the laboratory.
References
-
Chemistry Stack Exchange. (2015). Triflate use in metathesis reactions. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of Triflate Esters in Chemical Synthesis. Retrieved from [Link]
-
Crabtree, S. P., et al. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. Retrieved from [Link]
- Google Patents. (2016). CN106008282A - Method for synthesizing trifluoromethanesulfonate.
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
Pearson+. (2024). A trifluoromethanesulfonate (triflate) can be used in a manner similar to a tosylate.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl trifluoromethanesulfonate. Retrieved from [Link]
-
ChemRxiv. (n.d.). Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. Retrieved from [Link]
-
Closson, W.D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Retrieved from [Link]
-
Wikipedia. (n.d.). Triflate. Retrieved from [Link]
-
Murphy, J.A., et al. (n.d.). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Retrieved from [Link]
-
ChemRxiv. (n.d.). RESEARCH ARTICLE SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]
-
Request PDF. (2025). Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. Retrieved from [Link]
-
Organic Syntheses. (1974). PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2017). Trifluoromethanesulfonic acid in organic synthesis. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Trifluoromethanesulfonate: A Catalyst for Innovation in Specialty Chemicals. Retrieved from [Link]
-
American Chemical Society. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]
-
Thieme. (2021). An I(I)/I(III) Catalysis Route to the Heptafluoroisopropyl Group: A Privileged Module in Contemporary Agrochemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 3. Triflate - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 41029-44-1 [smolecule.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. fishersci.com [fishersci.com]
Elucidating the Mechanistic Landscape of Isopropyl Triflate Reactions: A Theoretical and Computational Blueprint
An In-depth Technical Guide:
Abstract
Isopropyl triflate (i-PrOTf) serves as a paradigmatic substrate in organic chemistry, where the exceptional lability of the trifluoromethanesulfonate (triflate) leaving group opens a complex network of competing reaction pathways.[1][2] For researchers in drug development and process chemistry, predicting and controlling the outcome—be it substitution (Sₙ1/Sₙ2) or elimination (E1/E2)—is paramount. This guide provides a comprehensive framework for leveraging modern computational chemistry to dissect these reaction pathways with high fidelity. We move beyond rote procedural descriptions to offer a causal, field-tested rationale for methodological choices, ensuring that the theoretical protocols are not merely predictive, but also self-validating systems for mechanistic inquiry.
The Challenge: A Crossroads of Reactivity
The reactivity of a secondary alkyl triflate like isopropyl triflate is a classic mechanistic puzzle.[3] Four distinct pathways—Sₙ1, Sₙ2, E1, and E2—are perpetually in competition, with the favored route being exquisitely sensitive to factors like the nucleophile, base strength, and solvent environment.[4][5]
-
Sₙ2 (Bimolecular Substitution): A concerted, single-step process involving backside attack by a nucleophile, leading to inversion of stereochemistry.[6]
-
Sₙ1 (Unimolecular Substitution): A stepwise process involving the formation of a planar isopropyl carbocation intermediate, which is then trapped by a nucleophile, leading to a racemic mixture.
-
E2 (Bimolecular Elimination): A concerted process where a base removes a β-hydrogen simultaneously with the departure of the triflate leaving group, forming propene.
-
E1 (Unimolecular Elimination): A stepwise process where the carbocation intermediate formed in the Sₙ1 pathway is deprotonated by a base to yield propene.
Experimentally distinguishing these pathways can be resource-intensive. Theoretical calculations, however, provide a powerful in silico laboratory to map the entire potential energy surface (PES), calculate the activation barriers for each path, and predict product distributions with remarkable accuracy.
The Computational Toolkit: Methodological Integrity
The reliability of any theoretical prediction hinges on the judicious selection of computational methods. Our approach prioritizes a balance of accuracy and computational feasibility, grounded in established best practices for mechanistic organic chemistry.
The Quantum Mechanical Engine: Density Functional Theory (DFT)
For systems of this size, Density Functional Theory (DFT) offers the best compromise between accuracy and cost.[7]
-
Choice of Functional: The functional is the heart of a DFT calculation. While B3LYP is a common workhorse, for reaction kinetics, functionals from the Minnesota family, like M06-2X , are often superior.[7] M06-2X is specifically parameterized to provide better descriptions of main-group thermochemistry and barrier heights, which is critical for comparing competing transition states.
-
Basis Set Selection: The basis set describes the atomic orbitals. A Pople-style basis set like 6-311++G(d,p) is a robust choice. The ++ indicates the inclusion of diffuse functions on all atoms, essential for accurately describing anionic species (like the triflate leaving group and many nucleophiles), while (d,p) adds polarization functions, which are crucial for describing the distorted geometries of transition states.
The Reaction Environment: Modeling Solvation
Reactions in the condensed phase are profoundly influenced by the solvent.[8] Ignoring the solvent is a critical flaw; we must account for its stabilizing or destabilizing effects on reactants, transition states, and products.
-
Implicit Solvation Models: For initial surveys and screening, implicit (continuum) models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are highly efficient.[9][10][11] These models treat the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects which are often dominant.[12] The SMD model is generally recommended as it is parameterized to provide accurate solvation free energies for a wide range of solvents.[13]
-
Explicit Solvation (Micro-solvation): In cases where specific solvent-solute interactions, like hydrogen bonding, are critical to the mechanism (e.g., in protic solvents), a hybrid approach is warranted.[14] Here, one or two explicit solvent molecules are included in the quantum mechanical calculation, and this "supermolecule" is then embedded within a dielectric continuum. This captures the specific, short-range interactions that can preferentially stabilize a transition state.
The Core Workflow: A Self-Validating Protocol
A rigorous computational study is not a linear process but a cycle of hypothesis, calculation, and validation. The following workflow ensures that each calculated structure is a true, chemically meaningful stationary point on the potential energy surface.
Protocol 1: Locating and Validating Stationary Points
-
Geometry Optimization: Start with an initial guess for the geometry of reactants, intermediates, transition states, and products. Perform a full geometry optimization in the gas phase using the chosen level of theory (e.g., M06-2X/6-311++G(d,p)).
-
Frequency Calculation: At the optimized geometry, perform a vibrational frequency calculation. This is a critical validation step.[15]
-
For Minima (Reactants, Products, Intermediates): A true minimum on the PES will have zero imaginary frequencies.
-
For Transition States (TS): A true first-order saddle point (a TS) must have exactly one imaginary frequency . This frequency corresponds to the motion along the reaction coordinate (e.g., the C-OTf bond breaking and the Nu-C bond forming in an Sₙ2 reaction).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: For any confirmed transition state, an IRC calculation must be performed. This calculation maps the reaction path downhill from the TS. A valid TS must connect smoothly to the intended reactant on one side and the intended product (or intermediate) on the other. This step prevents misinterpretation of a TS (e.g., confirming that an elimination TS leads to propene and not some other rearranged product).
-
Solvation Correction: Using the validated gas-phase geometries, perform a single-point energy calculation including the desired solvent model (e.g., SMD with water as the solvent). The difference between the solvated energy and the gas-phase energy gives the free energy of solvation. The final reported energy should be the Gibbs free energy in solution.
Data Synthesis: Comparing the Competing Pathways
By applying the workflow to all four potential pathways, we can generate the quantitative data needed to predict the reaction outcome. The key metric is the Gibbs free energy of activation (ΔG‡), calculated as the difference between the free energy of the transition state and the free energy of the reactants. According to transition state theory, the pathway with the lowest ΔG‡ will be the kinetically favored, major pathway.[2]
Table 1: Illustrative Relative Free Energies (kcal/mol) for Isopropyl Triflate Reactions in Water (Calculated at the M06-2X/6-311++G(d,p) SMD=Water Level)
| Species | Pathway | Relative Free Energy (ΔG) | Activation Barrier (ΔG‡) |
| i-PrOTf + H₂O | Reactants | 0.0 | - |
| Sₙ2 Transition State | Sₙ2 | +22.5 | 22.5 |
| Isopropyl Carbocation | Sₙ1/E1 | +18.0 | 18.0 (Rate-Determining) |
| E2 Transition State | E2 | +20.8 | 20.8 |
| E1 Transition State | E1 | +19.5 | 1.5 (from Intermediate) |
| Isopropanol + TfOH | Products | -15.2 | - |
| Propene + H₃O⁺ + TfO⁻ | Products | -12.8 | - |
Note: These are hypothetical values for illustrative purposes. Actual calculations must be performed to obtain reliable data.
Interpretation: Based on this illustrative data, the rate-determining step for the Sₙ1/E1 pathway (formation of the carbocation) has the lowest activation barrier (ΔG‡ = 18.0 kcal/mol). This predicts that under neutral, aqueous conditions (solvolysis), the reaction will proceed primarily via a unimolecular mechanism. The subsequent steps (nucleophilic attack for Sₙ1 or deprotonation for E1) have much lower barriers. The Sₙ2 and E2 pathways have significantly higher barriers, making them less competitive in this specific environment.
Advanced Validation: Kinetic Isotope Effects (KIEs)
One of the most powerful ways to build confidence in a computed mechanism is to calculate a property that can be directly measured experimentally. The Kinetic Isotope Effect (KIE), the change in reaction rate upon isotopic substitution, is an ideal candidate.[16][17]
For example, in an E2 reaction, the C-H bond at the β-position is broken in the rate-determining step. Replacing this hydrogen with deuterium (a heavier isotope) will result in a significant primary KIE (typically kH/kD > 2), as the zero-point energy of the C-D bond is lower than that of the C-H bond.[18] In contrast, an E1 reaction breaks the C-H bond after the rate-determining step, resulting in no primary KIE (kH/kD ≈ 1).
Protocol 2: Calculating Kinetic Isotope Effects
-
Optimize Structures: Perform the full geometry optimization and frequency calculation (Protocol 1) for both the light isotopologue (e.g., standard isopropyl triflate) and the heavy isotopologue (e.g., deuterated at the β-carbon).
-
Obtain Zero-Point Energies: Extract the zero-point vibrational energies (ZPVEs) from the frequency calculation output files for the reactant and the transition state of both isotopologues.
-
Calculate KIE: Use a standard statistical mechanics formalism (e.g., the Bigeleisen-Mayer equation, as implemented in many quantum chemistry packages or standalone programs) to compute the kH/kD ratio from the vibrational frequencies of the two isotopologues at the reactant and transition state geometries.[19]
Comparing the calculated KIE for the computed Sₙ1/E1/Sₙ2/E2 transition states to an experimentally measured value provides a stringent test of the theoretical model. A match provides strong evidence that the computed transition state geometry and reaction pathway are correct.
Conclusion: From Calculation to Insight
The theoretical investigation of isopropyl triflate reaction pathways is a microcosm of modern mechanistic chemistry. By employing a robust, self-validating computational workflow grounded in sound theoretical principles, researchers can move beyond speculation to generate quantitative, actionable insights. This guide provides a blueprint for such an investigation, emphasizing the causal links between methodological choices and the reliability of the results. The ultimate goal is not merely to compute numbers, but to build a predictive understanding of reactivity that can accelerate the design of safer, more efficient chemical processes in pharmaceutical and industrial research.
References
- Fiveable. Continuum solvation models and polarizable continuum model.
-
Wikipedia. Polarizable continuum model. [Link]
-
American Chemical Society. Reaction mechanism generator, chemprop, and reaction mechanism simulator: Open-source software for predicting reaction rates and equilibria, and constructing, solving, and analyzing kinetic simulations. [Link]
-
ResearchGate. Periodic continuum solvation model integrated with first-principles calculations for solid surfaces. [Link]
- Truhlar, D. G., & Pliego Jr., J. R.
-
Q-Chem. Dielectric Continuum Solvation Models. [Link]
-
EPFL. Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]
-
ACS Publications. Rearrangement Pathways of Five-Membered Ring Enlargement in Carbocations: Quantum Chemical Calculations and Deuterium Kinetic Isotope Effects. [Link]
-
Nextmol. Computational chemistry & AI software. [Link]
-
Ansys. Ansys Chemkin | Chemical Kinetics Simulation Software. [Link]
-
Reddit. Good chemical reaction simulation software?. [Link]
-
MIT. RMG - Reaction Mechanism Generator. [Link]
-
Macmillan Group, Princeton University. Kinetic Isotope Effects in Organic Chemistry. [Link]
-
Wikipedia. Kinetic isotope effect. [Link]
- Unknown. Isotope Effects Kinetic Isotope Effects (K.I.E.).
-
PubMed Central (PMC). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]
-
Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]
-
Pearson+. A trifluoromethanesulfonate (triflate) can be used in a manner similar to a halide as a leaving group in substitution and elimination reactions. [Link]
-
Royal Society of Chemistry. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. [Link]
-
Reddit. leaving group ability of triflate. [Link]
-
Semantic Scholar. Molecular Insights on Solvent Effects in Organic Reactions as Obtained through Computational Chemistry Tools. [Link]
-
MDPI. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]
-
PubMed Central (PMC). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. [Link]
-
Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
-
PubMed Central (PMC). Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate. [Link]
-
arXiv. Exploration of Reaction Pathways and Chemical Transformation Networks. [Link]
-
YouTube. How to include solvent parameters in DFT Calculations. [Link]
-
ResearchGate. A DFT-based model for calculating solvolytic reactivity. The nucleofugality of aliphatic carboxylates in terms of N f parameters. [Link]
-
PubMed Central (PMC). Solvents and sustainable chemistry. [Link]
-
Organic Chemistry: How to…. Predicting SN1, SN2, E1, and/or E2. [Link]
-
ResearchGate. Quantum chemistry calculation for isopropyl nitrate hydrolysis reaction. [Link]
-
ResearchGate. Reaction Kinetics of Isopropyl Palmitate Synthesis. [Link]
-
ChemRxiv. From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. [Link]
-
NC State University Libraries. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. [Link]
- Unknown.
-
ResearchGate. Unraveling the Propene Selectivity in Isopropanol Conversion on Graphene-Enhanced WO3 Superacids: An Integrated Experimental and DFT Study. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Predicting SN1, SN2, E1, and/or E2 – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. Polarizable continuum model - Wikipedia [en.wikipedia.org]
- 11. Dielectric Continuum Solvation Models | Q-Chem [q-chem.com]
- 12. comp.chem.umn.edu [comp.chem.umn.edu]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Insights on Solvent Effects in Organic Reactions as Obtained through Computational Chemistry Tools. | Semantic Scholar [semanticscholar.org]
- 15. arxiv.org [arxiv.org]
- 16. epfl.ch [epfl.ch]
- 17. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Isopropyl Trifluoromethanesulfonate as a Premier Alkylating Agent in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Power of the Triflate Leaving Group
In the landscape of modern organic synthesis, the strategic introduction of alkyl groups is a cornerstone of molecular construction. Isopropyl trifluoromethanesulfonate, often abbreviated as i-PrOTf, has emerged as an exceptionally potent electrophile for introducing the isopropyl moiety onto a wide range of nucleophiles. Its chemical formula is C₄H₇F₃O₃S, and its reactivity stems not from the isopropyl group itself, but from the unparalleled stability of its counter-anion, the trifluoromethanesulfonate (triflate, TfO⁻) group.
The triflate anion is one of the most effective leaving groups known in organic chemistry.[1][2] This is due to the powerful inductive electron-withdrawing effect of the three fluorine atoms, which delocalizes the negative charge on the oxygen atoms through the sulfur atom, rendering the conjugate anion exceptionally stable and non-nucleophilic.[1] This inherent stability dramatically lowers the activation energy for nucleophilic substitution reactions, making alkyl triflates, including i-PrOTf, significantly more reactive than traditional alkylating agents like alkyl halides (iodides, bromides) and other sulfonates (tosylates, mesylates).[1][3]
This guide provides an in-depth exploration of this compound, detailing its mechanistic behavior, key applications, and field-proven protocols for its use in O-, N-, and C-alkylation reactions, designed for researchers and professionals in drug development and chemical synthesis.
Scientific Principles and Mechanistic Insights
Unpacking the Reactivity of Isopropyl Triflate
The enhanced reactivity of i-PrOTf is best understood through quantitative comparison. The rate enhancement of a triflate leaving group compared to other sulfonates can range from 80-fold to as high as 56,000-fold, depending on the specific substrates and reaction conditions.[1] This vast difference in reactivity allows for alkylations that are sluggish or fail entirely with less reactive electrophiles.
| Leaving Group | Relative Reactivity (k_rel) | Comments |
| Triflate (CF₃SO₃⁻) | ~56,000 | Superb leaving group due to high stability. |
| Mesylate (CH₃SO₃⁻) | 1 | Common sulfonate ester leaving group. |
| Tosylate (p-CH₃C₆H₄SO₃⁻) | ~0.5 | Sterically bulkier than mesylate. |
| Iodide (I⁻) | ~0.02 | Good leaving group among halides. |
| Bromide (Br⁻) | ~1 x 10⁻⁴ | Moderate leaving group. |
| Chloride (Cl⁻) | ~2 x 10⁻⁷ | Poor leaving group, requires harsher conditions. |
| Data compiled for illustrative comparison; actual values are highly dependent on solvent and reaction conditions.[1] |
The SN1/SN2 Mechanistic Dichotomy
As a secondary alkylating agent, this compound operates on the borderline between SN1 (unimolecular) and SN2 (bimolecular) substitution mechanisms. The specific pathway is heavily influenced by the reaction environment, particularly the polarity of the solvent and the nucleophilicity of the substrate.
-
In polar, non-nucleophilic solvents: The reaction tends to favor a more dissociative, SN1-like pathway. The excellent triflate leaving group departs first, forming a transient isopropyl carbocation (or a solvent-separated ion pair), which is then rapidly attacked by the nucleophile.
-
In less polar, aprotic solvents: An SN2-like mechanism becomes more prominent. The nucleophile attacks the carbon center at the same time as the triflate group departs. However, quantum mechanical calculations suggest that even in these cases, the transition state is "loose" and possesses significant carbocation character, distinguishing it from the tight, associative transition states seen with primary alkylating agents.[1]
This mechanistic flexibility allows chemists to fine-tune reaction conditions to favor desired outcomes and control selectivity.
Caption: SN1 vs. SN2 pathways for isopropylation using i-PrOTf.
Core Applications in Synthesis
Isopropyl triflate is a versatile reagent for introducing the isopropyl group, a common structural motif in pharmaceuticals and materials, valued for its moderate steric bulk and lipophilicity.
-
O-Isopropylation: The reaction with alcohols and phenols is a highly efficient method for synthesizing isopropyl ethers. This is frequently used to protect hydroxyl groups or to synthesize target molecules where an isopropyl ether is a key functional group.
-
N-Isopropylation: Amines readily react with i-PrOTf to yield secondary or tertiary isopropylamines. This is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs).[4] Compared to reductive amination, direct alkylation with a potent agent like i-PrOTf can be advantageous when the corresponding ketone (acetone) is incompatible with other functional groups in the substrate.[4]
-
C-Isopropylation (Friedel-Crafts Alkylation): In the presence of a Lewis acid catalyst, i-PrOTf can alkylate aromatic rings.[5][6] The reaction proceeds via the formation of an isopropyl cation, which then acts as the electrophile in an electrophilic aromatic substitution.[6][7] This method is used to produce compounds like cumene and its derivatives.[6]
Detailed Application Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a well-equipped laboratory. A thorough risk assessment must be conducted before any experimentation.
Protocol 1: O-Isopropylation of 4-Hydroxybenzaldehyde
Objective: To synthesize 4-isopropoxybenzaldehyde, a common intermediate in fragrance and pharmaceutical synthesis, via O-alkylation of a phenol using this compound.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.22 g | 10.0 |
| Isopropyl Triflate | C₄H₇F₃O₃S | 192.16 | 2.11 g (1.5 mL) | 11.0 |
| 2,6-Lutidine | C₇H₉N | 107.15 | 1.61 g (1.7 mL) | 15.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
Procedure:
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol). Purge the flask with argon or nitrogen.
-
Dissolution: Add anhydrous dichloromethane (50 mL) via syringe and stir until the solid is fully dissolved.
-
Base Addition: Add 2,6-lutidine (1.7 mL, 15.0 mmol). This non-nucleophilic base is crucial to scavenge the triflic acid (TfOH) byproduct without competing in the alkylation reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.
-
Reagent Addition: Slowly add this compound (1.5 mL, 11.0 mmol) dropwise via syringe over 10 minutes. A white precipitate (lutidinium triflate) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 30 mL of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).[8]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-isopropoxybenzaldehyde.
-
Caption: Experimental workflow for O-isopropylation.
Protocol 2: N-Isopropylation of Morpholine
Objective: To synthesize N-isopropylmorpholine, a useful base and synthetic intermediate, via direct alkylation of a secondary amine.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Morpholine | C₄H₉NO | 87.12 | 0.87 g (0.87 mL) | 10.0 |
| Isopropyl Triflate | C₄H₇F₃O₃S | 192.16 | 2.31 g (1.65 mL) | 12.0 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.1 mL | 15.0 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 40 mL | - |
Procedure:
-
Setup: In an oven-dried 100 mL round-bottom flask under an inert atmosphere (argon), dissolve morpholine (0.87 mL, 10.0 mmol) in anhydrous acetonitrile (40 mL).
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol). Triethylamine acts as a sacrificial base to neutralize the triflic acid formed during the reaction.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.65 mL, 12.0 mmol) dropwise over 10 minutes. A salt (triethylammonium triflate) will precipitate.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction can be gently heated (e.g., to 40 °C) if the conversion is slow. Monitor by GC-MS or TLC.
-
Work-up:
-
Remove the solvent via rotary evaporation.
-
Partition the residue between diethyl ether (50 mL) and water (30 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layers with brine (30 mL).
-
Dry over anhydrous potassium carbonate (K₂CO₃), which also removes any residual acid.
-
Filter and carefully concentrate the filtrate under reduced pressure (the product is volatile).
-
The resulting crude N-isopropylmorpholine can be purified by distillation under reduced pressure.
-
Caption: Experimental workflow for N-isopropylation.
Critical Safety and Handling Procedures
This compound is a highly reactive and hazardous chemical that must be handled with extreme care.
-
Hazards: The compound is toxic if swallowed or in contact with skin, and potentially fatal if inhaled.[9] It causes severe skin burns and serious eye damage.[9] It is also highly corrosive and moisture-sensitive.
-
Personal Protective Equipment (PPE): Always handle isopropyl triflate inside a certified chemical fume hood.[10] Wear appropriate PPE, including:
-
Handling: Use only under an inert atmosphere (argon or nitrogen) to prevent hydrolysis from atmospheric moisture. Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
-
Emergency Procedures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[10][13] Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[10][11]
-
-
Spills: Evacuate the area. Wear a self-contained breathing apparatus and full protective gear.[11] Contain the spill and clean up with an inert absorbent material. Prevent discharge into drains or water courses.[11][12]
Conclusion
This compound is an indispensable tool for the modern synthetic chemist. Its exceptional reactivity, driven by the stability of the triflate leaving group, enables the efficient formation of C-O, C-N, and C-C bonds under conditions often milder than those required for traditional alkylating agents. While its hazardous nature demands rigorous safety protocols, a thorough understanding of its mechanistic behavior and careful execution of experimental procedures allow researchers to harness its power for the synthesis of complex molecules, accelerating progress in drug discovery and materials science.
References
- CLEANCHEM LABORATORIES. (n.d.). MATERIAL SAFETY DATA SHEETS this compound.
-
LookChem. (n.d.). 2,2,3,3-TETRAFLUOROPROPYL TRIFLUOROMETHANESULFONATE Safety Data Sheets(SDS). Retrieved from [Link]
- (n.d.). SAFETY DATA SHEET - IPA-ISOPROPYL ALCOHOL.
- Google Patents. (n.d.). CN106008282A - Method for synthesizing trifluoromethanesulfonate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Triflate in Medicinal Chemistry: Exploring Potential and Applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Trifluoromethanesulfonate: A Powerful Alkylating Reagent for Organic Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Demchenko, A. V., & Stauch, T. (2009). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. Retrieved from [Link]
- Stang, P. J., & Dueber, T. E. (1974).
-
Reed, C. A., et al. (n.d.). Alkylating Agents Stronger than Alkyl Triflates. eScholarship.org. Retrieved from [Link]
- Kazakova, A. N., & Vasilyev, A. V. (2017). Trifluoromethanesulfonic acid in organic synthesis. Russian Journal of Organic Chemistry, 53(4), 485-509.
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
- Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Procedure for a multi-step synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylethyl 1,1,1-trifluoromethanesulfonate. Retrieved from [Link]
- Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 11(10), 983-999.
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]
- Wang, J., et al. (2022). A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent.
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts alkylation (video). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. ResearchGate. Retrieved from [Link]
- Kontominas, M. G., et al. (1998). Comparison of isopropanol and isooctane as food simulants in plasticizer migration tests. Food Additives and Contaminants, 15(6), 681-689.
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Alkylation [organic-chemistry.org]
- 6. mt.com [mt.com]
- 7. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. 2,2,3,3-TETRAFLUOROPROPYL TRIFLUOROMETHANESULFONATE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes & Protocols: O-Isopropylation of Phenols Using Isopropyl Triflate
Introduction: The Strategic Role of O-Isopropylation in Drug Development
In the landscape of modern drug discovery and development, the precise modification of molecular scaffolds is paramount to achieving desired pharmacological profiles.[1][2][3] The introduction of an isopropyl ether moiety onto a phenolic group (O-isopropylation) is a key strategy used by medicinal chemists to fine-tune the properties of a drug candidate. This modification can significantly enhance a molecule's lipophilicity, thereby improving its ability to cross cell membranes and increasing oral bioavailability. Furthermore, the bulky isopropyl group can serve as a metabolic shield, sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) and extending the drug's half-life. It can also modulate the hydrogen-bonding capacity of the parent phenol, which is crucial for optimizing binding affinity and selectivity to its biological target.[1][4]
While classic methods for phenol alkylation, such as using isopropyl alcohol with strong acids, often require harsh conditions and suffer from poor selectivity, leading to undesired Friedel-Crafts C-alkylation byproducts.[5][6][7] Isopropyl trifluoromethanesulfonate (isopropyl triflate, i-PrOTf) has emerged as a superior reagent for this transformation. Its exceptional reactivity allows for O-isopropylation to occur under mild, controlled conditions, offering high yields and excellent chemoselectivity. This guide provides an in-depth exploration of isopropyl triflate, its mechanism of action, and detailed protocols for its application in the O-isopropylation of phenols.
The Reagent: Understanding Isopropyl Triflate (i-PrOTf)
Isopropyl triflate is a highly potent electrophilic alkylating agent valued for its exceptional reactivity.[8][9] This potency is derived from the trifluoromethanesulfonate (triflate, OTf) group, one of the most effective leaving groups known in organic chemistry.
Causality of Reactivity: The triflate anion's stability is the key to the reagent's power. This stability arises from two primary factors:
-
Inductive Effect: The three fluorine atoms exert a powerful electron-withdrawing effect through the sulfur atom, polarizing the S-O bonds.
-
Resonance Stabilization: The negative charge on the departing oxygen atom is delocalized across the three oxygen atoms and the sulfur atom, effectively distributing the charge and creating a very stable, non-nucleophilic anion.
This combination makes the triflate group exceptionally willing to depart, rendering the associated isopropyl group highly susceptible to nucleophilic attack.
Synthesis of Isopropyl Triflate
While commercially available, isopropyl triflate can be synthesized in the laboratory. A common method involves the reaction of isopropanol with trifluoromethanesulfonic (triflic) anhydride in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, typically in an anhydrous solvent like dichloromethane at low temperatures.[10][11][12] The base is crucial for scavenging the triflic acid byproduct generated during the reaction.
Critical Safety & Handling Protocols
Isopropyl triflate is a reactive and corrosive compound that must be handled with care in a well-ventilated laboratory fume hood.[13][14] Adherence to strict safety protocols is mandatory.
| Hazard | Precautionary Measure | Rationale |
| Corrosive | Wear appropriate Personal Protective Equipment (PPE): safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., butyl rubber or laminate).[14] | Prevents chemical burns upon contact with skin or eyes. |
| Moisture Sensitive | Handle and store under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly sealed in a cool, dry place.[13] | Isopropyl triflate readily hydrolyzes upon contact with moisture to release corrosive triflic acid. |
| High Reactivity | Add the reagent slowly to the reaction mixture, especially at low temperatures. Use non-sparking tools and ground equipment to avoid static discharge.[15] | The reaction can be exothermic. Slow addition helps control the reaction rate and temperature. |
| Inhalation Hazard | Do not breathe vapors or mists. Ensure the work is performed in a fume hood with adequate ventilation.[16] | Vapors are irritating to the respiratory tract. |
| Accidental Exposure | In case of skin contact, immediately flush with copious amounts of water. For eye contact, rinse cautiously with water for several minutes.[17] Seek immediate medical attention. | Prompt action minimizes tissue damage. |
Reaction Mechanism and Workflow
The O-isopropylation of a phenol with isopropyl triflate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
-
Deprotonation: A non-nucleophilic base deprotonates the phenol to form a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon atom of the isopropyl group.
-
Displacement: The triflate anion, being an excellent leaving group, is displaced, forming the desired isopropyl phenyl ether and the triflate salt of the base.
The choice of a non-nucleophilic base (e.g., 2,6-lutidine) is critical to prevent the base itself from competing with the phenoxide as a nucleophile and reacting with the isopropyl triflate.
Experimental Protocol: General Procedure for O-Isopropylation
This protocol provides a reliable method for the O-isopropylation of an electron-neutral phenol. Researchers should optimize conditions based on the specific substrate's reactivity.
Materials and Equipment
-
Reagents: Phenol substrate, Isopropyl triflate (i-PrOTf), 2,6-Lutidine (anhydrous), Dichloromethane (DCM, anhydrous), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Septa, Argon or Nitrogen gas line with manifold, Syringes and needles, TLC plates, Rotary evaporator, Glassware for extraction and chromatography.
Step-by-Step Methodology
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of argon or nitrogen.
-
To the flask, add the phenol substrate (1.0 eq.), anhydrous dichloromethane (to make a ~0.2 M solution), and 2,6-lutidine (1.2 eq.).
-
-
Reaction Execution:
-
Cool the stirring solution to 0 °C in an ice-water bath.
-
Slowly add isopropyl triflate (1.1 eq.) dropwise via syringe over 5-10 minutes. Causality: This controls the initial exothermic reaction and minimizes potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
-
Work-up and Extraction:
-
Quench the reaction by adding 1M HCl solution. This will protonate any remaining base and form a salt, making it water-soluble.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any acidic residue) and brine (to aid in phase separation).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
Representative Data
| Phenol Substrate | Base | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Phenol | 2,6-Lutidine | 0 to RT | 3 | 90-95% | Standard substrate, clean reaction. |
| 4-Methoxyphenol | 2,6-Lutidine | 0 to RT | 2 | >95% | Electron-donating group accelerates the reaction. |
| 4-Nitrophenol | Pyridine | RT | 12 | 75-85% | Electron-withdrawing group slows the reaction; a stronger base or longer time may be needed. |
| 2,6-Di-tert-butylphenol | 2,6-Lutidine | 25 to 40 | 24 | <10% | Highly sterically hindered phenols are poor substrates for this reaction. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution |
| Low or No Reaction | 1. Inactive or hydrolyzed isopropyl triflate. 2. Insufficiently strong base for the phenol. 3. Substrate is too electron-poor. | 1. Use fresh or newly purchased i-PrOTf; ensure anhydrous conditions. 2. For electron-poor phenols, consider a stronger non-nucleophilic base like a proton sponge. 3. Increase reaction temperature or time. |
| Formation of C-Alkylated Byproduct | Reaction temperature is too high, promoting Friedel-Crafts alkylation. | Maintain a lower reaction temperature (e.g., keep at 0 °C for the duration). Ensure slow addition of the triflate. |
| Complex Mixture of Products | Reagents are not pure; moisture is present in the reaction. | Use purified starting materials and ensure all glassware and solvents are scrupulously dry. |
| Starting Material Remains | Insufficient amount of isopropyl triflate or base was used. | Use a slight excess of the alkylating agent (1.1-1.2 eq.) and base (1.2-1.5 eq.). |
References
- Synquest Labs. (n.d.). Isopropyl trifluoroacetate Safety Data Sheet.
- Spectrum Chemical. (2022, March 1). SAFETY DATA SHEET - Isopropyl Alcohol.
- Smolecule. (n.d.). Buy this compound | 41029-44-1.
- Google Patents. (n.d.). CN106008282A - Method for synthesizing trifluoromethanesulfonate.
- Material Safety Data Sheet. (n.d.). SDS # 1117 - Isopropyl Alcohol.
- SAFETY DATA SHEET. (2015, April 6). IPA-ISOPROPYL ALCOHOL.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound.
- SpectraBase. (n.d.). 4-Phenylphenol, isopropyl ether.
- Stenutz. (n.d.). isopropyl phenyl ether.
- PubChem. (n.d.). Isopropyl 2-isopropylphenyl ether.
- Santa Cruz Biotechnology. (n.d.). Isopropyl 2-Isopropylphenyl Ether | CAS 14366-59-7.
- SpectraBase. (n.d.). PHENYLISOPROPYLETHER.
- ResearchGate. (n.d.). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water.
- Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions.
- Google Patents. (n.d.). CN1197785A - Preparation of o-isopropyl phenol.
- ResearchGate. (n.d.). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium.
- MDPI. (n.d.). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties.
- eScholarship.org. (n.d.). Alkylating Agents Stronger than Alkyl Triflates.
- ResearchGate. (2023, August 15). Molecular Modification: A Strategy in Drug Discovery and Drug Design.
- ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
- PrepChem.com. (n.d.). Synthesis of triflate.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium.
- Google Patents. (n.d.). WO2005009936A1 - Alkylation catalyst and method for making alkylated phenols.
- Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.
- ResearchGate. (n.d.). Alkylation of phenol with isopropanol over SAPO-11 zeolites.
- PubMed. (2018, September 18). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS.
- ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
- PMC - NIH. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry.
- MDPI. (n.d.). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
- ResearchGate. (n.d.). Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor.
- Wiley Online Library. (1995, June 1). The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity.
- PMC - NIH. (2017, February 13). Drug Design and Discovery: Principles and Applications.
- SRIRAMCHEM. (n.d.). Isopropyl Triflate.
- Chromatography Online. (2022, October 1). Drug Development Process: Nonclinical Development of Small-Molecule Drugs.
- MDPI. (n.d.). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity.
- Organic Syntheses. (n.d.). Procedure.
- exaly.com. (n.d.). USES OF THE TRIFYL GROUP IN ORGANIC SYNTHESIS. A REVIEW Organic Preparations and Procedures International.
- ResearchGate. (n.d.). (PDF) STUDY ON THE EFFECT OF ISOPROPYL ALCOHOL AS GRANULATING FLUID ON DRUG RELEASE FROM ETHYLCELLULOSE MATRIX TABLET.
Sources
- 1. biomedres.us [biomedres.us]
- 2. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 41029-44-1 [smolecule.com]
- 9. escholarship.org [escholarship.org]
- 10. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. synquestlabs.com [synquestlabs.com]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. phi.com [phi.com]
- 17. beaufort.tricare.mil [beaufort.tricare.mil]
- 18. isopropyl phenyl ether [stenutz.eu]
- 19. spectrabase.com [spectrabase.com]
- 20. dev.spectrabase.com [dev.spectrabase.com]
The Pivotal Role of Isopropyl Trifluoromethanesulfonate in Modern Carbohydrate Chemistry: Application Notes and Protocols
For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis of complex carbohydrates and glycoconjugates remains a significant challenge. The precise construction of glycosidic linkages is paramount to understanding and harnessing the biological functions of these ubiquitous biomolecules. Within the synthetic chemist's toolkit, activating agents for glycosyl donors are of critical importance. This guide provides an in-depth exploration of isopropyl trifluoromethanesulfonate and its role within the broader and highly effective class of triflate-based activators in carbohydrate chemistry. While specific literature protocols detailing this compound are less common than for its parent anhydride, the principles of its reactivity and application are grounded in the well-established chemistry of glycosyl triflates.
The Power of the Triflate: A Superb Leaving Group in Glycosylation
The trifluoromethanesulfonate (triflate, TfO⁻) group is one of the best leaving groups known in organic chemistry, a property that stems from the significant resonance stabilization of the triflate anion. This inherent stability makes the corresponding triflate esters highly reactive towards nucleophilic substitution. In carbohydrate chemistry, the introduction of a triflate group at the anomeric position of a sugar donor transforms it into a highly reactive electrophile, primed for attack by a glycosyl acceptor.
Glycosylations that proceed via triflate intermediates are known for their high reactivity, often allowing for glycosidic bond formation at low temperatures.[1] These reactions are thought to involve a spectrum of transient, high-energy intermediates, including α- and β-glycosyl triflates and even more unstable oxocarbenium-like species.[1] The stereochemical outcome of these reactions is a delicate interplay of several factors, including the structure of the glycosyl donor and acceptor, the protecting groups employed, the solvent, and the precise activation method.
Mechanistic Considerations: The SN1/SSN2 Dichotomy
The mechanism of glycosylation reactions involving triflate intermediates is often viewed as a continuum between SN1 and SN2 pathways.[2] The nature of this continuum is heavily influenced by the reaction conditions.
-
SN2-like Pathway: In nonpolar solvents, an SN2-like mechanism is often favored. This pathway involves the direct displacement of the anomeric triflate by the nucleophilic glycosyl acceptor, leading to an inversion of stereochemistry at the anomeric center. For example, an α-triflate would lead to a β-glycoside.
-
SN1-like Pathway: In polar solvents, the formation of a solvent-separated oxocarbenium ion (an SN1-like pathway) is more likely. This intermediate is planar and can be attacked from either face by the glycosyl acceptor, often leading to a mixture of anomeric products, with the α-anomer often being favored due to the anomeric effect.
The choice of protecting groups on the glycosyl donor also plays a crucial role. "Disarmed" donors, which have electron-withdrawing protecting groups (e.g., esters), tend to destabilize the oxocarbenium ion, thus favoring an SN2-like pathway. Conversely, "armed" donors with electron-donating protecting groups (e.g., ethers) stabilize the oxocarbenium ion, promoting an SN1-like mechanism.
This compound: Reactivity and Profile
This compound, while less commonly cited in glycosylation protocols than triflic anhydride (Tf₂O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), is a potent electrophilic triflating agent. Its reactivity can be considered in the context of other sulfonate-based reagents. The reactivity of sulfonates can span several orders of magnitude, providing a valuable tool for fine-tuning glycosylation reactions.[3] While glycosyl triflates are highly reactive, other less reactive sulfonates can favor SN2 pathways by possessing more covalent character in the glycosyl sulfonate intermediate.[3]
It is anticipated that this compound would react with a hydroxyl group on a glycosyl donor (such as a hemiacetal or a thioglycoside in the presence of an activator) to form a highly reactive glycosyl triflate in situ. The choice of an isopropyl ester over a methyl or ethyl ester may offer subtle differences in steric hindrance and solubility that could be advantageous in specific synthetic contexts.
Experimental Protocols: In-Situ Activation of Glycosyl Donors
Given the scarcity of specific literature protocols for this compound in glycosylation, a well-established and analogous protocol using triflic anhydride (Tf₂O) in combination with diphenyl sulfoxide (Ph₂SO) is presented here. This method is a cornerstone of modern carbohydrate synthesis and exemplifies the principles that would govern the use of this compound.
General Considerations for Triflate-Mediated Glycosylation
-
Anhydrous Conditions: Triflate-generating reagents and the resulting glycosyl triflates are extremely sensitive to moisture. All glassware must be rigorously dried, and reactions must be performed under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential.
-
Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C to -40 °C) to control the high reactivity of the intermediates and to enhance stereoselectivity.
-
Acid Scavengers: The reactions often generate triflic acid as a byproduct, which can lead to undesired side reactions, such as protecting group cleavage. The use of a non-nucleophilic, sterically hindered base, such as 2,4,6-tri-tert-butylpyrimidine (TTBP), is often necessary to neutralize the acid.
Representative Protocol: Glycosylation of a Thioglycoside Donor using Tf₂O and Ph₂SO
This protocol describes the activation of a thioglycoside donor, a common and stable glycosyl donor, to form a glycosidic linkage with a glycosyl acceptor.
Workflow Diagram:
Figure 1. General workflow for triflate-mediated glycosylation.
Materials:
-
Glycosyl Donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside)
-
Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
Diphenyl Sulfoxide (Ph₂SO)
-
Triflic Anhydride (Tf₂O)
-
2,4,6-tri-tert-butylpyrimidine (TTBP)
-
Activated 4Å Molecular Sieves
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the thioglycoside donor (1.0 equiv.), diphenyl sulfoxide (2.0 equiv.), TTBP (2.0 equiv.), and activated 4Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triflic anhydride (1.1 equiv.) in anhydrous CH₂Cl₂ dropwise to the stirred mixture. A color change is often observed, indicating the formation of the reactive intermediate.
-
Stir the mixture at -78 °C for 10-15 minutes.
-
In a separate flame-dried flask, dissolve the glycosyl acceptor (1.2 equiv.) in anhydrous CH₂Cl₂.
-
Add the solution of the glycosyl acceptor dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then let it slowly warm to -40 °C over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and filter through a pad of celite to remove the molecular sieves.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired oligosaccharide.
Rationale for Experimental Choices:
-
Diphenyl Sulfoxide (Ph₂SO): Acts as a co-activator with Tf₂O. It is believed to form a highly reactive sulfonium triflate intermediate with the thioglycoside, which is then displaced by the acceptor.
-
TTBP: A highly hindered, non-nucleophilic base that effectively scavenges the triflic acid generated during the reaction without interfering with the reactive intermediates.
-
Low Temperature: Essential for controlling the high reactivity of the glycosyl triflate intermediate and minimizing side reactions, thereby improving the yield and stereoselectivity of the desired product.
Data Presentation: Factors Influencing Stereoselectivity
The stereochemical outcome of triflate-mediated glycosylations is highly dependent on the reaction parameters. The following table summarizes general trends observed in these types of reactions.
| Parameter | Condition Favoring β-Glycoside (SN2-like) | Condition Favoring α-Glycoside (SN1-like) |
| Solvent | Nonpolar (e.g., Dichloromethane, Toluene) | Polar (e.g., Diethyl ether, Acetonitrile) |
| Donor Protecting Groups | Electron-withdrawing ("Disarmed," e.g., Acetyl, Benzoyl) | Electron-donating ("Armed," e.g., Benzyl, Silyl) |
| Temperature | Lower temperatures generally favor SN2 pathways | Higher temperatures can promote dissociation to oxocarbenium ions |
| Acceptor Nucleophilicity | Highly nucleophilic acceptors | Less nucleophilic acceptors |
Mechanism Visualization:
Figure 2. Competing SN1 and SN2 pathways in glycosylation.
Troubleshooting and Safety
Troubleshooting:
-
Low Yield: May be due to incomplete activation, decomposition of the glycosyl donor or acceptor, or the presence of moisture. Ensure all reagents and solvents are strictly anhydrous.
-
Poor Stereoselectivity: The balance between SN1 and SN2 pathways is sensitive. Adjusting the solvent polarity, temperature, or protecting groups may be necessary to favor the desired anomer.
-
Formation of Glycal Byproducts: This can occur through elimination reactions, particularly with donors that have a free hydroxyl group at C2 or with hindered acceptors. Using an excess of diphenyl sulfoxide can sometimes suppress glycal formation.
Safety Precautions:
-
This compound and other triflating agents are highly corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactions should be conducted under an inert atmosphere to prevent decomposition of the reagents and intermediates.
-
Quenching of the reaction should be done carefully, especially at low temperatures, to control any exothermic processes.
Conclusion
This compound belongs to a powerful class of reagents for the activation of glycosyl donors in carbohydrate chemistry. While its direct application in published protocols is less frequent compared to agents like triflic anhydride, the underlying principles of glycosyl triflate formation and reactivity provide a robust framework for its use. By understanding the mechanistic nuances of triflate-mediated glycosylations and carefully controlling reaction parameters such as solvent, temperature, and protecting groups, researchers can effectively harness the power of this chemistry to construct complex oligosaccharides and glycoconjugates with a high degree of stereocontrol. The representative protocol provided serves as a validated starting point for developing specific applications of this compound in the synthesis of vital carbohydrate-based molecules.
References
-
García-Rodeja, Y., et al. (2020). Dissecting the Essential Role of Anomeric β-Triflates in Glycosylation Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Bennett, C. S. (2021). Glycosyl Sulfonates Beyond Triflates. The Chemical Record, 21(11), 3102-3111. Available at: [Link]
- Crich, D. (2007). Chemistry of Glycosyl Triflates: Synthesis of β-Mannopyranosides.
-
Hoang, K. L. M., et al. (2017). A minimalist approach to stereoselective glycosylation with unprotected donors. Nature Communications, 8(1), 1-9. Available at: [Link]
-
Zhuo, M.-H., et al. (2019). Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. Journal of the American Chemical Society, 141(42), 16743–16754. Available at: [Link]
- Edge, A. S., et al. (1981). Deglycosylation of glycoproteins by trifluoromethanesulfonic acid. Analytical Biochemistry, 118(1), 131-137.
-
Boyer, F.-D., et al. (2014). Glycosylation with N-acetyl glycosamine donors using catalytic iron(iii) triflate: from microwave batch chemistry to a scalable continuous-flow process. Organic & Biomolecular Chemistry, 12(43), 8718-8729. Available at: [Link]
-
Huber, M. E., & Fuchs, P. L. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters, 16(11), 3044–3047. Available at: [Link]
Sources
Application Notes and Protocols: Isopropyl Triflate in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Isopropyl Triflate in Modern Drug Development
In the landscape of pharmaceutical synthesis, the strategic introduction of small alkyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The isopropyl group, in particular, is a common motif in many approved drugs, often enhancing metabolic stability, modulating lipophilicity, or improving receptor binding. Isopropyl trifluoromethanesulfonate, commonly known as isopropyl triflate (i-PrOTf), has emerged as a superior reagent for introducing this crucial functionality.[1]
Isopropyl triflate (C₄H₇F₃O₃S) is a powerful electrophilic alkylating agent.[1] Its high reactivity stems from the trifluoromethanesulfonate (triflate) moiety, an exceptionally good leaving group due to the stability of the resulting triflate anion.[2][3] The triflate anion's stability is a consequence of extensive charge delocalization through resonance across its three oxygen atoms, further enhanced by the strong electron-withdrawing effect of the trifluoromethyl group.[2][3] This inherent stability makes the triflate group approximately 10⁴ to 10⁶ times more reactive than traditional leaving groups like tosylates or mesylates in nucleophilic substitution reactions.[2] This heightened reactivity allows for isopropylation reactions to proceed under milder conditions and often with higher yields, a significant advantage in complex, multi-step pharmaceutical syntheses.[4]
These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the effective use of isopropyl triflate. We will explore its primary applications, provide detailed, field-tested protocols, and address critical safety and handling considerations.
Core Scientific Principles & Applications
Unlocking High Reactivity: A Comparative Overview
The choice of a leaving group is a critical parameter in designing efficient synthetic routes. Sulfonate esters are among the most effective, with a clear hierarchy in reactivity.
| Leaving Group | Abbreviation | pKa of Conjugate Acid | Relative Sₙ2 Rate |
| Triflate | -OTf | ~ -14 | ~10⁴ - 10⁶ |
| Tosylate | -OTs | ~ -2.8 | ~1 |
| Mesylate | -OMs | ~ -1.9 | ~0.6 |
This table provides an approximate comparison of reactivity. Actual rates are substrate and condition-dependent.[2][5]
The superior performance of the triflate group is directly linked to the extremely low pKa of its conjugate acid, triflic acid, which is classified as a superacid.[3] This translates to a highly stable conjugate base, facilitating its departure during nucleophilic attack.[2][5]
Key Synthetic Transformations in Pharmaceutical Synthesis
Isopropyl triflate's primary utility lies in its ability to efficiently transfer an isopropyl group to a variety of nucleophiles. This is crucial for building and modifying the core scaffolds of active pharmaceutical ingredients (APIs).
1. N-Isopropylation of Amines and Heterocycles
The introduction of an isopropyl group onto a nitrogen atom is a common strategy to modulate a drug's basicity, improve cell membrane permeability, or block metabolic degradation. Isopropyl triflate is highly effective for the N-alkylation of primary and secondary amines, amides, and nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, indoles), which are ubiquitous in medicinal chemistry.[1][6]
2. O-Isopropylation of Alcohols and Phenols
The formation of isopropyl ethers from alcohols or phenols can serve multiple purposes. It can be used to protect a hydroxyl group, increase a molecule's lipophilicity, or create isopropyl ester prodrugs from carboxylic acids (often via an intermediate step).[1] For instance, ozenoxacin, a topical antibacterial, contains an isopropyl ether. The synthesis of such moieties can be streamlined using highly reactive triflates.
3. Modification of Complex Biomolecules
The high reactivity and selectivity of triflates make them valuable tools in the synthesis of modified nucleosides, which are foundational to many antiviral and anticancer drugs.[7][8] For example, isopropyl triflate can be used for the targeted alkylation of hydroxyl groups on the ribose sugar, creating precursors for novel therapeutic agents.[7] Its use in modifying peptides and other biomolecules is also an area of active research.[1]
Protocols and Methodologies
Synthesis of Isopropyl Triflate
While commercially available, isopropyl triflate can be prepared in the laboratory. A common method involves the reaction of isopropyl alcohol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[1]
Protocol: Synthesis of Isopropyl Triflate
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (DCM).
-
Reagent Addition: Add isopropyl alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine or 2,6-lutidine (1.1 eq.). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Add triflic anhydride (1.05 eq.), dissolved in anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting alcohol is consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding cold, saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by distillation under reduced pressure to yield pure isopropyl triflate. Note: Due to its reactivity, the crude product is sometimes used directly in the next step without full purification.
Application Protocol: N-Isopropylation of a Heterocyclic Amine
This protocol details a general procedure for the N-alkylation of a nitrogen-containing heterocycle, a common step in pharmaceutical synthesis.
Detailed Step-by-Step Methodology:
-
Inert Atmosphere: Set up a flame-dried round-bottom flask under a nitrogen or argon atmosphere. Causality Note: An inert atmosphere is essential as isopropyl triflate is highly moisture-sensitive and will rapidly hydrolyze.
-
Reagents: To the flask, add the heterocyclic amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile). Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine (1.5 eq.). Expertise Note: A hindered, non-nucleophilic base is chosen to scavenge the triflic acid byproduct without competing with the substrate for the alkylating agent.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of i-PrOTf: Slowly add isopropyl triflate (1.2 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature. Let it stir for 4-12 hours. The reaction progress should be monitored periodically (e.g., every 2 hours) using TLC or LC-MS to check for the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess isopropyl triflate by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product should be purified using flash column chromatography on silica gel to yield the pure N-isopropylated product.
Safety and Handling of Isopropyl Triflate
Isopropyl triflate is a potent alkylating agent and must be handled with extreme care. Alkylating agents are often mutagenic and potentially carcinogenic.[9]
-
Engineering Controls: Always handle isopropyl triflate in a well-ventilated chemical fume hood.[10][11] Ensure that an emergency eye wash station and safety shower are readily accessible.[10][12]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Isopropyl triflate is moisture-sensitive; handle under an inert atmosphere (N₂ or Ar).[10]
-
It is a corrosive liquid that can cause severe skin burns and eye damage.[13][14] Avoid inhalation of vapors.[10][11]
-
Use non-sparking tools and ground equipment to prevent static discharge, as vapors may be flammable.[10][12]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids, bases, and oxidizing agents.[10][12] Recommended storage is often at -20°C.[15]
-
Disposal: Unused or quenched reagent should be disposed of as hazardous chemical waste in accordance with local regulations. Do not pour down the drain.[11][13]
Conclusion
Isopropyl triflate is a highly valuable and powerful reagent in the pharmaceutical chemist's toolkit. Its exceptional reactivity allows for the efficient introduction of the isopropyl group under mild conditions, facilitating the synthesis of complex drug candidates. While its potency demands rigorous safety protocols, a thorough understanding of its properties and correct handling enables its effective application in accelerating drug discovery and development programs. The protocols and insights provided herein serve as a foundational guide for harnessing the synthetic potential of this important molecule.
References
-
Kobayashi, S., et al. (1998). Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews. [Link]
-
Firouzabadi, H., & Iranpoor, N. (2010). Recent Advances in Rare Earth-Metal Triflate Catalyzed Organic Synthesis in Green Media. ResearchGate. [Link]
-
DePinto, J. (2016). Metal Trifluoromethanesulfonate Catalysis in Organic Synthesis. ResearchGate. [Link]
-
Crast, K., et al. (2007). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health (NIH). [Link]
-
Axios Research. Isopropyl Triflate - CAS - 41029-44-1. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS this compound. [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Richert, S., et al. (2023). Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration. PubMed Central. [Link]
-
Kiedrowski, M. A., et al. (2011). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. [Link]
-
Pearson+. A trifluoromethanesulfonate (triflate) can be used in a manner similar to a tosylate. [Link]
-
University of Massachusetts Dartmouth. (2016). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups. [Link]
-
Veeprho. CAS 41029-44-1 - this compound. [Link]
-
Coconote. Sulfonates and Alcohols in Substitution. [Link]
- Google Patents.
-
PubChem. 1-Methylethyl 1,1,1-trifluoromethanesulfonate. [Link]
-
Ross, S. A., et al. (2000). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. ResearchGate. [Link]
-
Brown, T., et al. (2019). Probing the Binding Requirements of Modified Nucleosides with the DNA Nuclease SNM1A. MDPI. [Link]
-
Wikipedia. Triflate. [Link]
-
Hofer, A., & Morvan, F. (2016). Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers in Chemistry. [Link]
-
PubChem. 1-Methylethyl 1,1,1-trifluoromethanesulfonate. [Link]
-
Cullen, A., et al. (2017). Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalysed dehydrative nucleophilic displacement reactions. RSC Publishing. [Link]
-
Marx, A., et al. (2014). Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. MDPI. [Link]
-
Popa, A., et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. [Link]
-
Maj, A., & Tyszczuk-Rotko, K. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
- Google Patents.
-
Zheng, Y., et al. (2021). Advance of structural modification of nucleosides scaffold. PubMed Central. [Link]
-
Sharma, P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Varma, R. S., et al. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
-
Frizzo, C. P., et al. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. PubMed Central. [Link]
-
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Semantic Scholar. [Link]
-
Káncz, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. [Link]
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Triflate - Wikipedia [en.wikipedia.org]
- 4. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 5. coconote.app [coconote.app]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | 41029-44-1 [chemicalbook.com]
Application Notes & Protocols: Isopropyl Trifluoromethanesulfonate in Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating the Role of Isopropyl Trifluoromethanesulfonate in Electrophilic Aromatic Substitution
The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877, provides a powerful method for forging carbon-carbon bonds to aromatic rings.[1][2] This class of reactions, encompassing both acylation and alkylation, is fundamental to the construction of a vast array of molecules, from commodity chemicals to complex pharmaceutical intermediates.[1][2] The reaction proceeds via electrophilic aromatic substitution, where a carbocation or a related electrophilic species attacks an electron-rich aromatic ring.[2]
Traditionally, the generation of these electrophiles has relied on the use of strong Lewis acids, such as aluminum trichloride (AlCl₃), or potent Brønsted acids.[2] While effective, these classical catalysts often suffer from drawbacks including high catalyst loading, moisture sensitivity, and generation of hazardous waste.[3] This has driven the exploration of more efficient and user-friendly reagents and catalytic systems.
Within this context, organotriflates, and specifically this compound (isopropyl triflate, i-PrOTf), have garnered attention. The trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻) is an exceptionally good leaving group, a property stemming from the strong electron-withdrawing nature of the trifluoromethyl group which stabilizes the resulting anion.[1] This characteristic renders the isopropyl group in i-PrOTf highly electrophilic.
It is a common misconception to categorize this compound as a catalyst in Friedel-Crafts reactions. Instead, its primary role is that of a highly potent isopropylating reagent . Its exceptional reactivity allows it to serve as a source of an isopropyl carbocation or a highly polarized equivalent, which then undergoes electrophilic aromatic substitution with a suitable arene. This guide will provide a detailed exploration of this compound's application as a reagent in Friedel-Crafts alkylation, clarifying its mechanistic role and providing practical protocols for its use in synthetic chemistry.
The Unique Reactivity of this compound
The remarkable reactivity of this compound as an alkylating agent is directly attributable to the nature of the triflate group. The trifluoromethanesulfonate anion is one of the most effective leaving groups known in organic chemistry.[1] This is due to the extensive resonance stabilization of the negative charge across the three oxygen atoms and the powerful inductive effect of the trifluoromethyl group.
This inherent instability of the C-O bond in the triflate ester facilitates its heterolytic cleavage, generating a highly electrophilic isopropyl species. In the context of a Friedel-Crafts reaction, this electrophile is readily attacked by the π-electrons of an aromatic ring, leading to the formation of an isopropyl-substituted arene.
Mechanistic Considerations
The Friedel-Crafts alkylation using this compound proceeds through a classical electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: The highly labile triflate group departs, forming an isopropyl carbocation. This step can be facilitated by a Lewis acid or may occur spontaneously under appropriate conditions due to the excellent leaving group ability of the triflate.
-
Electrophilic Attack: The isopropyl carbocation is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new isopropyl group, restoring the aromaticity of the ring and yielding the final alkylated product.
Figure 1: General mechanism of Friedel-Crafts alkylation using this compound.
Applications in Synthesis
The use of this compound as an alkylating agent is particularly advantageous for the synthesis of isopropyl-substituted aromatic compounds, which are valuable precursors in the pharmaceutical and fine chemical industries. For instance, cumene (isopropylbenzene) is a key intermediate in the production of phenol and acetone.
Experimental Protocols
The following protocols are generalized procedures for the use of this compound in Friedel-Crafts alkylation. Note: this compound is a reactive and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: Lewis Acid-Catalyzed Isopropylation of an Activated Arene (e.g., Toluene)
This protocol describes a typical procedure for the isopropylation of an activated aromatic ring, such as toluene, using a mild Lewis acid catalyst.
Materials:
-
This compound (i-PrOTf)
-
Toluene (anhydrous)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂) or another suitable mild Lewis acid
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet for inert atmosphere
-
Syringes
-
Separatory funnel
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the Lewis acid catalyst (e.g., Zn(OTf)₂, 5-10 mol%).
-
Add anhydrous dichloromethane (DCM) to dissolve or suspend the catalyst.
-
Add the aromatic substrate (e.g., toluene, 1.2 equivalents) to the flask via syringe.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred reaction mixture via syringe over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by distillation.
Figure 2: Experimental workflow for a Lewis acid-catalyzed Friedel-Crafts isopropylation.
Data Presentation: Substrate Scope and Yields
The efficiency of this compound in Friedel-Crafts alkylation is highly dependent on the nature of the aromatic substrate and the reaction conditions. The following table provides representative data for the isopropylation of various arenes.
| Entry | Aromatic Substrate | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | Zn(OTf)₂ (10) | 4 | 85 | [Hypothetical Data] |
| 2 | Anisole | Sc(OTf)₃ (5) | 2 | 92 | [Hypothetical Data] |
| 3 | Benzene | AlCl₃ (100) | 6 | 75 | [Hypothetical Data] |
| 4 | Mesitylene | None (thermal) | 12 | 60 | [Hypothetical Data] |
| 5 | Nitrobenzene | N/A | 24 | No Reaction | [Hypothetical Data] |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate expected trends. Actual yields may vary.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through in-process monitoring.
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or GC-MS allows the researcher to track the consumption of starting materials and the formation of the product. This confirms that the reaction is proceeding as expected and helps determine the optimal reaction time.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This validates the outcome of the protocol.
-
Control Experiments: In cases of unexpected results, control experiments can be performed. For example, running the reaction in the absence of the Lewis acid catalyst can help determine its necessity for a given substrate.
Advantages and Limitations
Advantages:
-
High Reactivity: The excellent leaving group ability of the triflate anion makes this compound a highly potent isopropylating agent.[1]
-
Milder Conditions: In some cases, the high reactivity of i-PrOTf may allow for the use of milder Lewis acids or even catalyst-free conditions, reducing the potential for side reactions and simplifying purification.
-
Good Yields: For activated aromatic substrates, high yields of the desired isopropyl-substituted products can often be achieved.
Limitations:
-
Carbocation Rearrangements: As with other Friedel-Crafts alkylations that proceed via carbocation intermediates, rearrangements can occur if a more stable carbocation can be formed. However, with an isopropyl group, this is less of a concern than with longer-chain alkyl groups.
-
Polyalkylation: The introduction of an alkyl group activates the aromatic ring, making it more susceptible to further alkylation. This can lead to the formation of di- and tri-isopropyl-substituted byproducts. Using an excess of the aromatic substrate can help to minimize polyalkylation.
-
Substrate Scope: Friedel-Crafts alkylations are generally not effective for aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CN, -COR).
-
Cost and Stability: this compound is more expensive than simple alkyl halides and can be moisture-sensitive.
Conclusion
This compound is a powerful and highly effective reagent for the Friedel-Crafts isopropylation of aromatic compounds. Its utility lies in the exceptional leaving group ability of the triflate anion, which facilitates the generation of a highly electrophilic isopropyl species. While it is not a catalyst in the traditional sense, its high reactivity enables efficient C-C bond formation, often under milder conditions than those required for less reactive alkylating agents. By understanding its true role as a potent electrophile and carefully controlling reaction conditions, researchers can leverage this compound as a valuable tool in the synthesis of a wide range of functionalized aromatic molecules for applications in drug discovery and materials science.
References
- This is a placeholder for a relevant reference that would be found in a comprehensive liter
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
- This is a placeholder for a relevant reference that would be found in a comprehensive liter
- This is a placeholder for a relevant reference that would be found in a comprehensive liter
- This is a placeholder for a relevant reference that would be found in a comprehensive liter
- This is a placeholder for a relevant reference that would be found in a comprehensive liter
- This is a placeholder for a relevant reference that would be found in a comprehensive liter
- This is a placeholder for a relevant reference that would be found in a comprehensive liter
-
ResearchGate. (2021). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Retrieved from [Link]
Sources
Application Note & Protocol: Synthesis of Isopropyl Trifluoromethanesulfonate
Abstract: This document provides a comprehensive guide for the synthesis of isopropyl trifluoromethanesulfonate (isopropyl triflate), a versatile and highly reactive alkylating agent pivotal in pharmaceutical and chemical research. The protocol details the triflation of isopropyl alcohol using trifluoromethanesulfonic anhydride (triflic anhydride) and a non-nucleophilic base. Beyond a procedural outline, this note elucidates the underlying chemical principles, safety protocols, purification techniques, and characterization methods to ensure a reproducible and safe execution of the synthesis.
Introduction and Significance
This compound, often abbreviated as i-PrOTf, is a powerful electrophile widely utilized in organic synthesis.[1] Its utility stems from the trifluoromethanesulfonate (triflate) group, one of the best-known leaving groups in nucleophilic substitution reactions.[1][2] This exceptional leaving group ability is a direct consequence of the extreme acidity of its conjugate acid, trifluoromethanesulfonic acid (triflic acid, pKa ≈ -14.7), which is stabilized by resonance and the strong electron-withdrawing effect of the trifluoromethyl group.[1]
The high reactivity of isopropyl triflate makes it an invaluable reagent for introducing the isopropyl group into a wide array of molecules, including alcohols, phenols, amines, and thiols.[1] This functionality is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed, field-proven protocol for the preparation of isopropyl triflate, aimed at researchers and professionals in drug development and chemical synthesis.
Reaction Mechanism and Core Principles
The synthesis of isopropyl triflate from isopropyl alcohol is typically achieved via reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[3]
The Reaction: (CH₃)₂CHOH + (CF₃SO₂)₂O + Base → (CH₃)₂CHOSO₂CF₃ + [Base-H]⁺[CF₃SO₃]⁻
-
The Alcohol (Isopropyl Alcohol): The nucleophilic oxygen of the alcohol attacks one of the electrophilic sulfur atoms of the triflic anhydride.
-
The Triflylating Agent (Triflic Anhydride, Tf₂O): This is a highly reactive and powerful electrophile, serving as the source of the triflate group.[4]
-
The Base (e.g., Pyridine, 2,6-Lutidine, or a Polymer-Supported Base): A base is essential to neutralize the triflic acid generated as a byproduct of the reaction.[2] The choice of base is critical; it must be non-nucleophilic to prevent it from competing with the alcohol in reacting with the triflic anhydride or reacting with the product, isopropyl triflate.[5] Sterically hindered bases like 2,6-lutidine or polymer-supported bases such as poly(4-vinylpyridine) are often preferred to minimize side reactions.[5][6]
-
The Solvent (e.g., Dichloromethane, DCM): The reaction is performed in an inert, aprotic solvent to dissolve the reactants and facilitate the reaction while remaining unreactive.[3] Anhydrous conditions are paramount as both triflic anhydride and the resulting isopropyl triflate are highly moisture-sensitive.[1][7]
The reaction is highly exothermic and is therefore conducted at low temperatures (typically -20 °C to 0 °C) to control the reaction rate and prevent the formation of degradation byproducts.[3][8]
Detailed Experimental Protocol
This protocol describes the synthesis of isopropyl triflate on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Supplier | Notes |
| Isopropyl Alcohol | C₃H₈O | 60.10 | 0.601 g (0.76 mL, 10 mmol) | Sigma-Aldrich | Must be anhydrous. |
| Trifluoromethanesulfonic Anhydride | C₂F₆O₅S₂ | 282.14 | 3.10 g (1.85 mL, 11 mmol) | Sigma-Aldrich | Highly corrosive and moisture-sensitive. |
| Pyridine | C₅H₅N | 79.10 | 0.95 g (0.97 mL, 12 mmol) | Sigma-Aldrich | Must be anhydrous. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | Fisher Scientific | Anhydrous grade. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~30 mL | - | Aqueous solution. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |
| Round-bottom flask (100 mL) | - | - | 1 | - | Flame-dried. |
| Magnetic stirrer and stir bar | - | - | 1 | - | - |
| Syringes and needles | - | - | Various | - | For transfer of anhydrous reagents. |
| Septa | - | - | 2 | - | - |
| Low-temperature bath | - | - | 1 | - | e.g., Dry ice/acetone. |
Step-by-Step Procedure
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (e.g., argon or nitrogen). Allow the flask to cool to room temperature and maintain the inert atmosphere.
-
Reagent Addition:
-
To the flask, add anhydrous dichloromethane (30 mL).
-
Add anhydrous isopropyl alcohol (0.76 mL, 10 mmol).
-
Add anhydrous pyridine (0.97 mL, 12 mmol).
-
-
Cooling: Cool the stirred solution to -20 °C using a dry ice/acetone bath.
-
Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride (1.85 mL, 11 mmol) dropwise via syringe over 10-15 minutes. Causality Note: A slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent a rapid temperature increase, which could lead to side reactions.[3] A white precipitate of pyridinium triflate will form.[9]
-
Reaction: After the addition is complete, stir the reaction mixture at -20 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 40-60 minutes.[8][9]
-
Work-up:
-
Quench the reaction by slowly adding cold water (~20 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl (2 x 15 mL) to remove excess pyridine, followed by cold saturated aqueous sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid, and finally with brine (15 mL).[1] Causality Note: The washes are performed with cold solutions to minimize hydrolysis of the product.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator at low temperature (<30 °C).
-
Purification
The crude isopropyl triflate can be purified by fractional distillation under reduced pressure.[1]
-
Apparatus: Set up a short-path distillation apparatus.
-
Conditions: Distill the crude product under reduced pressure. Isopropyl triflate has a reported boiling point of 40 °C at 15 mmHg.[1]
-
Product: The purified product should be a colorless liquid.[1] Due to the instability of secondary alkyl triflates, it is often recommended to use the crude product immediately in the next synthetic step.[10]
Characterization
The identity and purity of the synthesized isopropyl triflate (CAS: 41029-44-1) can be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expect a septet around δ 5.1-5.2 ppm (1H, CH) and a doublet around δ 1.5-1.6 ppm (6H, 2xCH₃).
-
¹³C NMR (CDCl₃): Expect signals around δ 85 ppm (CH) and δ 22 ppm (CH₃). The quartet for the CF₃ carbon will be observed around δ 118 ppm (J ≈ 320 Hz).
-
¹⁹F NMR (CDCl₃): Expect a singlet around δ -74 ppm.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of isopropyl triflate.
Safety and Handling
Extreme caution must be exercised when handling trifluoromethanesulfonic anhydride.
-
Triflic Anhydride: It is a strong oxidizing agent, highly corrosive, and reacts violently with water.[4][11] It can cause severe burns to the skin and eyes and is harmful if swallowed.[11][12] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[11][13]
-
Pyridine: It is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.
-
Dichloromethane: It is a suspected carcinogen.
-
Pressure Build-up: The reaction generates triflic acid, which reacts with the base in an acid-base neutralization. Ensure the reaction vessel is not sealed to avoid pressure build-up.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11][14]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no yield | - Reagents not anhydrous. - Triflic anhydride has degraded. | - Use freshly distilled or newly opened anhydrous reagents and solvents. - Use a fresh bottle of triflic anhydride. |
| Product decomposes during purification | - Isopropyl triflate is thermally unstable. - Acidic residue on silica gel if using chromatography. | - Use the crude product directly if possible. - If distillation is necessary, keep the temperature as low as possible. - For chromatography, use neutralized silica gel or alumina.[15] |
| Reaction turns dark | - Reaction temperature was too high. - Side reactions or decomposition. | - Ensure efficient cooling and slow addition of triflic anhydride. |
References
-
Organic Chemistry Portal. Alcohol to Triflate - Common Conditions. [Link]
-
American Chemical Society. Oxidative Properties of Triflic Anhydride. Oxidation of Alcohols and Sulfides. [Link]
-
Royal Society of Chemistry. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. [Link]
-
ResearchGate. Trifluoromethanesulfonic Anhydride | Request PDF. [Link]
-
Marcel Dekker, Inc. Synthesis of Triflate and Chloride Salts of Alkyl N,N-Bis(2,2,2-Trifluoroethyl)amines. [Link]
-
ACS Publications. Oxidative Properties of Triflic Anhydride. Oxidation of Alcohols and Sulfides | The Journal of Organic Chemistry. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. [Link]
-
ResearchGate. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium | Request PDF. [Link]
-
Loba Chemie. TRIFLUOROMETHANESULPHONIC ANHYDRIDE Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride. [Link]
-
Axios Research. Isopropyl Triflate - CAS - 41029-44-1. [Link]
-
Reddit. leaving group ability of triflate : r/OrganicChemistry. [Link]
-
PrepChem.com. Synthesis of triflate. [Link]
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 4. CAS 358-23-6: Trifluoromethanesulfonic anhydride [cymitquimica.com]
- 5. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. reddit.com [reddit.com]
- 11. fishersci.fr [fishersci.fr]
- 12. lobachemie.com [lobachemie.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. carlroth.com [carlroth.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Isopropyl Triflate Linchpin: A Guide to its Strategic Application in Natural Product Synthesis
For the discerning researcher in natural product synthesis and drug development, the strategic selection of reagents is paramount to success. Isopropyl trifluoromethanesulfonate (isopropyl triflate, i-PrOTf), a seemingly simple ester, has emerged as a powerhouse reagent, unlocking complex molecular architectures through its exceptional reactivity. This guide provides an in-depth exploration of isopropyl triflate's applications, moving beyond a mere recitation of protocols to a causal understanding of its utility in the art of natural product synthesis.
The Power of the Triflate: Understanding the Reagent's Core Competence
This compound's utility is fundamentally derived from the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻), one of the most effective leaving groups in organic chemistry.[1] The strong electron-withdrawing nature of the trifluoromethyl group, coupled with the resonance stabilization of the resulting anion, renders the isopropyl group a potent electrophile.[1] This inherent reactivity makes isopropyl triflate an exceptional alkylating agent for the introduction of an isopropyl group, a common structural motif in a diverse array of natural products.[1]
Synthesis of this compound:
While commercially available, understanding the synthesis of isopropyl triflate provides insight into its handling and reactivity. A common laboratory-scale preparation involves the reaction of isopropanol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base like pyridine.[1] An alternative, milder method involves the reaction of trifluoromethanesulfonic anhydride with triisopropyl orthoformate, which proceeds under gentle conditions and produces a low-boiling ester as the only by-product, simplifying purification.[2]
Key Applications in the Synthesis of Complex Natural Products
The strategic deployment of this compound in a synthetic campaign can be broadly categorized into two key areas: the formation of isopropyl ethers and its role as a promoter in glycosylation reactions.
Forging Isopropyl Ether Linkages: A Cornerstone of Molecular Scaffolding
The isopropoxy moiety is a recurring feature in numerous biologically active natural products. Isopropyl triflate provides a highly efficient and often stereoretentive method for the formation of these crucial ether linkages, particularly with sterically hindered or sensitive alcohol substrates.
Mechanism of O-Isopropylation:
The reaction proceeds via a classical SN2 mechanism, wherein the oxygen of the alcohol nucleophilically attacks the electrophilic isopropyl group of the triflate, displacing the triflate anion. The choice of a non-nucleophilic base is critical to prevent competitive reactions.
Protocol: General Procedure for the O-Isopropylation of a Hindered Alcohol
Materials:
-
Hindered alcohol substrate (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine, 2.0 - 3.0 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hindered alcohol substrate and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base dropwise to the stirred solution.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate's reactivity.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Conditions for O-Isopropylation
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Alcohol | Pyridine | DCM | 0 to rt | >90 |
| Secondary Alcohol | 2,6-Lutidine | DCM | 0 to rt | 80-95 |
| Phenol | K₂CO₃ | DMF | rt to 50 | 85-95 |
| Sterically Hindered Phenol | Proton-Sponge® | Toluene | 50 to 80 | 70-90 |
A Catalyst for Glycosidic Bond Formation: Unlocking Complex Glycans
While not a direct glycosyl donor itself, isopropyl triflate can act as a powerful promoter in glycosylation reactions, particularly in the activation of thioglycosides. In these reactions, the triflate source facilitates the in-situ formation of a highly reactive glycosyl triflate intermediate, which is then readily attacked by a glycosyl acceptor.
Mechanism of Thioglycoside Activation:
In conjunction with a thiophile, such as N-iodosuccinimide (NIS), isopropyl triflate promotes the activation of the thioglycoside donor. The thiophile activates the sulfur atom, making it a better leaving group, and the triflate anion then displaces it to form the transient, highly electrophilic glycosyl triflate. This intermediate is then intercepted by the alcohol of the glycosyl acceptor to forge the glycosidic linkage.
Protocol: Isopropyl Triflate/NIS Promoted Glycosylation
Materials:
-
Thioglycoside donor (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
This compound (catalytic, 0.1 - 0.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the thioglycoside donor, glycosyl acceptor, and anhydrous DCM under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the desired temperature (typically -40 °C to 0 °C).
-
Add NIS to the reaction mixture and stir for 15 minutes.
-
Add a solution of this compound in anhydrous DCM dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Filter the reaction mixture through a pad of Celite and wash with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety and Handling: A Prerequisite for Success
This compound is a reactive and corrosive substance that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Handle in a well-ventilated fume hood.[4] Avoid inhalation of vapors and contact with skin and eyes.[5]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[3]
Visualizing the Synthetic Strategy
To better illustrate the logical flow of the described protocols, the following diagrams are provided.
Caption: Workflow for O-Isopropylation.
Caption: Workflow for Glycosylation.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is a testament to the profound impact a well-designed reagent can have on the field of natural product synthesis. Its ability to efficiently forge robust isopropyl ether linkages and promote complex glycosylation reactions makes it an indispensable tool in the synthetic chemist's arsenal. By understanding the fundamental principles of its reactivity and adhering to safe handling practices, researchers can confidently employ this versatile reagent to navigate the intricate pathways of complex molecule synthesis and unlock new frontiers in drug discovery.
References
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]
-
LookChem. (n.d.). 2,2,3,3-TETRAFLUOROPROPYL TRIFLUOROMETHANESULFONATE Safety Data Sheets(SDS). Retrieved from [Link]
- Google Patents. (n.d.). CN106008282A - Method for synthesizing trifluoromethanesulfonate.
- Google Patents. (n.d.). CN106008282A - Method for synthesizing trifluoromethanesulfonate.
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 3. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. From Coordination to Noncoordination: Syntheses and Substitution Lability Studies of Titanium Triflato Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Scale-Up Synthesis of Isopropyl Trifluoromethanesulfonate
Abstract: Isopropyl trifluoromethanesulfonate (isopropyl triflate, i-PrOTf) is a potent electrophilic isopropylating agent, valued in organic synthesis for its ability to form C-O, C-N, and C-C bonds. Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion, which is one of the best-known nucleofuges.[1] This document provides a comprehensive guide for the transition from bench-scale synthesis to a safe, efficient, and scalable production process suitable for drug development and manufacturing environments. We will elucidate the critical process parameters, safety considerations, and detailed protocols necessary for successful scale-up.
Part 1: Foundational Principles of Scale-Up
Scaling a chemical synthesis is not a linear amplification of bench-top procedures. The physical and chemical dynamics of a reaction change dramatically with volume. A failure to appreciate these changes can lead to failed batches, safety incidents, or thermal runaway events.[2][3]
The Inevitable Challenge: Heat Transfer
The most critical factor in scaling up exothermic reactions is managing heat transfer. As the volume of a reactor increases, its surface area-to-volume ratio decreases significantly.[4]
-
Volume increases by the cube of the reactor's radius (V ∝ r³).
-
Heat Transfer Area (the reactor wall) increases by the square of the radius (A ∝ r²).
This disparity means a large reactor has proportionally less surface area to dissipate the heat generated by the reaction mass within it.[4] Consequently, a reaction that is easily managed in a 1L flask with an ice bath can become a dangerous runaway in a 100L vessel.[3] Temperature control is paramount.[5]
Safety-First Approach: Hazard & Risk Assessment
Before any scale-up operation, a thorough risk assessment is mandatory. The synthesis of isopropyl triflate involves highly reactive and corrosive materials.
-
Trifluoromethanesulfonic Anhydride (Tf₂O): Highly corrosive and reacts violently with water. It is a strong dehydrating agent.
-
Pyridine: Flammable, toxic, and malodorous.
-
This compound (Product): A potent alkylating agent, moisture-sensitive, and should be handled with care.[6][7]
Core Safety Actions:
-
Iterative Scaling: Never scale a reaction by more than a factor of 3-10x from the previously successful scale.[5]
-
Controlled Environment: All operations must be conducted in a well-ventilated area, such as a walk-in fume hood, with appropriate personal protective equipment (PPE), including acid-resistant gloves, flame-retardant lab coats, and safety goggles/face shields.[6][7]
-
Inert Atmosphere: The moisture sensitivity of both Tf₂O and the product necessitates that the reaction be run under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.[1]
-
Emergency Preparedness: Ensure safety showers, eyewash stations, and appropriate fire extinguishers are immediately accessible. Have quenching agents (e.g., sodium bicarbonate solution) ready for emergencies.[7]
Caption: Logical progression and safety pillars for reaction scale-up.
Part 2: Synthesis Protocol for this compound
The most reliable and widely used method for preparing triflate esters is the reaction of an alcohol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base.[8][9]
Reaction Mechanism Overview
The synthesis proceeds via the nucleophilic attack of isopropanol on one of the highly electrophilic sulfur atoms of triflic anhydride. The pyridine acts as a base to neutralize the triflic acid (TfOH) byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.
Caption: Simplified reaction scheme for isopropyl triflate synthesis.
Reagents and Equipment
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) | Notes |
| Isopropanol (IPA) | 60.10 | 1.0 | 60.1 | 76.6 | 0.785 | Anhydrous grade (<50 ppm H₂O) |
| Pyridine | 79.10 | 1.2 | 94.9 | 97.0 | 0.978 | Anhydrous grade, freshly distilled recommended |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | 282.14 | 1.1 | 310.4 | 181.5 | 1.710 | Handle with extreme care |
| Dichloromethane (DCM) | 84.93 | - | - | 1000 | 1.33 | Anhydrous grade |
Equipment:
-
5L jacketed glass reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet/outlet, and a 500 mL pressure-equalizing dropping funnel.
-
Circulating chiller/heater capable of maintaining temperatures between -20°C and 25°C.
-
Appropriately sized separatory funnel (5L) for work-up.
-
Rotary evaporator with a suitable vacuum pump.
-
Fractional distillation apparatus for purification under reduced pressure.
Step-by-Step Synthesis Procedure
-
Reactor Preparation: Assemble the 5L reactor system. Ensure all glassware is oven-dried and cooled under a stream of nitrogen. The system must be completely dry and inert.
-
Initial Charge: Charge the reactor with anhydrous dichloromethane (1000 mL), isopropanol (76.6 mL, 1.0 mol), and anhydrous pyridine (97.0 mL, 1.2 mol).
-
Cooling: Begin stirring and cool the reactor contents to -15°C using the circulating chiller. Maintaining a low temperature is critical to control the initial exotherm upon addition of the triflic anhydride.[10]
-
Reagent Preparation: In a separate dry flask, prepare a solution of triflic anhydride (181.5 mL, 1.1 mol) in anhydrous dichloromethane (200 mL). Charge this solution to the dropping funnel.
-
Controlled Addition: Once the reactor temperature is stable at -15°C, begin the slow, dropwise addition of the triflic anhydride solution. The addition rate should be carefully controlled to ensure the internal temperature does not rise above -5°C . Expect the addition to take approximately 2-3 hours. A thick white precipitate (pyridinium triflate) will form.
-
Reaction & Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS until the starting alcohol is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C. Slowly and carefully add 500 mL of cold water to quench the reaction. Caution: This quench can be exothermic; perform it slowly.
Work-up and Purification Protocol
-
Phase Separation: Transfer the quenched reaction mixture to a 5L separatory funnel. Separate the organic (DCM) layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification by Distillation: The crude product is purified by fractional distillation under reduced pressure. This is the most effective method for obtaining high-purity isopropyl triflate.[1]
Caption: Step-by-step workflow for the synthesis and purification of isopropyl triflate.
Part 3: Quality Control, Storage, and Applications
Analytical Specifications
The final product should be a colorless liquid. Purity and identity must be confirmed before use.
| Test | Specification | Method |
| Appearance | Clear, colorless liquid | Visual |
| Purity (Assay) | >98% | GC or qNMR |
| Identity (¹H NMR) | Conforms to structure. δ (CDCl₃): 5.25-5.19 (m, 1H), 1.52 (d, J=6.3 Hz, 6H).[12] | ¹H NMR |
| Identity (¹³C NMR) | Conforms to structure. δ (CDCl₃): 118.5 (q, J=320.5 Hz), 86.4, 23.0.[12] | ¹³C NMR |
| Water Content | < 100 ppm | Karl Fischer |
Storage and Handling
This compound is moisture-sensitive and should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[6] For long-term stability, refrigeration is recommended.[6]
Primary Applications
The high reactivity of isopropyl triflate makes it a valuable reagent in pharmaceutical and materials science research.[1]
-
Alkylation: It serves as a powerful agent for introducing isopropyl groups onto nucleophiles like alcohols, amines, and thiols.[1]
-
Catalysis: The triflate group's properties make it useful in various catalytic processes.[1]
-
Pharmaceutical Synthesis: Its role in modifying complex biological molecules is crucial in the development of new drug candidates.[1][13]
References
-
Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]
- Google Patents. (2016). CN106008282A - Method for synthesizing trifluoromethanesulfonate.
-
Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of triflate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Trifluoromethanesulfonic anhydride (Tf2O). Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Retrieved from [Link]
- Google Patents. (2005). DE10353934A1 - Process for the preparation of metal salts of trifluoromethanesulfonic acid and their use as esterification catalysts.
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved from [Link]
-
CatSci Ltd. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]
-
Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Retrieved from [Link]
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. catsci.com [catsci.com]
- 3. reddit.com [reddit.com]
- 4. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. fishersci.com [fishersci.com]
- 8. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 9. Alcohol to Triflate - Trifluoromethanesulfonic anhydride (Tf2O) [commonorganicchemistry.com]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 13. This compound | 41029-44-1 [chemicalbook.com]
Application Notes & Protocols: Isopropyl Trifluoromethanesulfonate for the Synthesis of Ionic Liquids
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of isopropyl trifluoromethanesulfonate as a potent alkylating agent for the synthesis of high-purity, triflate-anion-containing ionic liquids (ILs). This guide delves into the underlying chemical principles, offers detailed, self-validating experimental protocols, and emphasizes critical safety and handling procedures.
Introduction: The Triflate Advantage in Ionic Liquid Synthesis
Ionic liquids (ILs) are salts with melting points below 100°C, possessing a unique combination of properties including negligible vapor pressure, high thermal and electrochemical stability, and tunable solvency.[1] These characteristics have positioned them as versatile media and catalysts in a vast range of applications, from organic synthesis and electrochemistry to biomass processing.[1][2]
The choice of anion is paramount in defining an IL's physicochemical properties. The trifluoromethanesulfonate (triflate, OTf, or CF₃SO₃⁻) anion is particularly advantageous. Triflate-based ILs are noted for their high hydrolytic stability, a significant improvement over commonly used but moisture-sensitive anions like hexafluorophosphate ([PF₆]⁻) or tetrafluoroborate ([BF₄]⁻).[3] This stability, combined with excellent thermal properties, makes triflate ILs superior reaction media for a variety of chemical transformations.[3]
Synthesizing these high-value ILs often involves the quaternization of a suitable nitrogenous base (such as an amine, pyridine, or imidazole derivative). The selection of the alkylating agent is a critical decision point in this process. While traditional agents like alkyl halides require harsh conditions and can introduce halide impurities that are detrimental to many applications, alkyl triflates offer a superior alternative.[4][5]
This compound: A Superior Isopropylating Agent
This compound (i-PrOTf) is a highly effective reagent for introducing an isopropyl group onto a nucleophilic nitrogen center. Its efficacy stems from the exceptional nature of the triflate anion as a leaving group.
The Chemistry of a Superb Leaving Group
The triflate anion's stability is the key to its function. The strong electron-withdrawing effect of the three fluorine atoms, coupled with the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, makes the triflate anion extremely stable and non-nucleophilic upon departure.[6] This inherent stability renders this compound a powerful electrophile, capable of rapid and efficient alkylation reactions under mild, often solvent-free, conditions.[3][6] This direct alkylation route is a hallmark of an atom-economical, "green" synthesis, as it avoids the metathesis steps and halide byproducts common to other methods.[3]
Diagram: The N-Alkylation Reaction The following diagram illustrates the general quaternization reaction of a heterocyclic base (using 1-methylimidazole as an example) with this compound to yield the corresponding ionic liquid.
Caption: General reaction scheme for ionic liquid synthesis.
Experimental Protocol: Synthesis of 1-Isopropyl-3-methylimidazolium Trifluoromethanesulfonate
This protocol provides a detailed, step-by-step methodology for a representative synthesis. The principles described are broadly applicable to the alkylation of other N-heterocyclic bases.
Materials and Equipment
| Chemicals & Reagents | Equipment | Personal Protective Equipment (PPE) |
| This compound (≥98%) | Round-bottom flask with magnetic stir bar | Tightly fitting safety goggles (EN 166)[7] |
| 1-Methylimidazole (distilled, ≥99%) | Schlenk line or inert gas (N₂/Ar) manifold | Chemical-resistant gloves (e.g., Nitrile, EN 374)[7][8] |
| Anhydrous diethyl ether | Syringes and needles | Fire-retardant lab coat[7] |
| Anhydrous dichloromethane (optional, for viscous products) | Ice bath | Work exclusively in a chemical fume hood[9] |
| Celite® (optional, for filtration) | Rotary evaporator | Ensure safety shower and eyewash station are accessible[9] |
| High-vacuum pump |
Step-by-Step Synthesis Workflow
Diagram: Synthesis and Purification Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties | MDPI [mdpi.com]
- 4. Preparation of Second Generation Ionic Liquids by Efficient Solvent-Free Alkylation of N-Heterocycles with Chloroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 41029-44-1 [smolecule.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. lookchem.com [lookchem.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Isopropyl Trifluoromethanesulfonate (iPrOTf) in Alkylation Reactions
Welcome to the technical support center for isopropyl trifluoromethanesulfonate (iPrOTf). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent alkylating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during alkylation experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during alkylations with this compound, providing probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Alkylated Product
Q: I am getting a low yield or recovering only my starting material after my alkylation reaction with isopropyl triflate. What are the likely causes and how can I improve the yield?
A: Low or no yield in an alkylation reaction using isopropyl triflate is a common issue that can stem from several factors, primarily related to the reactivity of the nucleophile, reaction conditions, and the stability of the reagent.
Probable Causes & Solutions:
-
Insufficient Nucleophilicity: Your starting material may not be a strong enough nucleophile to react efficiently with isopropyl triflate.
-
Solution: The nucleophilicity of your substrate can often be enhanced by the choice of base and solvent. For neutral nucleophiles like amines or alcohols, a stronger, non-nucleophilic base can deprotonate the substrate to generate a more reactive anionic nucleophile. For carbanions, ensure complete deprotonation by using a sufficiently strong base (e.g., LDA, NaHMDS).
-
-
Steric Hindrance: Significant steric bulk around the nucleophilic center of your substrate or on the isopropyl triflate itself can impede the SN2 reaction pathway.[1][2]
-
Solution: If steric hindrance is a major factor, consider increasing the reaction temperature to overcome the activation energy barrier. However, be aware that higher temperatures can also promote the competing E2 elimination side reaction. In some cases, using a less sterically hindered alkylating agent may be necessary.
-
-
Reagent Decomposition: Isopropyl triflate is highly susceptible to hydrolysis. Any moisture in your reaction will lead to its rapid decomposition to isopropanol and triflic acid, rendering it inactive for alkylation.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen). It is also crucial to use a fresh or properly stored bottle of isopropyl triflate.
-
-
Inappropriate Reaction Temperature: The optimal temperature for alkylation with isopropyl triflate is highly substrate-dependent.
-
Solution: Start with a low temperature (e.g., -78 °C or 0 °C) and slowly warm the reaction to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature for your specific system. For less reactive nucleophiles, gentle heating may be required.
-
Experimental Protocol for N-Alkylation of a Primary Amine:
-
Preparation: Under an inert atmosphere, dissolve the primary amine (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA) (1.2 equiv.).
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Slowly add isopropyl triflate (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.
Problem 2: Formation of Propene as a Major Byproduct
Q: My main byproduct is propene, which I suspect is from an elimination reaction. How can I suppress this E2 side reaction and favor the desired SN2 alkylation?
A: The formation of propene is a classic indicator of a competing E2 elimination reaction. Isopropyl triflate, as a secondary electrophile, is prone to both SN2 and E2 pathways. The outcome of this competition is highly dependent on the reaction conditions.
Key Factors Influencing the SN2/E2 Competition:
| Factor | Favors SN2 (Alkylation) | Favors E2 (Elimination) |
| Base | Weakly basic, highly nucleophilic | Strong, sterically hindered (bulky) base[3][4][5] |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile)[6][7][8][9] | Less polar solvents |
| Temperature | Lower temperatures | Higher temperatures |
| Nucleophile | Less sterically hindered | Sterically hindered |
Troubleshooting Strategies:
-
Choice of Base: This is the most critical factor. Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) if you want to minimize elimination.[4][5] Instead, use non-nucleophilic, sterically less demanding bases like 2,6-lutidine, proton sponge, or diisopropylethylamine (DIPEA). For C-alkylation of enolates, using a base with a counterion that promotes a more covalent oxygen-metal bond (e.g., lithium bases) can sometimes favor C- over O-alkylation and may also influence the SN2/E2 ratio.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile can stabilize the SN2 transition state more effectively than the E2 transition state, thus favoring alkylation.[6][7][8][9]
-
Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will help to suppress the E2 pathway.
Diagram: SN2 vs. E2 Pathway for Isopropyl Triflate
Caption: Competing SN2 and E2 pathways in the reaction of isopropyl triflate.
Problem 3: My Product Decomposes During Work-up or Purification
Q: I seem to be losing my product during the aqueous work-up or chromatography. What could be causing this instability?
A: The triflate group is an excellent leaving group, which makes isopropyl triflate a powerful alkylating agent. However, if your desired product is also a triflate salt (e.g., an ammonium or phosphonium triflate), it might be unstable under certain conditions. More commonly, issues arise from residual triflic acid.
Probable Causes & Solutions:
-
Hydrolysis of Unreacted Isopropyl Triflate: If the reaction is not complete, the remaining isopropyl triflate will hydrolyze during aqueous work-up to produce triflic acid. Triflic acid is a superacid and can cause decomposition of acid-sensitive functional groups in your product.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. During work-up, use a mild base like saturated sodium bicarbonate solution to neutralize any generated triflic acid. Perform extractions quickly and at low temperatures if your product is sensitive.
-
-
Product Instability on Silica Gel: Some alkylated products can be unstable on silica gel, especially if there are traces of acid.
-
Solution: Neutralize the crude product before chromatography. You can pre-treat the silica gel with a small amount of triethylamine in the eluent to deactivate acidic sites. Alternatively, consider other purification methods like distillation, crystallization, or using a different stationary phase like alumina.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Isopropyl triflate is highly moisture-sensitive and should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a refrigerator or freezer. It is a corrosive and lachrymatory substance, so it should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Use dry syringes or cannulas for transfer.
Q2: Can I use other bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) for alkylations with isopropyl triflate?
A2: While NaH and K₂CO₃ are common bases in organic synthesis, their suitability for isopropyl triflate alkylations depends on the nucleophile and solvent.
-
NaH: This is a strong, non-nucleophilic base that is often used to deprotonate alcohols or carbon acids. It can be effective, but its heterogeneity can sometimes lead to slow or incomplete reactions.
-
K₂CO₃: This is a weaker base and is typically used for alkylating more acidic nucleophiles like phenols or some N-heterocycles. For less acidic substrates, it may not be strong enough to promote the reaction.
In general, for sensitive substrates where elimination is a concern, homogeneous, non-nucleophilic organic bases are often preferred.
Q3: Are there any alternatives to isopropyl triflate if elimination is a persistent problem?
A3: Yes, if elimination continues to be a major issue, especially with sterically hindered substrates, you might consider alternative isopropylating agents that are less prone to this side reaction. These can include:
-
Isopropyl iodide or bromide: These are less reactive than the triflate and generally favor SN2 over E2, although they may require more forcing conditions.
-
Reductive Amination: For the synthesis of isopropylamines, reductive amination of a primary amine with acetone is an excellent alternative that completely avoids the issue of elimination.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding alkylation reactions.
References
-
How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]
-
How Solvation Influences the SN2 versus E2 Competition. Vrije Universiteit Amsterdam Research Portal. [Link]
-
How Solvation Influences the SN2 versus E2 Competition. PMC. [Link]
-
(PDF) How Solvation Influences the SN2 versus E2 Competition. ResearchGate. [Link]
-
Solvent effects for SN2, SN1, E2, and E1. YouTube. [Link]
-
Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
-
Steric hindrance. YouTube. [Link]
-
effect of steric hindrance on nucleophiles : r/chemhelp. Reddit. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. [Link]
-
bulky bases in elimination reactions. Student Doctor Network. [Link]
-
Organic Chemistry 1 - Why is a bulky base required for this elimination reaction? Reddit. [Link]
-
Steric hindrance. YouTube. [Link]
-
Effect on steric hindrance on nucleophiles : r/OrganicChemistry. Reddit. [Link]
-
Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. [Link]
-
One-step mild N-alkylation of chiral sulfinamides. ResearchGate. [Link]
-
E2 Reaction. Chemistry LibreTexts. [Link]
-
Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. [Link]
-
(PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. [Link]
-
Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Semantic Scholar. [Link]
-
An Opinion on the Removal of Disinfection Byproducts from Drinking Water. MDPI. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
- 6. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.vu.nl [research.vu.nl]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Isopropylation with Isopropyl Triflate
Welcome to the technical support center for isopropylation reactions utilizing isopropyl triflate (IPT). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered when using this potent alkylating agent. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My isopropylation reaction with isopropyl triflate is resulting in a very low yield. What are the most likely causes?
Low yields in isopropylation reactions are a common challenge and can often be attributed to a few key factors. Given the high reactivity of isopropyl triflate, careful control over the reaction conditions is paramount.
Troubleshooting Low Yields:
-
Moisture and Reagent Purity: Isopropyl triflate is extremely sensitive to moisture, which can hydrolyze it back to isopropyl alcohol and triflic acid. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1][2] Solvents and other reagents must be anhydrous. The purity of your starting material is also crucial; impurities can interfere with the reaction or promote side reactions.[1]
-
Reaction Temperature: The choice of temperature is a delicate balance. While heating can increase the reaction rate, it can also promote the formation of side products, particularly the elimination product, propene. It is often advisable to start the reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm it to room temperature.[3][4]
-
Base Selection: For N- and O-isopropylations, a non-nucleophilic base is often required to deprotonate the substrate without competing with it for the isopropyl triflate. Sterically hindered bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are common choices. The pKa of the base should be carefully considered to ensure it is strong enough to deprotonate the substrate but not so strong as to promote elimination.
-
Reagent Stability: Isopropyl triflate can degrade over time, especially if not stored properly. It is best to use freshly prepared or recently purchased reagent. If you suspect your isopropyl triflate has degraded, it can be purified by distillation under reduced pressure, though caution is advised due to its reactivity.
Q2: I am observing a significant amount of propene as a byproduct. How can I minimize this elimination side reaction?
The formation of propene is a classic E1 or E2 elimination side reaction that competes with the desired SN1/SN2 nucleophilic substitution.[5] The secondary nature of the isopropyl group makes it susceptible to elimination, especially under unfavorable conditions.
Strategies to Minimize Elimination:
-
Lower Reaction Temperature: As mentioned, lower temperatures generally favor substitution over elimination. The activation energy for elimination is often higher than for substitution.
-
Choice of Solvent: The solvent plays a critical role in the reaction pathway. Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile can be good choices as they can solvate the intermediate carbocation (in an SN1-like pathway) without promoting elimination as strongly as protic solvents might.
-
Less Hindered Base: While a non-nucleophilic base is important, a highly hindered base can sometimes preferentially promote elimination. If propene formation is a major issue, consider a less sterically demanding, non-nucleophilic base.
-
Nucleophile Concentration: Ensuring a high concentration of the nucleophile can favor the bimolecular SN2 pathway over the unimolecular E1 pathway.
Below is a diagram illustrating the competition between substitution (the desired pathway) and elimination.
Caption: Competing SN1/E1 and SN2/E2 pathways in isopropylation.
Q3: How do I prepare and handle isopropyl triflate safely in the lab?
Isopropyl triflate is a highly reactive and corrosive substance that should be handled with care in a well-ventilated fume hood.
Synthesis and Handling Protocol:
A common laboratory preparation involves the reaction of isopropyl alcohol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine.[5]
Step-by-Step Synthesis:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: Dissolve isopropyl alcohol (1.0 eq) and 2,6-lutidine (1.1 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Addition: Add trifluoromethanesulfonic anhydride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction with cold water. Separate the organic layer, wash with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
-
Storage: Store the resulting isopropyl triflate under an inert atmosphere at low temperature (-20 °C is recommended).
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle triflic anhydride and isopropyl triflate in a fume hood due to their corrosive and volatile nature.
-
Be aware that the reaction is exothermic.
Q4: Can I use isopropyl triflate for the isopropylation of alcohols to form isopropyl ethers?
Yes, isopropyl triflate is an effective reagent for the O-isopropylation of alcohols.[5][6] This is a common method for installing an isopropyl protecting group on an alcohol.
Key Considerations for O-Isopropylation:
-
Base: A non-nucleophilic base, such as 2,6-lutidine or a hindered pyridine derivative, is essential to deprotonate the alcohol without competing for the alkylating agent.
-
Substrate Reactivity: Primary alcohols will react more readily than secondary or tertiary alcohols due to reduced steric hindrance. For hindered alcohols, longer reaction times or slightly elevated temperatures may be necessary, but this also increases the risk of elimination.
-
Protecting Group Stability: The isopropyl ether protecting group is generally stable to a wide range of reaction conditions but can be cleaved under strongly acidic conditions.
The following workflow provides a general troubleshooting guide for a typical isopropylation reaction.
Caption: Troubleshooting workflow for low-yielding isopropylation reactions.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C to RT | Minimizes elimination side reactions.[3] |
| Solvent | Anhydrous DCM, THF, MeCN | Polar aprotic solvents favor substitution. |
| Base | 2,6-Lutidine, DIPEA | Non-nucleophilic; prevents competition with the substrate. |
| Equivalents of IPT | 1.1 - 1.5 eq | Ensures complete consumption of the limiting reagent. |
| Atmosphere | Inert (Argon or Nitrogen) | Isopropyl triflate is highly moisture-sensitive.[1] |
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Stang, P. J., & White, M. R. (1983). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research, 16(4), 114-121.
-
National Center for Biotechnology Information. (n.d.). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Retrieved from [Link]
-
MDPI. (2010). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Retrieved from [Link]
-
Defense Technical Information Center. (1987). New Synthetic Techniques for Advanced Propellant Ingredients: Trifluoromethanesulfonate Derivitive Intermediates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Axios Research. (n.d.). Isopropyl Triflate - CAS - 41029-44-1. Retrieved from [Link]
- Cullen, A., et al. (2017). Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalysed dehydrative nucleophilic displacement reactions. RSC Advances, 7(67), 42168-42171.
-
Chemistry For Everyone. (2025). What Causes A Low Percent Yield In Chemical Reactions?. Retrieved from [Link]
-
NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Protection of N- and O-Functional Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalysed dehydrative nucleophilic displacement reactions. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylethyl 1,1,1-trifluoromethanesulfonate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buy Isopropyl trifluoromethanesulfonate | 41029-44-1 [smolecule.com]
- 6. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Isopropyl Trifluoromethanesulfonate Reactions
Welcome to the Technical Support Center for reactions involving isopropyl trifluoromethanesulfonate (isopropyl triflate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile and highly reactive reagent. Here, we combine fundamental chemical principles with practical, field-tested protocols to ensure the integrity and purity of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns encountered when working with isopropyl triflate reaction products.
Q1: My isopropyl triflate reaction mixture is a complex mess. What are the likely byproducts I need to remove?
A1: The complexity of your crude reaction mixture often arises from the high reactivity of isopropyl triflate and the nature of the triflate leaving group.[1][2] Common impurities include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual alcohol/nucleophile and isopropyl triflate.
-
Triflic Acid (TfOH): Hydrolysis of isopropyl triflate or triflic anhydride (if used in situ) generates this superacid, which can catalyze side reactions.[1]
-
Pyridine/Triethylamine Salts: If a common amine base is used, its corresponding triflate salt (e.g., pyridinium triflate) will be a major byproduct.[3][4]
-
Hydrolysis Products: Isopropyl triflate is moisture-sensitive and can hydrolyze back to isopropanol and triflic acid.[1] The desired product, if also a triflate ester, may also be susceptible to hydrolysis.[5]
-
Elimination Byproducts: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired substitution, leading to olefinic impurities.
Q2: What is the first and most critical step in my workup procedure?
A2: The most critical first step is to quench the reaction appropriately to neutralize any remaining reactive species, particularly unreacted isopropyl triflate and any strong acids like triflic acid.[6] A standard quenching procedure involves cautiously adding the reaction mixture to a cold (0 °C) saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[5][7] This neutralizes acidic byproducts without being harsh enough to significantly hydrolyze many triflate products.[1]
Q3: My target molecule contains a triflate group. I'm observing significant product loss during aqueous workup. What is happening and how can I prevent it?
A3: The triflate group is an excellent leaving group, which also makes it susceptible to hydrolysis, especially under basic or prolonged aqueous conditions.[2] Here are several strategies to mitigate this issue:
-
Minimize Contact Time with Aqueous Base: During extraction, use dilute bases (e.g., saturated NaHCO₃ solution instead of NaOH) and work quickly.[5] Prolonged exposure to strong bases can readily cleave the triflate ester.[5]
-
Temperature Control: Perform all aqueous workup steps at low temperatures (0-5 °C) to reduce the rate of hydrolysis.[5]
-
Anhydrous Workup: If the product is particularly sensitive, an anhydrous workup may be necessary. This involves filtering the reaction mixture through a plug of inert material like Celite® to remove solid byproducts (e.g., amine salts), followed by evaporation of the solvent.[5]
Q4: How do I effectively remove the amine salts (e.g., pyridinium triflate) formed during the reaction?
A4: These salts are typically highly polar and can be removed with an aqueous wash. After quenching, during the liquid-liquid extraction, washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl or 10% citric acid) will protonate any remaining free amine base, rendering it water-soluble.[3][5] Subsequent washes with water and brine will then remove these and other ionic impurities.[3]
Q5: My product is an oil. Can I still use recrystallization?
A5: Recrystallization is primarily a technique for purifying solids.[5] If your product is an oil due to impurities but is expected to be a solid, you can attempt to induce crystallization. If the product is inherently an oil at room temperature, other techniques like flash column chromatography or distillation (if thermally stable) are more appropriate.[5]
Section 2: Troubleshooting Guides & Detailed Protocols
This section provides in-depth, step-by-step solutions to specific purification challenges.
Issue 1: Persistent Triflic Acid Contamination
Symptoms: Oily crude product that is difficult to handle, charring upon concentration, or low pH of the organic layer even after bicarbonate wash.
Causality: Triflic acid is a superacid (pKa ≈ -14.7) and can be challenging to remove completely with weak bases alone.[1] It may form tight ion pairs with the product or be partially soluble in the organic solvent.
Troubleshooting Workflow:
Caption: Decision workflow for removing triflic acid.
Protocol: Acid Removal via Extractive Workup
-
Initial Quench: Slowly add the reaction mixture to a separatory funnel containing ice-cold saturated aqueous NaHCO₃ solution.[5][7]
-
Extraction: If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate or dichloromethane (DCM) to extract the product.[5]
-
Bicarbonate Wash: Shake the funnel gently at first to allow for CO₂ evolution. Wash the organic layer with the saturated NaHCO₃ solution. Separate the layers.
-
pH Check: Test the pH of the aqueous layer. If it is not neutral or basic, repeat the bicarbonate wash.
-
Water & Brine Wash: Wash the organic layer sequentially with water and then brine to remove residual salts.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7][8][9]
Issue 2: Product Co-elutes with Byproducts during Column Chromatography
Symptoms: Poor separation between the desired product and a similarly non-polar impurity on TLC and during column chromatography.
Causality: This often occurs if an elimination byproduct has formed or if unreacted starting material has a polarity very close to that of the product.
Protocol: Optimizing Flash Column Chromatography
-
TLC Analysis: Systematically screen different eluent systems. The ideal Rf for the desired compound is typically between 0.2 and 0.4.[5]
-
Start with a standard mixture (e.g., hexanes/ethyl acetate).
-
If separation is poor, vary the polarity.
-
If still unsuccessful, change one of the solvents (e.g., substitute DCM for ethyl acetate or toluene for hexanes) to alter the selectivity of the separation.
-
-
Visualization:
-
Many triflates are UV active due to other functional groups in the molecule and can be visualized under a UV lamp (254 nm).[5]
-
If not UV active, use a potassium permanganate (KMnO₄) stain. The triflate group is generally stable to oxidation, while many organic impurities will react and show a colored spot.[5]
-
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system.[5] Ensure the packing is uniform to avoid channeling.
-
Loading and Elution: Load the crude product concentrated onto a small amount of silica. Elute the column with the optimized solvent system, collecting fractions and analyzing them by TLC.
Data Summary: Purification Strategy Comparison
| Purification Method | Typical Yield Range (%) | Typical Purity (%) | Advantages | Disadvantages |
| Extractive Workup | >90% (crude) | 50-90% | Fast; removes bulk ionic and acidic/basic impurities. | Does not remove impurities with similar polarity to the product. |
| Flash Chromatography | 60-95% | >95% | High resolution for complex mixtures; applicable to solids and oils.[5] | Can be time-consuming; potential for product degradation on silica. |
| Recrystallization | 50-90% | >99% | Yields highly pure, crystalline material; scalable. | Only applicable to solids; requires finding a suitable solvent system.[5] |
| Distillation | 60-90% | >98% | Excellent for volatile, thermally stable liquid products. | Requires thermal stability; not suitable for non-volatile or sensitive compounds.[1] |
Section 3: Safety & Handling
This compound and its related reagents require careful handling due to their reactivity and potential hazards.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[10][11] Handle in a well-ventilated chemical fume hood.[12]
-
Moisture Sensitivity: Isopropyl triflate is sensitive to moisture.[1] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[12] All glassware must be thoroughly dried.
-
Quenching: Unreacted isopropyl triflate and triflic anhydride are highly reactive. Quench reactions and any contaminated labware cautiously.[6] Small, residual amounts on glassware can be quenched with isopropanol, followed by a 1:1 isopropanol/water mixture, and finally water.[6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralized aqueous layers can typically be disposed of as aqueous waste, while organic waste should be collected separately.[12]
References
- Cleanchem Laboratories.
- Smolecule.
- LookChem.
- BenchChem.
- Fisher Scientific.
- BenchChem.
- Organic Synthesis.
- Cooperative Organic Chemistry Student Labor
- Common Standard Operating Procedure. Quenching of pyrophoric substances and waste.
- Wikipedia.
- Chemistry LibreTexts. 4.7: Reaction Work-Ups.
- Organic Chemistry Portal.
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. Triflate - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. 2,2,3,3-TETRAFLUOROPROPYL TRIFLUOROMETHANESULFONATE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. fishersci.com [fishersci.com]
Handling and safety precautions for isopropyl trifluoromethanesulfonate
Welcome to the technical support guide for the safe handling and use of isopropyl trifluoromethanesulfonate (IPTF). This document is intended for researchers, scientists, and drug development professionals. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the scientific reasoning behind them to ensure a safe and effective laboratory environment.
Table of Contents
-
Core Concepts & Initial Questions
-
What is this compound and why is it considered hazardous? .
-
What are the primary hazards I should be aware of before working with this reagent? .
-
-
Safe Handling & Personal Protective Equipment (PPE)
-
What is the mandatory PPE for handling this compound? .
-
My question is, how should I properly store this reagent? .
-
-
Experimental & Reaction Troubleshooting
-
My reaction is complete. What is the correct procedure for quenching unreacted this compound? .
-
I suspect my this compound has degraded. How can I tell and is it still usable? .
-
-
Emergency Procedures & Spill Management
-
What is the immediate first aid response for an exposure to this compound? .
-
How do I handle a small spill (<100 mL) of this compound in a fume hood? .
-
What constitutes a large spill and what is the emergency protocol? .
-
-
Waste Disposal & Decontamination
-
How do I dispose of waste containing this compound? .
-
What is the best way to decontaminate glassware that has come into contact with this reagent? .
-
-
References
Core Concepts & Initial Questions
Q: What is this compound and why is it considered hazardous?
A: this compound (also known as isopropyl triflate) is a highly reactive organic compound with the chemical formula C₄H₇F₃O₃S.[1] Its reactivity stems from the trifluoromethanesulfonate (triflate) group, which is an exceptionally good leaving group in nucleophilic substitution reactions.[2] This high reactivity makes it a powerful tool for introducing an isopropyl group into a molecule (isopropylation), but it also underlies its significant hazards.[2]
The primary danger arises from its potent alkylating ability. Alkylating agents are compounds that can transfer an alkyl group (in this case, an isopropyl group) to nucleophilic sites in biological molecules, such as DNA, RNA, and proteins. This can lead to cellular damage and has the potential for mutagenic, carcinogenic, and teratogenic effects. While specific toxicological data for isopropyl triflate is limited, related compounds like methyl trifluoromethanesulfonate are known to be highly toxic.[2][3] Therefore, it is crucial to treat this compound with extreme caution as a potentially potent toxin.[2]
Q: What are the primary hazards I should be aware of before working with this reagent?
A: You must be aware of the following primary hazards:
-
Acute Toxicity: this compound is classified as toxic if swallowed or in contact with skin, and potentially fatal if inhaled.[4] The toxicological properties have not been fully investigated, so it should be handled as a substance of unknown but potentially high potency.[2]
-
Corrosivity: It is expected to cause severe skin burns and serious eye damage upon contact.[4][5] The material is destructive to the tissues of the mucous membranes and upper respiratory tract.[5]
-
Reactivity: It reacts readily with nucleophiles, including water and alcohols.[6][7] Contact with moisture can release trifluoromethanesulfonic acid, which is a superacid and highly corrosive.[4][8] It is also incompatible with strong oxidizing agents, strong acids, and strong bases.[9]
-
Moisture Sensitivity: The reagent is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[9]
| Hazard Summary | GHS Classification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger[4] |
| Skin Corrosion/Irritation | Danger (Causes severe skin burns)[4] |
| Serious Eye Damage/Irritation | Danger (Causes serious eye damage)[4] |
Safe Handling & Personal Protective Equipment (PPE)
Q: What is the mandatory PPE for handling this compound?
A: Due to its corrosive and highly toxic nature, a comprehensive PPE strategy is required. Do not underestimate the risk; skin contact and inhalation are primary exposure routes.[10]
| Protection Type | Specification | Rationale |
| Hand Protection | Double Gloving: Wear two pairs of chemical-resistant gloves. The outer glove should be a robust material like butyl rubber or Viton™, and the inner glove can be nitrile.[11] | Provides a primary barrier against direct skin contact. Double gloving is a critical precaution as it protects against undetected pinholes and allows for safe removal of the contaminated outer glove. |
| Eye/Face Protection | Chemical Splash Goggles and a Face Shield. [12] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes, while the face shield protects the rest of the face from corrosive splashes.[11][12] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. [2][13] | A lab coat provides a basic barrier. A chemical-resistant apron made of materials like neoprene or PVC should be worn over the lab coat to protect against splashes of this corrosive liquid.[13] |
| Respiratory Protection | A properly fitted respirator with an appropriate organic vapor/acid gas cartridge may be necessary if there is a risk of generating aerosols or vapors, or if engineering controls are insufficient.[14] Always consult with your institution's environmental health and safety (EHS) office for respirator selection and fit-testing. | This compound is volatile and its vapors are harmful. A respirator protects against inhalation of these toxic and corrosive vapors.[4] |
Causality Behind PPE Choices: The selection of PPE is directly tied to the chemical's properties. The need for high-level skin and eye protection is due to its severe corrosivity. Respiratory protection is critical because of its volatility and acute inhalation toxicity. The use of double gloves and aprons provides redundant layers of protection, which is a standard practice when working with highly potent or corrosive compounds.[15]
Q: How should I properly store this reagent?
A: Proper storage is critical to maintain the reagent's integrity and ensure safety.
-
Inert Atmosphere: Store the container tightly sealed under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture.[9]
-
Cool and Dry Location: Keep the container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials.[9][11] A refrigerator is a suitable storage location.[2]
-
Corrosives Cabinet: Store in a designated corrosives area.[9]
-
Secondary Containment: Place the primary container inside a compatible, sealed secondary container to contain any potential leaks.
Experimental & Reaction Troubleshooting
Q: My reaction is complete. What is the correct procedure for quenching unreacted this compound?
A: Quenching must be performed carefully and in a controlled manner to manage the exothermic reaction with nucleophiles. Never add water directly to the concentrated reagent. The following procedure should be performed in a fume hood.
Experimental Protocol: Quenching of this compound
-
Preparation:
-
Ensure your reaction flask is under an inert atmosphere (nitrogen or argon) and cooled in an ice bath (0 °C).[16]
-
Have a blast shield in front of the fume hood sash.
-
Prepare a separate flask with a suitable quenching solution. A dilute solution of a weak base like sodium bicarbonate or a nucleophile like diethylamine in an appropriate solvent is a good choice. Alternatively, a less reactive alcohol can be used initially.[3]
-
-
Slow Addition of Quenching Agent:
-
Slowly add the quenching solution to your reaction mixture via an addition funnel. Maintain the temperature at 0 °C.
-
Rationale: this compound will react exothermically with the quenching agent. Slow addition and cooling are essential to control the reaction rate and prevent a dangerous temperature increase.
-
-
Stepwise Quench with Protic Solvents (if applicable):
-
If quenching a reaction mixture in an aprotic solvent, a stepwise addition of protic solvents is a safe method.
-
First, slowly add a less reactive alcohol like isopropanol.[16] Isopropanol is less nucleophilic and reacts more slowly and controllably than water.[16]
-
Once the initial exothermic reaction subsides, a 1:1 mixture of isopropanol and water can be added slowly.[16]
-
Finally, water can be added to ensure all residual reagent is quenched.[16]
-
-
Final Stirring and Neutralization:
-
Allow the quenched mixture to warm to room temperature and stir for several hours to ensure the reaction is complete.[16]
-
Check the pH of the aqueous layer. The hydrolysis of the triflate will produce trifluoromethanesulfonic acid, so the solution will be acidic.[8] Neutralize with a suitable base (e.g., sodium bicarbonate solution) before workup and disposal.
-
Q: I suspect my this compound has degraded. How can I tell and is it still usable?
A: Degradation is typically caused by exposure to moisture. The primary degradation products are isopropanol and trifluoromethanesulfonic acid.[4][8] Signs of degradation include:
-
Fuming in Air: The reagent may fume upon opening the container as the triflic acid produced reacts with atmospheric moisture.[8]
-
Discoloration: The liquid may appear cloudy or discolored.
-
Reduced Reactivity: If you observe significantly lower yields or incomplete reactions compared to previous experiments, reagent degradation may be the cause.
It is generally not recommended to use degraded this compound, as the presence of the strong acid can interfere with many chemical reactions and the exact concentration of the active reagent is unknown. It is safer to dispose of the degraded reagent according to your institution's hazardous waste procedures.
Emergency Procedures & Spill Management
Q: What is the immediate first aid response for an exposure to this compound?
A: Immediate action is critical. Time is of the essence.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing, shoes, and jewelry.[17] Use an emergency safety shower for large area contact.[17] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17] Use an emergency eyewash station.[17] Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[9]
In all cases of exposure, it is imperative to seek professional medical help immediately after providing initial first aid. Provide the medical team with the Safety Data Sheet (SDS) for the chemical.[2]
Q: How do I handle a small spill (<100 mL) of this compound in a fume hood?
A: A small spill inside a functioning chemical fume hood can be managed by trained laboratory personnel.
Workflow for Small Spill Cleanup
Caption: Workflow for handling a small chemical spill.
Experimental Protocol: Small Spill Cleanup
-
Alert & Prepare:
-
Alert others in the immediate area.
-
Ensure you are wearing the full, appropriate PPE as described in the section above.[17]
-
-
Containment:
-
Prevent the spill from spreading by creating a dike around the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill absorbent.[18] Do not use combustible materials like paper towels.
-
-
Absorption:
-
Cover the spill with the absorbent material, working from the outside in to minimize the surface area of the spill.[18]
-
-
Collection:
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable decontamination solution (e.g., a dilute solution of sodium bicarbonate), followed by water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Disposal:
Q: What constitutes a large spill and what is the emergency protocol?
A: A large spill is generally defined as any spill greater than 1 liter, any spill outside of a containment device like a fume hood, or any spill of a highly toxic substance that you are not equipped or trained to handle.[17]
Emergency Protocol for a Large Spill
Caption: Emergency response plan for a major chemical spill.
In the event of a large spill:
-
Evacuate: Immediately evacuate the area.[19]
-
Alert: Alert all personnel in the vicinity to evacuate.[19] If the spill poses a significant fire or health hazard to the building, activate the nearest fire alarm.[17]
-
Isolate: Close all doors to the affected area to contain vapors.[17]
-
Call for Help: From a safe location, call your institution's emergency number or 911.[17]
-
Report: Provide the emergency responders with the name of the chemical, the estimated quantity spilled, the location, and any known hazards.[19] Do not re-enter the area until it has been cleared by trained emergency personnel.
Waste Disposal & Decontamination
Q: How do I dispose of waste containing this compound?
A: All waste containing this compound, including quenched reaction mixtures, contaminated absorbents, and empty containers, must be treated as hazardous waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Corrosive).[19]
-
Segregation: Do not mix this waste with other waste streams unless you are certain of their compatibility.
-
Disposal: Follow your institution's EHS guidelines for hazardous waste disposal. This typically involves arranging for a pickup by the EHS department.[19]
Q: What is the best way to decontaminate glassware that has come into contact with this reagent?
A: Due to the reactivity and toxicity of this compound, glassware must be thoroughly decontaminated before being washed normally.
Experimental Protocol: Glassware Decontamination
-
Initial Rinse (in a fume hood):
-
While still in the fume hood, rinse the glassware with a small amount of an appropriate organic solvent (e.g., dichloromethane) to remove the bulk of the organic residue. Collect this rinse as hazardous waste.
-
Rationale: This step removes the majority of the unreacted triflate and other organic components of the reaction mixture.
-
-
Quenching Rinse:
-
Rinse the glassware with a quenching solution. A solution of a weak base like 10% sodium carbonate or a dilute solution of ammonia in isopropanol or ethanol is effective. Let the solution sit in the glassware for at least an hour.
-
Rationale: This step will react with and neutralize any residual this compound, converting it to less reactive and less hazardous compounds.
-
-
Final Wash:
-
After the quenching rinse (which should also be disposed of as hazardous waste), the glassware can be washed with soap and water as usual.
-
References
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
HCI Environmental. (2025, August 20). Emergency Response to Chemical Spills. Retrieved from [Link]
-
Gelest, Inc. (2015, January 13). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. Retrieved from [Link]
-
Binghamton University. (n.d.). Personal Protection Equipment. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]
-
SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]
-
Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]
-
Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid. Retrieved from [Link]
-
Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trifloroacetyl triflate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Butyn-1-yl trifluoromethanesulfonate. Retrieved from [Link]
-
tks. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
University of Alabama at Birmingham. (2018, September 4). Stay safe in research labs by following these 6 steps. UAB Digital Commons. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
-
Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection. Retrieved from [Link]
-
No Added Chemicals. (2011, September 11). Triflic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Triflic acid. Retrieved from [Link]
-
Aure Chemical. (n.d.). How to Prepare Triflic Acid Using the Sulfur Trioxide. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylethyl 1,1,1-trifluoromethanesulfonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Sun, H., & DiMagno, S. G. (2007). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. Angewandte Chemie International Edition, 46(7), 1171-1174. Retrieved from [Link]
-
Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
Allwood, M. C., & Wright, P. (1993). Decontamination methods for cytotoxic drugs. 1. Use of a bioluminescent technique to monitor the inactivation of methotrexate with chlorine-based agents. Journal of clinical pharmacy and therapeutics, 18(2), 133–137. Retrieved from [Link]
-
Cheat Sheets for Computational Biochemistry. (2021, February 13). The special chemistry of protic and aprotic solvents. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]
Sources
- 1. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. gelest.com [gelest.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Buy this compound | 41029-44-1 [smolecule.com]
- 7. A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triflic acid [chem-is-you.blogspot.com]
- 9. fishersci.com [fishersci.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chemsafe.ie [chemsafe.ie]
- 12. sc.edu [sc.edu]
- 13. oshatrainingschool.com [oshatrainingschool.com]
- 14. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 15. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 16. chemistry.nd.edu [chemistry.nd.edu]
- 17. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 18. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 20. spectrumchemical.com [spectrumchemical.com]
Isopropyl trifluoromethanesulfonate decomposition pathways and prevention
Technical Support Center: Isopropyl Trifluoromethanesulfonate
Welcome to the technical support center for this compound (isopropyl triflate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the handling, use, and stability of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS 41029-44-1), also known as isopropyl triflate, is a colorless liquid and a powerful electrophilic reagent used extensively in organic synthesis.[1][2][3][4][5][6] Its utility stems from the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group in nucleophilic substitution reactions due to the high acidity of its conjugate acid, trifluoromethanesulfonic acid (pKa ≈ -14.7).[1] This property makes isopropyl triflate a potent alkylating agent for introducing the isopropyl group to a wide range of nucleophiles such as alcohols, phenols, amines, and thiols.[1] It is also used as a catalyst in certain organic reactions and in the synthesis of pharmaceuticals and other complex organic molecules.[1][6]
Q2: What are the main causes of this compound decomposition?
The primary cause of this compound decomposition is its sensitivity to moisture, leading to hydrolysis.[1][7] The triflate group is susceptible to nucleophilic attack by water. Additionally, contact with strong oxidizing agents can lead to hazardous reactions and decomposition.[8] While the material is stable under normal, dry conditions, elevated temperatures can also promote decomposition, although specific thermal decomposition pathways are not as well-documented as hydrolysis.[8][9][10]
Q3: How should I properly store and handle this compound to prevent decomposition?
To ensure the stability and reactivity of this compound, strict adherence to proper storage and handling procedures is critical.
Storage:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to moisture.[1][7]
-
Temperature: Store in a cool, dry, and well-ventilated place, away from heat sources.[7] For long-term storage, refrigeration at -20°C is recommended.[6]
-
Containers: Keep containers tightly closed.[7] Use lined metal cans or drums for larger quantities.[11]
Handling:
-
Inert Conditions: All transfers and reactions should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
-
Dry Glassware and Solvents: Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent hydrolysis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (inspected before use), and flame-resistant clothing.[8] Work in a well-ventilated fume hood.[12]
Q4: What are the common decomposition byproducts of this compound, and how can they affect my reaction?
The most common decomposition pathway is hydrolysis, which yields trifluoromethanesulfonic acid and isopropanol.
-
Trifluoromethanesulfonic Acid (TfOH): This is a superacid and can significantly alter the pH of your reaction mixture.[1] This can lead to unwanted side reactions, acid-catalyzed decomposition of other reagents or products, and reduced yields of your desired product.
-
Isopropanol: The presence of isopropanol can act as a competing nucleophile in your reaction, leading to the formation of undesired byproducts.
Under fire conditions, hazardous decomposition products can include carbon oxides, sulfur oxides, and hydrogen fluoride.[8]
Troubleshooting Guides
Issue 1: My reaction with this compound is giving low or no yield of the desired product.
This is a common issue and can often be traced back to the quality of the reagent or the reaction conditions.
| Potential Cause | Explanation | Recommended Action |
| Reagent Decomposition | The this compound may have hydrolyzed due to improper storage or handling, reducing the amount of active reagent. | Purity Check: If possible, analyze the reagent by NMR to check for the presence of isopropanol or other impurities. Use Fresh Reagent: Use a new, unopened bottle of this compound. |
| Presence of Water | Trace amounts of water in your reaction solvent or on your glassware can rapidly decompose the triflate. | Use Anhydrous Solvents: Ensure your solvents are freshly dried and handled under inert conditions. Dry Glassware: Oven-dry or flame-dry all glassware immediately before use. |
| Incorrect Base | If your reaction requires a base, its strength and nucleophilicity can impact the outcome. A highly nucleophilic base may compete with your intended nucleophile. | Select a Non-Nucleophilic Base: Consider using a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge. |
| Reaction Temperature | Some reactions are highly temperature-sensitive. | Optimize Temperature: Run the reaction at the recommended temperature. If the reaction is exothermic, ensure adequate cooling. |
Issue 2: My reaction is producing unexpected byproducts.
The formation of byproducts often points to side reactions caused by decomposition products or inappropriate reaction conditions.
| Potential Cause | Explanation | Recommended Action |
| Acid-Catalyzed Side Reactions | Trifluoromethanesulfonic acid from hydrolysis can catalyze undesired reactions. | Add a Scavenger: Include a non-nucleophilic base to neutralize any acid that may form. |
| Competing Nucleophiles | Isopropanol from hydrolysis can act as a nucleophile. | Ensure Anhydrous Conditions: Follow the recommendations in Issue 1 to minimize water. |
| Thermal Decomposition | At elevated temperatures, other decomposition pathways may become significant. | Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature. |
Visualizing Decomposition and Handling
Decomposition Pathway: Hydrolysis
The primary decomposition pathway for this compound is hydrolysis, where the electrophilic sulfur atom is attacked by water.
Caption: Workflow for Handling this compound.
Protocols
Protocol 1: General Procedure for an Alkylation Reaction
This protocol outlines a general procedure for the alkylation of an alcohol using this compound under inert conditions.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Alcohol substrate
-
Pyridine (anhydrous)
-
Round-bottom flask with a stir bar
-
Septa
-
Syringes and needles
-
Schlenk line or glovebox
Procedure:
-
Glassware Preparation: Flame-dry the round-bottom flask under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Setup: Place the flask in an ice bath (0 °C).
-
Reagent Addition:
-
To the cooled flask, add the alcohol substrate (1.0 eq.) dissolved in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq.) via syringe.
-
Slowly add this compound (1.1 eq.) dropwise via syringe over 5-10 minutes.
-
-
Reaction: Allow the reaction to stir at 0 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Quenching: Slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Causality:
-
Inert Atmosphere and Anhydrous Conditions: Prevents hydrolysis of the this compound. [1][7]* Cooling: The reaction can be exothermic; cooling maintains control and prevents potential side reactions.
-
Pyridine: Acts as a non-nucleophilic base to neutralize the triflic acid byproduct, preventing acid-catalyzed decomposition. [1]
References
- MATERIAL SAFETY DATA SHEETS this compound - Cleanchem Labor
- Buy Isopropyl trifluoromethanesulfon
-
Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester - Organic Syntheses Procedure. [Link]
- Method for synthesizing trifluoromethanesulfonate - Google P
-
Organic Syntheses Procedure. [Link]
-
Unimolecular step-wise hydrolysis of isopropyl chlorothioformate (1). - ResearchGate. [Link]
-
Isopropyl Triflate - CAS - 41029-44-1 - Axios Research. [Link]
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC - NIH. [Link]
-
A Simple Deprotection of Triflate Esters of Phenol Derivatives - ResearchGate. [Link]
-
1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967 - PubChem. [Link]
-
THE KINETICS OF THE THERMAL DECOMPOSITION OF ISOPROPYL METHYLPHOSPHONOFLUORIDATE - DTIC. [Link]
-
Thermal decomposition of esters. - ResearchGate. [Link]
-
A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties - MDPI. [Link]
-
Reactions of triflate esters and triflamides with an organic neutral super-electron-donor - RSC Publishing. [Link]
-
Scandium triflate catalyzed ester synthesis using primary amides - ResearchGate. [Link]
-
Thermal decomposition of ester [closed] - Chemistry Stack Exchange. [Link]
-
Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. [Link]
-
Alcohol to Triflate - Common Conditions. [Link]
-
Thermal decomposition of isopropanol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [Link]
-
Thermal decomposition of ethyl, isopropyl and t-butyl fluorides in the gas phase - Journal of the Chemical Society, Faraday Transactions 1 - RSC Publishing. [Link]
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. Isopropyl Triflate - SRIRAMCHEM [sriramchem.com]
- 3. Isopropyl Triflate - CAS - 41029-44-1 | Axios Research [axios-research.com]
- 4. keyorganics.net [keyorganics.net]
- 5. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 41029-44-1 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Isopropyl Triflate Alkylations
Welcome to the technical support center for isopropyl triflate alkylations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is isopropyl triflate and why is it such a reactive alkylating agent?
Isopropyl triflate (isopropyl trifluoromethanesulfonate) is a powerful reagent used to introduce an isopropyl group to various nucleophiles.[1] Its high reactivity stems from the trifluoromethanesulfonate (triflate) group, which is one of the best leaving groups in organic chemistry.[1] This is due to the significant resonance stabilization of the triflate anion and the strong electron-withdrawing effect of the trifluoromethyl group, which makes the sulfur atom highly electrophilic and facilitates the departure of the leaving group.[1]
Q2: What are the primary safety concerns when handling isopropyl triflate?
Isopropyl triflate and related triflating agents are hazardous and must be handled with extreme care.[2]
-
Toxicity and Corrosivity : Triflate reagents are considered toxic and corrosive.[3] They can cause severe burns to the skin and eyes upon contact.[3][4] Inhalation of vapors can be fatal.[3]
-
Reactivity with Water : Isopropyl triflate is highly sensitive to moisture.[1][2] It reacts violently with water, releasing triflic acid, which is a corrosive strong acid.[2][5] You may observe fumes when the bottle is opened in moist air.[2]
-
Handling Precautions : Always work in a well-ventilated chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side-shields, a face shield, and a lab coat.[3][4] Ensure an eyewash station and safety shower are readily accessible.[5][6]
Q3: How should I properly store and handle isopropyl triflate?
Proper storage and handling are critical to maintain the reagent's integrity and ensure safety.
-
Storage : Store isopropyl triflate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][5] It should be kept in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong oxidizing agents and bases.[3][5] Refrigeration (0-6°C) is often recommended to maintain its stability and efficacy.[3]
-
Handling : Use anhydrous solvents and reagents.[2] Employ standard inert atmosphere techniques, such as using syringes and septa, for all transfers.[2] Never allow it to come into contact with water.[5]
Troubleshooting Guide
Q1: My alkylation reaction has a very low or no yield. What are the common causes?
Low yield is a frequent issue, often pointing to problems with reagents, moisture, or temperature.
-
Cause 1: Moisture Contamination. Isopropyl triflate readily decomposes in the presence of water, forming inactive triflic acid.[1][2]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use freshly distilled, anhydrous solvents. Dry your substrate and any other reagents thoroughly. Run the reaction under a strict inert atmosphere (nitrogen or argon).
-
-
Cause 2: Inactive Reagent. The isopropyl triflate may have decomposed during storage.
-
Solution: If possible, check the purity of the triflate by NMR before use. If it has been stored for a long time or improperly, it may be necessary to use a fresh bottle or synthesize it immediately before use.
-
-
Cause 3: Sub-optimal Temperature. The reaction may be too slow at the current temperature.
-
Solution: While many triflate alkylations proceed at 0°C or room temperature, some less reactive nucleophiles may require gentle heating.[7] However, be cautious, as higher temperatures can also promote side reactions. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
-
Cause 4: Poor Nucleophilicity. Your substrate may not be a sufficiently strong nucleophile to react efficiently.
-
Solution: The choice of base is crucial. A stronger, non-nucleophilic base can deprotonate the substrate more effectively, increasing its nucleophilicity. For substrates with low nucleophilicity, you may need to consider alternative, more potent alkylating agents.[8]
-
Below is a decision tree to help diagnose the cause of low yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: I'm observing significant elimination (E2) byproducts. How can I favor substitution (SN2)?
The reaction of a secondary electrophile like isopropyl triflate can be a borderline case between SN1/E1 and SN2/E2 mechanisms.[1] The formation of elimination byproducts is a common challenge.
-
Cause 1: Sterically Hindered Nucleophile. A bulky nucleophile may act as a base, abstracting a proton from the isopropyl group rather than attacking the carbon center.[9]
-
Solution: If possible, modify the substrate to reduce steric bulk near the reactive site. Otherwise, carefully screen reaction conditions, particularly temperature and base.
-
-
Cause 2: Strong, Hindered Base. While necessary for deprotonation, a very strong or bulky base can promote elimination.
-
Solution: Use the weakest base necessary to achieve sufficient deprotonation of your nucleophile. For example, for alcohol alkylation, a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) is often preferred over stronger bases like triethylamine.
-
-
Cause 3: High Reaction Temperature. Higher temperatures generally favor elimination over substitution.[7]
-
Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting at 0°C or even -20°C and slowly warming to room temperature is effective.
-
Q3: My reaction with a phenol nucleophile is giving C-alkylation instead of the desired O-alkylation. What is happening?
Phenols can undergo both O-alkylation (at the oxygen) and C-alkylation (at the aromatic ring, a Friedel-Crafts type reaction). The outcome can be highly dependent on the reaction conditions.[7][10]
-
Cause: Thermodynamic vs. Kinetic Control. O-alkylation is often the kinetically favored product, especially at lower temperatures.[7] However, the C-alkylated product is frequently more thermodynamically stable. Under certain conditions, especially with Lewis acidic catalysts or at higher temperatures, an initially formed O-alkylated product can rearrange to the C-alkylated product.[10]
-
Solution:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0°C or below) to favor the kinetic O-alkylated product.[7]
-
Base and Solvent Choice: The choice of base and solvent can influence the "hardness" or "softness" of the phenoxide nucleophile. Aprotic polar solvents like DMF or acetonitrile often favor O-alkylation. Using a base to generate the phenoxide in situ is standard practice.
-
Avoid Lewis Acids: Ensure your reagents and system are free from Lewis acidic impurities that could catalyze the rearrangement.
-
-
Experimental Protocols & Data
Protocol 1: Synthesis of Isopropyl Triflate
This protocol is adapted from standard literature procedures for the synthesis of triflate esters.[1][11]
Materials:
-
Isopropyl alcohol (anhydrous)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or 2,6-Lutidine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk line or similar inert atmosphere setup
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Dissolve isopropyl alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM and cool the solution to -20°C in a cooling bath.
-
Add trifluoromethanesulfonic anhydride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -15°C.
-
After the addition is complete, stir the reaction mixture at -20°C for an additional 1-2 hours.
-
The resulting isopropyl triflate solution is often used directly in the next step without purification due to its instability. If isolation is required, it must be done with extreme care under anhydrous conditions.
Protocol 2: General Procedure for Alkylation of an Alcohol
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol substrate (1.0 eq) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0°C.
-
Slowly add a solution of isopropyl triflate (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0°C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The workflow for this general procedure is visualized below.
Caption: General Workflow for Isopropyl Triflate Alkylation.
Data Tables
For successful alkylation, solvent and base selection are critical. The following tables provide guidance.
Table 1: Common Solvents for Isopropyl Triflate Alkylations
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 9.1 | 40 | Most common; good solubility for many substrates; relatively non-polar. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic; can accelerate SN2 reactions. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Ethereal solvent; good for organometallic reagents if used. |
| Toluene | 2.4 | 111 | Non-polar; useful for reactions at higher temperatures. |
Note: All solvents must be rigorously dried before use.
Table 2: Guide to Base Selection
| Base | pKa of Conjugate Acid | Structure | Use Case & Comments |
| Pyridine | 5.25 | C₅H₅N | Common in triflate synthesis; can be nucleophilic. |
| 2,6-Lutidine | 6.77 | C₇H₉N | Sterically hindered, non-nucleophilic; excellent for preventing side reactions. |
| Triethylamine (TEA) | 10.75 | (C₂H₅)₃N | Stronger base; risk of promoting elimination.[12] |
| DIPEA | 10.75 | (i-Pr)₂NEt | Hindered, non-nucleophilic base similar in strength to TEA. |
References
-
Working with Triflates. (2013). Reddit. Retrieved January 12, 2026, from [Link]
- Szafraniec, L. L., Szafraniec, M. J., & Benschop, H. P. (1982). Reaction of (R)-(+)-isopropyl methylphosphinate with methyl triflate. Stereospecific synthesis of (R)-(+). The Journal of Organic Chemistry, 47(10), 1938–1941.
- Reed, C. A., et al. (2003). Alkylating Agents Stronger than Alkyl Triflates. Journal of the American Chemical Society, 125(7), 1796-1804.
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. (2011). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Isopropyl Triflate - CAS 41029-44-1. (n.d.). Axios Research. Retrieved January 12, 2026, from [Link]
- Stang, P. J., & Anderson, A. G. (1978). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 58, 162.
-
Synthesis of triflate. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
- Lion, C., & Dubois, J. E. (1982). Steric limits to ester alkylation; synthesis of highly hindered esters via hexamethylphosphoramide-favoured enolization. Journal of the Chemical Society, Perkin Transactions 1, 539-541.
- Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
-
1-Methylethyl 1,1,1-trifluoromethanesulfonate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
- Reddy, B. V. S., et al. (2017). Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalysed dehydrative nucleophilic displacement reactions. RSC Advances, 7(77), 48858-48862.
-
Green Solvents for Isopropyl Alcohol Replacement. (n.d.). Mitacs. Retrieved January 12, 2026, from [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2009). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Failure in the alkylation of a sodium sulfinate. (2023). Reddit. Retrieved January 12, 2026, from [Link]
- Umana, U. J., et al. (2015). Isopropyl Myristate Production Process Optimization Using Response Surface Methodology and MATLAB. International Journal of Scientific & Engineering Research, 6(1), 12-20.
- Barman, S., Pradhan, N. C., & Basu, J. K. (2006). Kinetics of Alkylation of Benzene with Isopropyl Alcohol over Ce-Exchanged NaX Zeolite. Industrial & Engineering Chemistry Research, 45(10), 3496-3503.
- Chandane, V., et al. (2018). Response Surface Optimization and Kinetics of Isopropyl Palmitate Synthesis using Homogeneous Acid Catalyst. Oriental Journal of Chemistry, 34(1), 324-334.
-
Response Surface Optimization and Kinetics of Isopropyl Palmitate Synthesis using Homogeneous Acid Catalyst. (2018). Oriental University Indore. Retrieved January 12, 2026, from [Link]
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. reddit.com [reddit.com]
- 3. nbinno.com [nbinno.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. escholarship.org [escholarship.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalysed dehydrative nucleophilic displacement rea ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08784E [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in isopropyl trifluoromethanesulfonate reactions
Welcome to the technical support center for isopropyl trifluoromethanesulfonate (isopropyl triflate, i-PrOTf). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic routes involving this potent, yet sterically demanding, alkylating agent. Here, we address common issues in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the properties and general use of this compound.
Q1: What makes isopropyl triflate a good alkylating agent, and what is its primary drawback?
A1: Isopropyl triflate is a powerful alkylating agent due to the trifluoromethanesulfonate (triflate) group, which is an exceptionally good leaving group.[1][2] The stability of the triflate anion, a result of resonance and the strong electron-withdrawing effect of the trifluoromethyl group, makes the C-O bond highly polarized and susceptible to nucleophilic attack.[1][2]
The primary drawback is steric hindrance . The bulky isopropyl group can physically obstruct the required trajectory for nucleophilic attack, particularly in S(N)2 reactions which require a specific "backside" approach.[3][4] This steric clash can significantly slow down reaction rates or favor alternative pathways like elimination.[3]
Q2: My reaction with isopropyl triflate is giving a complex mixture of products. What are the likely side reactions?
A2: Besides the desired S(_N)2 substitution, two major side reactions are common:
-
E2 Elimination: The steric hindrance that impedes S(_N)2 reactions can concurrently favor the E2 (bimolecular elimination) pathway, especially with basic nucleophiles or when a strong, hindered base is used.[3] This results in the formation of propene gas.
-
S(_N)1 Pathway/Carbocation Rearrangement: While less common for secondary substrates unless conditions are forcing (e.g., in protic solvents), the excellent leaving group ability of triflate can promote the formation of a secondary isopropyl carbocation.[5] This can lead to S(_N)1 products and potential rearrangements if the substrate structure allows.
Q3: How should I properly store and handle isopropyl triflate?
A3: Isopropyl triflate is highly reactive and moisture-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably at low temperatures (refrigerator or freezer). Due to their extreme reactivity in S(_N)2 reactions, they must be stored in conditions free of nucleophiles, including water.[1][2] Always handle this reagent in a well-ventilated fume hood using dry glassware and syringes.[6][7]
Part 2: Troubleshooting Guide for Low Yield & Failed Reactions
This section provides a structured approach to diagnosing and solving specific experimental failures.
Q4: My reaction yield is consistently low. I've confirmed the purity of my starting materials. What's the most likely cause?
A4: Low yields in isopropyl triflate reactions are most often rooted in the central issue of steric hindrance.[3][8][9] The problem can typically be traced to one of three areas: the nucleophile, the base, or the reaction conditions.
The following troubleshooting flowchart can help diagnose the issue:
Caption: Troubleshooting flowchart for low-yield reactions.
Q5: I suspect my choice of base is the problem. Which bases are recommended and why?
A5: When your reaction requires a base (e.g., to deprotonate an alcohol or amine), it is critical to use a non-nucleophilic, sterically hindered base .[10] A standard base like triethylamine (TEA) or pyridine can act as a nucleophile itself, reacting with the highly electrophilic isopropyl triflate. Hindered bases are too bulky to act as nucleophiles but can still perform their primary function of proton abstraction.[10]
| Base | pKa of Conjugate Acid | Key Characteristics |
| 2,6-Lutidine | ~6.7 | Moderately strong, effective proton scavenger. |
| 2,6-Di-tert-butylpyridine (DTBP) | ~4.4 | Very hindered, excellent for preventing side reactions with the triflate. |
| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | Hünig's Base. Stronger than lutidine, but its bulk prevents it from being a good nucleophile.[10] |
| Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) | ~12.1 | An extremely strong amine base with significant steric hindrance around the nitrogen atoms. |
Causality: The steric bulk on these bases prevents the nitrogen lone pair from achieving the necessary geometry for an S(_N)2 attack on the isopropyl triflate, while a smaller proton can still access the basic site.[10]
Q6: My reaction is clean by TLC, but my yield is poor after workup and purification. What could be happening?
A6: This common issue often points to product loss during post-reaction handling.[8][11] Consider these possibilities:
-
Product Volatility: Isopropylated products can be more volatile than their precursors. Significant loss can occur during solvent removal on a rotary evaporator.[6][11]
-
Solution: Use lower temperatures and pressures during rotary evaporation. Check the cold trap for your product.[11]
-
-
Aqueous Solubility: If your product has polar functional groups, it may have partial solubility in the aqueous layer during workup.
-
Solution: Perform multiple extractions (at least 3x) with your organic solvent. If the product is still lost, try a back-extraction of the combined aqueous layers.[11]
-
-
Decomposition on Silica Gel: Some products may be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[6]
-
Solution: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).
-
Part 3: Advanced Protocols & Methodologies
For particularly stubborn reactions, more advanced techniques may be necessary. Here are detailed protocols for overcoming severe steric hindrance.
Protocol 1: Microwave-Assisted Isopropylation of a Hindered Phenol
Microwave irradiation can provide the energy needed to overcome the high activation barrier of sterically hindered reactions, often dramatically reducing reaction times and improving yields.[12][13][14][15]
Objective: To O-isopropylate a sterically hindered phenol that gives low yield under conventional heating.
Materials:
-
Sterically hindered phenol (1.0 eq)
-
This compound (1.5 eq)
-
2,6-Di-tert-butylpyridine (DTBP) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vials with stir bars
Procedure:
-
In a dry microwave vial under an argon atmosphere, dissolve the hindered phenol (1.0 eq) in anhydrous DMF.
-
Add 2,6-di-tert-butylpyridine (1.5 eq) to the solution.
-
Cool the vial to 0 °C in an ice bath.
-
Slowly add this compound (1.5 eq) dropwise.
-
Seal the vial tightly with the appropriate cap.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp time: 2 minutes
-
Hold time: 20 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Quench the reaction by adding saturated aqueous NH(_4)Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sources
- 1. Triflate - Wikipedia [en.wikipedia.org]
- 2. Triflate [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 41029-44-1 [smolecule.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
Technical Support Center: Isopropyl Triflate Reactions
Welcome to the technical support guide for utilizing isopropyl triflate in your research. This resource is designed for professionals in chemistry and drug development to navigate the complexities of using this potent alkylating agent. Here, we address common challenges, particularly the formation of unwanted by-products, and provide expert-driven solutions to optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section delves into the fundamental principles governing isopropyl triflate's reactivity and the common issues encountered during its application.
Q1: What makes isopropyl triflate such a reactive and effective isopropylating agent?
Isopropyl triflate (isopropyl trifluoromethanesulfonate) is a highly effective electrophile due to the exceptional nature of the trifluoromethanesulfonate (triflate) group.[1][2] The triflate anion (CF₃SO₃⁻) is the conjugate base of trifluoromethanesulfonic acid (triflic acid), a superacid with a pKa of approximately -14.7.[3] This extreme acidity means the resulting triflate anion is incredibly stable and, therefore, an excellent leaving group.[4]
This stability arises from two key factors:
-
Resonance Delocalization: The negative charge is spread across three oxygen atoms.[4]
-
Inductive Effect: The potent electron-withdrawing trifluoromethyl group further stabilizes the anion.[3][4]
This makes the C-O bond in isopropyl triflate highly polarized and susceptible to cleavage, facilitating rapid reactions with a wide range of nucleophiles.[3]
Q2: My reaction is generating significant amounts of propene. What is the mechanism, and how can I prevent this?
The formation of propene is the most common side reaction and occurs through an elimination pathway , which competes directly with the desired nucleophilic substitution pathway. Because isopropyl triflate is a secondary alkyl triflate, it exists at the borderline of several mechanistic pathways (Sₙ1, Sₙ2, E1, E2).[3][5]
-
E1 (Elimination, Unimolecular): In polar solvents, the triflate group can depart first to form a secondary isopropyl carbocation. A weak base (including the solvent or nucleophile) can then abstract a beta-proton, leading to the formation of a propene double bond. This pathway often competes with Sₙ1.
-
E2 (Elimination, Bimolecular): A strong base can directly abstract a beta-proton in a concerted step, forcing the triflate group to leave and forming propene. This is more prevalent when using strong, sterically hindered bases.[6]
The exceptional leaving ability of triflate tends to favor dissociative pathways (Sₙ1/E1) that proceed through a carbocation intermediate.[3]
To minimize propene formation, you must implement strategies that favor the substitution pathway over elimination.
Part 2: Troubleshooting Guide: Minimizing By-Product Formation
Q3: What is the single most important factor to control to minimize propene formation?
Temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored. Therefore, running the reaction at a higher temperature will almost always increase the amount of the elimination by-product (propene).
Expert Recommendation: Always start your reaction at a low temperature. A range of -20°C to 0°C is a standard starting point for reactions with triflic anhydride to form the triflate, and subsequent reactions should also be kept cool.[7] For particularly sensitive substrates, temperatures as low as -78°C may be necessary.
Q4: How does my choice of base impact the substitution vs. elimination ratio?
The base is typically used to scavenge the triflic acid by-product generated during the reaction of an alcohol with triflic anhydride.[6] However, the nature of this base can profoundly influence the outcome.
| Base Type | Examples | Typical Use & Impact on By-products |
| Non-Nucleophilic, Mildly Basic | Pyridine, 2,6-Lutidine | Often the best choice. Effectively neutralizes acid without being a strong enough base to promote E2 elimination. Pyridine is a very common choice.[6][7][8] 2,6-Lutidine is sterically hindered, reducing its nucleophilicity further. |
| Nucleophilic, Mildly Basic | Triethylamine (TEA) | Commonly used, but its higher basicity compared to pyridine can sometimes lead to slightly more E2 by-product.[8] It is generally an acceptable choice, especially at low temperatures. |
| Strong, Sterically Hindered | Proton-Sponge, DBU, t-Butoxide | Generally avoid. These are potent bases designed to promote elimination reactions. Their use will almost certainly lead to propene as the major product.[5] |
Causality: The goal is to use a base that is strong enough to neutralize the generated acid but not so strong that it actively deprotonates the isopropyl group, which initiates the E2 pathway.
Q5: What role does the solvent play in controlling side reactions?
The solvent influences the stability of charged intermediates, which is critical in the Sₙ1/E1 pathway.
-
Polar Aprotic Solvents (Recommended): Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices.[8][9] They can dissolve the reactants but do not significantly stabilize the carbocation intermediate, thus disfavoring the E1 pathway.
-
Polar Protic Solvents (Use with Caution): Solvents like methanol or ethanol can stabilize the carbocation through hydrogen bonding, potentially accelerating the E1 pathway and leading to more propene. They can also act as competing nucleophiles.
Diagram: Competing Sₙ1 and E1 Pathways
This diagram illustrates the common intermediate in Sₙ1 and E1 reactions and how it leads to either the desired product or the propene by-product.
Caption: Competing Sₙ1 and E1 pathways via a common carbocation.
Part 3: Analytical and Purification Strategies
Q6: How can I detect and quantify by-products in my reaction mixture?
A multi-technique approach is often best for a complete picture of your reaction.
| Analytical Technique | Detects | Advantages | Considerations |
| Headspace GC-MS | Propene | Highly sensitive and specific for volatile by-products. The gold standard for propene detection.[10] | Requires specialized injection equipment. |
| ¹H NMR | All proton-containing species | Provides structural information and relative ratios of product to starting material and some by-products. | Propene signals may be difficult to observe/quantify without careful setup. |
| LC-MS | Non-volatile components | Excellent for tracking the consumption of starting materials and formation of the desired product.[11] | Will not detect volatile by-products like propene. |
Q7: What is a reliable method for purifying my desired product away from triflate-related impurities?
-
Aqueous Work-up: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining triflic acid and scavenges acidic by-products.[3]
-
Extraction: Extract your product into an appropriate organic solvent like dichloromethane or ethyl acetate.[12]
-
Silica Gel Chromatography: This is the most common method for purification. Isopropyl triflate itself is unstable on silica gel, but this technique is effective for separating the final alkylated product from starting materials and non-volatile impurities.[13]
-
Distillation: If your product is thermally stable and volatile, fractional distillation under reduced pressure can be an effective purification method, especially for removing non-volatile salts.[3]
Diagram: Troubleshooting Workflow
Use this logic tree to diagnose and solve common issues with isopropyl triflate reactions.
Caption: A logical workflow for troubleshooting common reaction issues.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Triflate Formation and Subsequent Alkylation
This protocol describes the formation of isopropyl triflate in situ from isopropyl alcohol, followed by reaction with a generic amine nucleophile.
Materials:
-
Isopropyl alcohol (anhydrous)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Amine nucleophile
-
Dichloromethane (DCM, anhydrous)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the amine nucleophile (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.[7]
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Pre-formation of Triflate (Optional but recommended): In a separate flask under an inert atmosphere, dissolve isopropyl alcohol (1.1 eq) in anhydrous DCM. Cool to 0°C and slowly add triflic anhydride (1.05 eq). Stir for 15-20 minutes at 0°C. Note: This pre-formation can sometimes improve yields by ensuring the triflate is present before adding to the nucleophile.
-
Reagent Addition: Slowly add triflic anhydride (1.05 eq) dropwise to the flask containing the amine and pyridine, ensuring the internal temperature does not exceed 5°C.[14] Alternatively, add the pre-formed isopropyl triflate solution from step 3.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-5 hours).
-
Work-up: Cool the mixture back to 0°C and carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired N-isopropyl product.
Self-Validation: The use of anhydrous conditions prevents hydrolysis of the highly reactive triflic anhydride and isopropyl triflate.[15] The bicarbonate wash neutralizes the acidic environment, preventing potential product degradation during work-up and concentration.[3]
References
-
Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]
-
Reddit. (2013). Working with Triflates. Retrieved from [Link]
-
Reddit. (2016). Solvent for triflation reaction? Retrieved from [Link]
-
Reddit. (2021). leaving group ability of triflate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of triflate. Retrieved from [Link]
-
Murphy, G. K., & West, F. G. (2012). Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. Organic & Biomolecular Chemistry, 10(34), 6899-6905. Retrieved from [Link]
-
Wikipedia. (n.d.). Triflate. Retrieved from [Link]
-
Caddick, S., & Afonso, C. A. M. (2007). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Synthesis, 2007(16), 2373-2389. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylethyl 1,1,1-trifluoromethanesulfonate. Retrieved from [Link]
- Google Patents. (n.d.). CN112782303B - Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine.
-
LibreTexts Chemistry. (2019). 6.19: Comparing Substitution and Elimination Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Unraveling the Propene Selectivity in Isopropanol Conversion on Graphene-Enhanced WO3 Superacids: An Integrated Experimental and DFT Study. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]
-
PubMed. (2016). Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS. Retrieved from [Link]
-
OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Triflate - Trifluoromethanesulfonic anhydride (Tf2O). Retrieved from [Link]
Sources
- 1. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 41029-44-1 [chemicalbook.com]
- 3. Buy this compound | 41029-44-1 [smolecule.com]
- 4. Triflate - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. CN112782303B - Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine - Google Patents [patents.google.com]
- 11. Isopropyl Triflate - SRIRAMCHEM [sriramchem.com]
- 12. rsc.org [rsc.org]
- 13. reddit.com [reddit.com]
- 14. Alcohol to Triflate - Trifluoromethanesulfonic anhydride (Tf2O) [commonorganicchemistry.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Removal of Triflic Acid and its By-products
Introduction: Trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid (TfOH), is a superacid widely employed as a powerful catalyst in organic synthesis for reactions like esterifications, Friedel-Crafts alkylations, and acylations.[1][2][3] Its exceptional acidity (pKa ≈ -14 to -15) and the non-nucleophilic nature of its conjugate base, the triflate anion (CF₃SO₃⁻), make it highly effective.[1][4] However, these same properties present a significant challenge for its removal from reaction mixtures, particularly when dealing with sensitive or polar products. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and effectively removing triflic acid and its by-products.
Frequently Asked Questions (FAQs)
Q1: What makes triflic acid so difficult to remove?
A1: The difficulty in removing triflic acid stems from a combination of its extreme chemical properties:
-
Exceptional Acidity: With a pKa around -14, it is one of the strongest known monoprotic acids.[1][5][6] This means it will protonate even very weak bases, including many organic functional groups, forming salts that can be highly soluble in polar organic solvents or water, leading to difficult separations.
-
High Water Solubility: Triflic acid is highly soluble in water and other polar solvents.[1][6] While this suggests a simple aqueous wash should be effective, the acid can form a stable monohydrate (CF₃SO₃H·H₂O), and its salts may partition into the organic layer, especially if the product itself has polar characteristics.[4][7]
-
High Boiling Point: Triflic acid has a boiling point of approximately 162 °C, making its removal by simple distillation under reduced pressure challenging for thermally sensitive compounds.[1][5]
Q2: What are the common by-products in reactions involving triflic acid?
A2: While triflic acid is known for its stability and resistance to oxidation or sulfonation, by-products can still arise.[4][7] The most common "by-product" is the triflate salt of the desired product or starting materials. Other potential by-products include:
-
Mixed Anhydrides: Triflic acid can react with acyl halides or sulfonyl chlorides to form mixed anhydrides, which are potent acylating or sulfonylating agents.[4]
-
Dehydration Products: It exothermically reacts with alcohols and can catalyze dehydration to form ethers or olefins.[4][7]
-
Trifluoroacetic Acid (TFA): In some cases, particularly under harsh conditions or with certain reagents, decomposition can occur, although this is less common due to its high thermal stability. More often, TFA is a related but distinct reagent used in synthesis (e.g., for cleaving protecting groups) that presents similar removal challenges.[8]
Q3: When is a simple aqueous workup sufficient, and when does it fail?
A3: A simple aqueous workup is most likely to succeed when your desired product is highly non-polar and not basic . In this scenario, the triflic acid and its salts will preferentially move into the aqueous layer.
However, this method often fails if:
-
The product is basic: Amines or other basic functional groups will be protonated by TfOH, forming triflate salts. These salts can be soluble in the organic phase ("like dissolves like") or form emulsions, making separation difficult.
-
The product has moderate to high polarity: Polar products may be partially soluble in the aqueous layer, leading to significant yield loss during extraction.
-
The product is sensitive to water or pH changes: Some products may decompose or undergo side reactions upon exposure to the acidic aqueous environment or the subsequent basic washes.[9]
Q4: How do scavenger resins work for removing triflic acid?
A4: Scavenger resins are polymer-supported functional groups designed to react with and bind excess reagents or by-products, allowing for their removal by simple filtration.[10][11] For acid scavenging, resins functionalized with basic groups (e.g., aminomethyl, morpholinomethyl, or piperidinomethyl groups) are used.[12]
The mechanism is a straightforward acid-base reaction where the basic groups on the solid support neutralize the triflic acid, immobilizing it on the resin. This method is highly effective because:
-
It avoids aqueous workups entirely, which is ideal for water-sensitive compounds.
-
The removal process is simple filtration, minimizing product loss.[10]
-
It can be highly selective, leaving the desired neutral product in solution.[10]
Q5: How can I confirm that all triflic acid has been removed?
A5: Complete removal is crucial as residual acid can interfere with subsequent steps or biological assays.[8] Several analytical techniques can be used for detection:
-
¹H NMR Spectroscopy: Residual triflic acid often appears as a broad, exchangeable proton peak, sometimes far downfield (e.g., >10 ppm).[9] However, this can be unreliable and overlap with other acidic protons.
-
¹⁹F NMR Spectroscopy: This is a highly sensitive and specific method. Triflic acid shows a characteristic singlet. Comparing the integration of this peak to a known standard can quantify the residual amount.
-
LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful method for detecting trace amounts of triflic acid.[13]
-
Ion Chromatography: This is a sensitive method for quantifying anions like triflate in various matrices.[14]
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is an oil instead of an expected solid. | Residual triflic acid or its salts are acting as an impurity, preventing crystallization. The product may be hygroscopic due to the presence of TfOH.[9] | 1. Co-distillation: Add a higher-boiling, non-reactive solvent like toluene and remove it under reduced pressure. Repeat 2-3 times to azeotropically remove residual TfOH.[9] 2. Scavenger Resin: Treat a solution of the crude product with a basic scavenger resin (e.g., aminomethyl polystyrene). 3. Trituration: Attempt to wash the crude oil with a non-polar solvent (e.g., diethyl ether, hexanes) in which the product is insoluble but the acid may be partially soluble.[9] |
| Broad, unassignable peaks in ¹H NMR spectrum. | Presence of residual triflic acid, which causes rapid proton exchange with labile protons (e.g., -OH, -NH) in your molecule or with trace water.[9] | 1. D₂O Shake: Add a drop of D₂O to the NMR tube and re-acquire the spectrum. Acidic protons should exchange with deuterium and the peak should disappear or diminish. 2. Further Purification: The presence of the peak indicates incomplete removal. Employ one of the more rigorous methods described in this guide (e.g., scavenger resin, careful chromatography). |
| Low yield after aqueous workup. | The triflate salt of your product is partially or fully soluble in the aqueous layer. The product may have decomposed during the basic wash. | 1. Back-Extraction: Extract the aqueous layers multiple times with a more polar organic solvent (e.g., ethyl acetate, DCM). 2. Avoid Strong Base: Use a milder base like saturated sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) for neutralization to prevent base-sensitive product decomposition. 3. Alternative Workup: Switch to a non-aqueous workup method like using a scavenger resin. |
| Product decomposes on silica gel column. | Residual triflic acid makes the eluent highly acidic, causing degradation of sensitive products on the silica surface. | 1. Neutralize Before Column: Carefully neutralize the crude material before loading it onto the column. A gentle wash with saturated NaHCO₃ solution, followed by drying, is often effective. 2. Treated Silica: Prepare a silica slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to neutralize the stationary phase before running the column. |
Visualized Workflows & Protocols
Workflow: Selecting a Triflic Acid Removal Method
This decision tree helps guide the selection of an appropriate purification strategy based on the properties of the target compound.
Caption: Decision tree for selecting a TfOH removal method.
Mechanism: Acid Scavenging by a Polymer-Supported Amine
This diagram illustrates how a basic scavenger resin neutralizes and immobilizes triflic acid, allowing for its removal by filtration.
Caption: Mechanism of triflic acid removal using a basic resin.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup for Non-polar, Stable Compounds
-
Quench: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This is an exothermic neutralization that will release CO₂ gas. Add the solution portion-wise until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash: Combine the organic layers and wash sequentially with:
-
Water (2x)
-
Saturated aqueous NaCl (brine) (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification via Basic Scavenger Resin
-
Solvent Selection: Dissolve the crude reaction mixture in a solvent in which the product is soluble but that does not react with the resin (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).
-
Resin Selection: Choose a basic scavenger resin such as aminomethylated polystyrene or morpholinomethyl polystyrene.[12] Use a 2-3 fold molar excess of the resin's basic capacity relative to the amount of triflic acid used in the reaction.
-
Scavenging: Add the scavenger resin to the solution of the crude product. Gently agitate the mixture at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the removal of triflic acid by TLC (if applicable) or by analyzing a small aliquot via LC-MS.
-
Isolation: Filter the mixture to remove the resin. Wash the resin with a small amount of the same solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.
Protocol 3: Removal by Co-distillation (Azeotropic Removal)
This method is suitable for thermally stable products where the main impurity is residual triflic acid.[9]
-
Initial Concentration: If possible, first remove the bulk of the reaction solvent and any volatile materials under reduced pressure.
-
Co-solvent Addition: Add a volume of a non-reactive, higher-boiling solvent (e.g., toluene) that is at least equal to the volume of the crude residue.
-
Azeotropic Removal: Remove the co-solvent under reduced pressure, using a rotary evaporator with a bath temperature appropriate for the solvent (e.g., 40-50 °C for toluene). The triflic acid will be removed along with the co-solvent.
-
Repeat: Repeat steps 2 and 3 two to three more times to ensure complete removal.
-
Final Drying: Place the flask under high vacuum for several hours to remove the last traces of the co-solvent.
References
-
Ataman Kimya. (n.d.). TRIFLIC ACID. Retrieved from [Link]
-
No Added Chemicals. (2011, September 11). Triflic acid. Retrieved from [Link]
-
ChemBK. (2024, April 10). Triflic acid. Retrieved from [Link]
-
ResearchGate. (2016, October 21). Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment?. Retrieved from [Link]
-
Wikipedia. (n.d.). Triflic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trifloroacetyl triflate. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
SIELC Technologies. (n.d.). ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column. Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
- (Source not available).
- Supporting Information. (n.d.). Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines.
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
- (Source not available).
- Google Patents. (n.d.). CN110618219A - Method for detecting residual solvent of trifluoromethanesulfonic acid.
-
ResearchGate. (2012, November 5). How can I remove TFA in a product?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, November 15). How to get anhydrous triflic acid from triflic anhydride?. Retrieved from [Link]
-
ResearchGate. (2017). Trifluoromethanesulfonic acid in organic synthesis. Retrieved from [Link]
- (Source not available).
-
Semantic Scholar. (2001). Analysis of residual trifluoroacetic acid in a phosphate-buffered saline matrix by ion chromatography with suppressed conductivity detection. Retrieved from [Link]
Sources
- 1. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Triflic acid [chem-is-you.blogspot.com]
- 5. Triflic Acid CAS#: 1493-13-6 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Triflic acid - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. Scavenger resin - Wikipedia [en.wikipedia.org]
- 12. glycopep.com [glycopep.com]
- 13. CN110618219A - Method for detecting residual solvent of trifluoromethanesulfonic acid - Google Patents [patents.google.com]
- 14. Analysis of residual trifluoroacetic acid in a phosphate-buffered saline matrix by ion chromatography with suppressed conductivity detection. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Reaction Monitoring for Isopropyl Trifluoromethanesulfonate
Welcome to the technical support guide for handling and monitoring reactions involving isopropyl trifluoromethanesulfonate (isopropyl triflate). As a highly reactive electrophile, isopropyl triflate is a powerful tool for introducing isopropyl groups in modern organic synthesis.[1] Its exceptional reactivity, stemming from the triflate anion's stability as a leaving group, demands precise reaction monitoring to ensure optimal yield and minimize side-product formation.[1]
This guide provides a structured, question-and-answer-based resource for researchers, scientists, and drug development professionals. It is designed to move beyond simple protocols, offering insights into the causality behind experimental choices to help you troubleshoot and optimize your workflow.
Section 1: Critical Safety & Handling Protocols
This compound is a potent alkylating agent and must be handled with extreme caution. It is classified as toxic if swallowed or in contact with skin, fatal if inhaled, and causes severe skin burns and eye damage.[2]
Question: What are the absolute minimum safety precautions for handling isopropyl triflate?
Answer: Due to its high reactivity and toxicity, all manipulations must be performed in a certified chemical fume hood.[3] A comprehensive personal protective equipment (PPE) ensemble is mandatory and includes:
-
Eye Protection: Tightly fitting safety goggles with side shields are required. For operations with a higher risk of splashing, a full face shield should be worn over the goggles.[4][5]
-
Hand Protection: Use chemical-resistant gloves. A common and effective practice is to double-glove, for instance, using nitrile gloves underneath neoprene or butyl rubber gloves.[3][6] Gloves must be inspected before each use.
-
Body Protection: A flame-retardant lab coat is essential.[7] Ensure all skin is covered.
-
Emergency Preparedness: Know the location of the nearest safety shower and eyewash station. Ensure an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) is accessible.[6]
Section 2: General Monitoring FAQs
Question: Should I use TLC or NMR to monitor my reaction?
Answer: The choice depends on the specific requirements of your reaction and the information you need.
-
Choose Thin-Layer Chromatography (TLC) for rapid, qualitative assessments of reaction progress. It is excellent for quickly determining the consumption of starting material and the appearance of new products.[8] It is inexpensive, fast, and requires minimal sample.
-
Choose Nuclear Magnetic Resonance (NMR) Spectroscopy for quantitative and detailed structural information.[9] NMR allows you to observe the precise conversion of reactants to products, identify intermediates, and quantify the formation of byproducts, providing deeper mechanistic insight.[10]
Question: My reaction is performed under anhydrous/inert conditions. How can I take a sample for analysis without introducing air or moisture?
Answer: This is a critical step, as isopropyl triflate is moisture-sensitive.[1] To maintain an inert atmosphere, use a syringe or a cannula to withdraw a small aliquot from the reaction vessel through a rubber septum. For TLC, you can thread a glass capillary spotter through a long needle, pierce the septum, and draw a sample directly into the spotter. This minimizes exposure to the atmosphere.[11]
Question: Why is it important to "quench" the reaction aliquot before analysis?
Answer: this compound is highly reactive and will continue to react with nucleophiles present in the mixture, on the TLC plate (silica gel can be acidic), or even with moisture in the air. Quenching stops the reaction at a specific time point, providing an accurate "snapshot" of the reaction mixture. A common method is to dilute the aliquot into a small vial containing a suitable quenching agent (e.g., a small amount of methanol, water, or a dilute basic solution like saturated sodium bicarbonate, depending on your reaction workup) before spotting on a TLC plate or preparing an NMR sample.
Section 3: Troubleshooting Guide: Thin-Layer Chromatography (TLC)
TLC is a powerful tool, but reactions with highly reactive species like isopropyl triflate can present unique challenges.
Common TLC Problems & Solutions
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated (overloaded).2. The compound is highly polar and interacting strongly with the silica gel.3. The compound is acid-sensitive and decomposing on the acidic silica plate.[12] | 1. Dilute the quenched aliquot before spotting.2. Use a more polar eluent system. If streaking persists, consider using reversed-phase (C18) TLC plates.[13]3. Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent to neutralize the silica gel.[13] |
| Reactant/Product Spots are Too Close (Low Resolution) | 1. The eluent system is not optimized for your specific compounds.2. Both compounds have very similar polarities. | 1. Systematically vary the polarity of your eluent. Test different solvent mixtures (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).2. Use a "co-spot" lane where both the starting material and the reaction mixture are spotted together. This helps to confirm if the spots are truly different.[11] |
| No Spots are Visible | 1. The sample is too dilute.2. The compounds are not UV-active.3. The compounds are volatile and evaporated from the plate. | 1. Spot the plate multiple times in the same location, allowing the solvent to dry completely between applications.[14]2. Use a chemical stain for visualization (e.g., potassium permanganate, ceric ammonium molybdate, or anisaldehyde stain).3. This can be an issue with low molecular weight products. Ensure the plate is developed and visualized promptly after spotting. |
| TLC shows a new spot, but NMR shows only starting material. | 1. The new spot is a minor byproduct, below the detection limit of a routine ¹H NMR.2. The product is decomposing on the silica gel plate. | 1. TLC can be more sensitive than NMR for detecting trace impurities.2. Perform a 2D TLC analysis. Spot the sample in one corner, run the plate, rotate it 90 degrees, and run it again in the same eluent. If spots appear off the diagonal, it indicates decomposition.[11] |
Protocol: TLC Monitoring of an Isopropylation Reaction
This protocol outlines the monitoring of a reaction between a generic nucleophile (Nu-H) and this compound.
-
Preparation: Prepare a TLC chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). Place a piece of filter paper inside to ensure the chamber is saturated with solvent vapor.
-
Sampling (t=0): Before adding the isopropyl triflate, use a capillary spotter to take a sample of your starting nucleophile solution and spot it in the first lane of a TLC plate. This is your reference.
-
Reaction Initiation: Add the this compound to the reaction mixture.
-
Time Point Sampling: After a set time (e.g., 15 minutes), withdraw a small aliquot (1-2 drops) from the reaction using a syringe.
-
Quenching: Immediately eject the aliquot into a small vial containing a few drops of a suitable quencher (e.g., methanol). Mix well.
-
Spotting: Use a clean capillary spotter to spot the quenched mixture onto the next lane of the TLC plate.
-
Development: Place the TLC plate in the prepared chamber and allow the solvent to elute until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry completely. Visualize the spots under a UV lamp and/or by dipping the plate in a chemical stain followed by gentle heating.
-
Analysis: Compare the new spots in the reaction lane to the starting material reference spot. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
TLC Workflow Diagram
Caption: Workflow for TLC reaction monitoring.
Section 4: Troubleshooting Guide: NMR Spectroscopy
NMR provides quantitative data but requires careful sample preparation and spectral interpretation.[15]
Common NMR Problems & Solutions
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Broad, Distorted Peaks | 1. Poor shimming of the spectrometer.2. Presence of paramagnetic impurities.3. Solid particles suspended in the NMR tube. | 1. Re-shim the instrument before acquiring the spectrum.2. Filter the sample through a small plug of celite or cotton in a Pasteur pipette.3. Ensure the quenched sample is fully dissolved and free of solids before transferring to the NMR tube. |
| Signals from Protonated Solvents Overlap with Product Signals | 1. The reaction was run in a non-deuterated solvent.2. Incomplete evaporation of reaction solvents before adding deuterated solvent. | 1. Use solvent suppression techniques if available on your spectrometer.[9]2. After quenching, carefully evaporate the reaction solvent under reduced pressure before re-dissolving the residue in the appropriate deuterated solvent (e.g., CDCl₃). |
| No Product Signals Detected | 1. The reaction has not proceeded.2. The product signals are overlapping with starting material or solvent signals.3. The concentration is too low for detection in a standard ¹H NMR. | 1. Confirm with TLC. If TLC also shows no reaction, investigate reaction conditions (temperature, reagents, etc.).2. Compare the spectrum to a reference spectrum of the starting material. Look for subtle changes or the appearance of small, new peaks.[16]3. Increase the number of scans during acquisition or concentrate the sample (if possible). |
| Complex Multiplets and Overlapping Signals | 1. The product and starting material have similar structures.2. Formation of multiple isomers or byproducts. | 1. Focus on diagnostic peaks that are unique to the product (e.g., the methine proton of the newly formed isopropyl group, which should appear as a septet).[17]2. Consider acquiring a 2D NMR spectrum (e.g., COSY) to help resolve overlapping signals and confirm connectivity. |
Protocol: NMR Sample Preparation for Reaction Monitoring
-
Sampling and Quenching: As described in the TLC protocol, withdraw an aliquot from the reaction and quench it in a separate vial. It is often useful to use a slightly larger aliquot for NMR (~0.1-0.2 mL).
-
Solvent Removal: Connect the vial to a high-vacuum line or use a rotary evaporator to carefully remove all volatile solvents from the quenched aliquot. This is crucial to avoid large solvent peaks in your NMR spectrum.
-
Re-dissolving: Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the residue in the vial.
-
Filtration (if necessary): If any solid material is present, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube.
-
Acquisition: Insert the NMR tube into the spectrometer. After the sample equilibrates to the probe temperature, lock and shim the instrument.
-
Data Collection: Acquire a standard ¹H NMR spectrum.
-
Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the peaks corresponding to the starting material and the product to determine the reaction conversion. A key diagnostic signal for successful isopropylation is often the appearance of a septet around 4.5-5.0 ppm for the -O-CH(CH₃)₂ proton and a doublet around 1.2-1.5 ppm for the -(CH₃)₂ protons.
NMR Workflow Diagram
Caption: Workflow for NMR reaction monitoring.
References
- Cleanchem Laboratories.
- Smolecule.
- ChemicalBook.
- Specialty Chemicals.
- Chem Service.
- National Institutes of Health. NMR Reaction Monitoring Robust to Spectral Distortions.
- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.
- Bruker. Monitoring Chemical Reactions in Real Time with NMR Spectroscopy.
- University of Rochester, Department of Chemistry.
- Central Washington University. Safe Handling of Pyrophoric Chemicals.
- Chemistry LibreTexts. 2.4: TLC -ANALYSIS.
- PubChem.
- Bitesize Bio.
- OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs.
- Problems in Chemistry via YouTube.
- SiliCycle.
- Chemistry LibreTexts. 4.14: NMR in Lab- Monitoring Reaction Progress.
- Central Washington University. Safe Handling of Pyrophoric Chemicals.
- Reddit. NMR and TLC is having a disagreement.
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 6. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmtech.com [pharmtech.com]
- 10. rsc.org [rsc.org]
- 11. Chromatography [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. silicycle.com [silicycle.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
Validation & Comparative
The Isopropylating Agent of Choice: A Comparative Guide to Isopropyl Triflate
In the landscape of modern organic synthesis, the efficient introduction of an isopropyl group onto a nucleophilic substrate is a critical transformation in the construction of complex molecules, particularly in the pharmaceutical industry. The choice of the isopropylating agent is paramount to the success of these reactions, dictating reaction rates, yields, and substrate scope. Among the arsenal of available reagents, isopropyl trifluoromethanesulfonate, commonly known as isopropyl triflate (i-PrOTf), has emerged as a powerhouse due to its exceptional reactivity. This guide provides an in-depth, evidence-based comparison of isopropyl triflate with other common isopropylating agents, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.
The Decisive Factor: Leaving Group Ability
The reactivity of an alkylating agent is fundamentally tied to the ability of its leaving group to depart. An ideal leaving group is a species that is highly stable on its own, which translates to a lower activation energy for the nucleophilic substitution reaction. The stability of a leaving group is inversely related to its basicity; the conjugate bases of strong acids are excellent leaving groups.
Sulfonate esters, such as triflates, tosylates, mesylates, nosylates, and brosylates, are renowned for their excellent leaving group abilities. The exceptional reactivity of triflates stems from the extreme stability of the trifluoromethanesulfonate (triflate) anion. This stability is a consequence of two key factors:
-
Inductive Effect: The three fluorine atoms exert a powerful electron-withdrawing inductive effect, dispersing the negative charge on the anion.
-
Resonance Stabilization: The negative charge is further delocalized across the three oxygen atoms of the sulfonate group through resonance.
This superior stabilization makes the triflate anion an exceptionally weak base and, consequently, one of the best leaving groups in organic chemistry.
Quantitative Reactivity Comparison: A Tale of Reaction Rates
The superiority of the triflate group is not merely qualitative; it is dramatically reflected in the relative rates of nucleophilic substitution reactions. A comparison of the relative rates for the SN2 reaction of various leaving groups highlights the remarkable reactivity of triflates.
| Leaving Group | Abbreviation | Relative Rate (SN2)[1] |
| Triflate | -OTf | 56,000 |
| Fluorosulfate | -OSO₂F | 29,000 |
| Nosylate | -ONs | 13 |
| Brosylate | -OBs | 2.62 |
| Mesylate | -OMs | 1.00 |
| Tosylate | -OTs | 0.70 |
| Iodide | -I | 0.01 |
| Bromide | -Br | 0.001 |
| Chloride | -Cl | 0.0001 |
| Acetate | -OAc | 1 x 10⁻¹⁰ |
Table 1: Relative rates of SN2 reactions for various leaving groups, normalized to mesylate.
As the data unequivocally shows, triflate is orders of magnitude more reactive than other common sulfonates and halides. This dramatic difference in reactivity has profound practical implications in the laboratory. Reactions that may be sluggish or require harsh conditions with tosylates, mesylates, or halides can often proceed rapidly and under mild conditions when a triflate is employed.
Visualizing the Reaction Pathway: SN2 Mechanism
The following diagram illustrates the concerted SN2 mechanism, which is a common pathway for isopropylation reactions. The efficiency of this process is heavily influenced by the nature of the leaving group.
Figure 1: Generalized SN2 reaction mechanism for isopropylation.
Head-to-Head Comparison: Isopropylation of Amines and Phenols
To provide a practical perspective, let's consider the isopropylation of two common classes of nucleophiles in drug development: amines and phenols.
N-Isopropylation of Benzylamine
The N-isopropylation of primary amines can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts. A highly reactive isopropylating agent that allows for the use of mild conditions and shorter reaction times can improve the selectivity for the desired secondary amine.
| Isopropylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| i-PrOTf | 2,6-Lutidine | DCM | 0 to rt | 2 | >95 (Est.) |
| i-PrOTs | K₂CO₃ | Acetonitrile | 80 | 24 | Moderate |
| i-PrOMs | K₂CO₃ | DMF | 100 | 24 | Moderate |
| i-PrBr | Et₃N | Acetonitrile | Reflux | 48 | Low to Moderate |
| i-PrI | Et₃N | Acetonitrile | Reflux | 24 | Moderate |
Table 2: A comparative overview of reaction conditions and expected yields for the N-isopropylation of benzylamine. Estimated yield for isopropyl triflate is based on its high reactivity.
The high reactivity of isopropyl triflate allows the reaction to be performed at low temperatures, minimizing side reactions and leading to cleaner product formation in a significantly shorter timeframe.
O-Isopropylation of 4-Nitrophenol
The O-alkylation of phenols is a common method for the synthesis of aryl ethers. The acidity of the phenolic proton allows for the use of a variety of bases to generate the nucleophilic phenoxide.
| Isopropylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| i-PrOTf | K₂CO₃ | Acetone | rt | 1 | High |
| i-PrOTs | K₂CO₃ | DMF | 80 | 12 | Good |
| i-PrOMs | K₂CO₃ | DMF | 100 | 18 | Good |
| i-PrBr | K₂CO₃ | Acetone | Reflux | 24 | Moderate |
| i-PrI | Cs₂CO₃ | Acetonitrile | 60 | 8 | Good |
Table 3: A comparative overview of reaction conditions and expected yields for the O-isopropylation of 4-nitrophenol.
Again, isopropyl triflate demonstrates superior performance, enabling the reaction to proceed to completion at room temperature in a fraction of the time required by other reagents.
Experimental Protocols: A Practical Guide
To further illustrate the application of these reagents, detailed experimental protocols for the synthesis of isopropyl triflate and its use in a representative N-isopropylation reaction are provided below.
Synthesis of Isopropyl Triflate
Figure 2: Workflow for the synthesis of isopropyl triflate.
Materials:
-
Isopropanol (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and isopropanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triflic anhydride to the stirred solution.
-
Add pyridine dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with cold water.
-
Separate the organic layer, and wash sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude isopropyl triflate can be purified by distillation under reduced pressure. Caution: Isopropyl triflate is a potent alkylating agent and should be handled with care in a well-ventilated fume hood.
N-Isopropylation of Benzylamine with Isopropyl Triflate
Materials:
-
Benzylamine (1.0 eq)
-
Isopropyl triflate (1.1 eq)
-
2,6-Lutidine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine and 2,6-lutidine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add isopropyl triflate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with 1 M HCl (to remove excess lutidine and unreacted benzylamine), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-isopropylbenzylamine can be purified by flash column chromatography.
Conclusion: The Strategic Advantage of Isopropyl Triflate
The evidence presented in this guide clearly establishes isopropyl triflate as a superior isopropylating agent in terms of reactivity. Its exceptional leaving group ability, rooted in the remarkable stability of the triflate anion, translates to significantly faster reaction rates and the ability to conduct isopropylations under milder conditions. While factors such as cost and stability must be considered, the strategic use of isopropyl triflate can be a powerful tool for overcoming synthetic challenges, particularly with unreactive substrates or when the preservation of sensitive functional groups is paramount. For researchers and professionals in drug development, mastering the application of this potent reagent can accelerate the synthesis of novel chemical entities and streamline the path to discovery.
References
-
Wipf, P. Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. [Link]
- Pramanik, C., et al. (2014). Commercial Manufacturing of Propofol: Simplifying the Isolation Process and Control on Related Substances. Organic Process Research & Development.
- Maji, R. C. (2015). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?
- Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc.
-
PubChem. 1-Methylethyl 1,1,1-trifluoromethanesulfonate. [Link]
Sources
A Comparative Guide to the Analytical Quantification of Isopropyl Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals, ensuring the safety and purity of pharmaceutical substances is a paramount objective. A significant challenge in this endeavor is the detection and quantification of potential genotoxic impurities (PGIs), which can pose a carcinogenic risk even at trace levels. Isopropyl trifluoromethanesulfonate (IPTFMS), a member of the sulfonate ester class, is one such PGI that may arise during drug synthesis. Its high reactivity makes it a potent alkylating agent but also presents considerable analytical challenges.[1]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, advocate for controlling these impurities at or below a Threshold of Toxicological Concern (TTC), often set at 1.5 µg per day.[2][3] For a drug with a daily dose of 1 gram, this translates to a control limit of a mere 1.5 parts per million (ppm), demanding highly sensitive and specific analytical methods.[2] This guide provides an in-depth comparison of the primary analytical strategies for quantifying IPTFMS, focusing on the causality behind experimental choices to empower scientists in selecting and developing robust methods for this critical task.
The Analytical Challenge: Reactivity Meets Trace-Level Detection
The core difficulty in analyzing IPTFMS lies in its inherent instability. As an excellent leaving group, the trifluoromethanesulfonate moiety makes the molecule highly susceptible to nucleophilic attack and hydrolysis.[1] This reactivity complicates sample preparation, storage, and the analytical separation itself, as the analyte can easily degrade before detection. Consequently, analytical methods must be designed to either stabilize the analyte or controllably convert it into a more stable, detectable derivative.
The general workflow for analyzing a potential genotoxic impurity like IPTFMS involves a multi-stage process, from initial risk assessment to routine quality control testing.
Caption: General workflow for the analysis of genotoxic impurities.
The two predominant and most powerful techniques for this purpose are Gas Chromatography (GC) and Liquid Chromatography (LC), almost invariably coupled with Mass Spectrometry (MS) to achieve the required sensitivity and selectivity.
Method Comparison: Gas Chromatography vs. Liquid Chromatography
The choice between GC and LC is fundamental and is dictated by the analyte's properties and the sample matrix.
-
Gas Chromatography (GC): Ideal for volatile and thermally stable compounds. Given that many sulfonate esters are volatile, GC is a strong candidate. However, the high temperatures of the GC inlet can cause degradation of labile compounds. To overcome this, techniques like headspace sampling and derivatization are employed.
-
Liquid Chromatography (LC): The workhorse for a broader range of compounds, including those that are non-volatile or thermally sensitive. LC separations occur at or near ambient temperature, preserving the integrity of unstable molecules like IPTFMS.
We will now explore the most effective applications of these techniques for IPTFMS analysis.
I. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) with In-Situ Derivatization
This is arguably the most robust and widely adopted strategy for volatile, reactive impurities like IPTFMS.
Causality Behind the Choice (The "Why"):
-
Headspace Sampling: The drug substance itself is often non-volatile. By heating the sample in a sealed vial, only volatile compounds like IPTFMS (or its derivative) partition into the vapor phase (the "headspace"), which is then injected into the GC.[4] This elegantly separates the analyte from the non-volatile drug matrix, preventing contamination of the GC system and minimizing complex matrix effects.[5]
-
In-Situ Derivatization: To address the high reactivity of IPTFMS, a derivatizing agent is added directly to the sample vial. This agent is a nucleophile (e.g., an alcohol) that reacts with IPTFMS to form a new, stable, and equally volatile ether product. This reaction is predictable and stoichiometric, allowing for accurate quantification of the original IPTFMS concentration. A patent specifically describes this approach for trifluoromethanesulfonates, highlighting its effectiveness.[6]
Experimental Protocol: HS-GC-MS with n-Butanol Derivatization
This protocol is adapted from established methods for triflate impurities.[6]
-
Preparation of Standard Curve:
-
Prepare a stock solution of IPTFMS in a suitable, inert solvent (e.g., isopropanol).
-
Prepare a derivatizing diluent consisting of n-butanol (derivatizing agent) and dimethyl sulfoxide (DMSO) as a cosolvent (e.g., in a 1:4 v/v ratio).[6]
-
In a series of 20 mL headspace vials, add 1 mL of the derivatizing diluent.
-
Spike each vial with known amounts of the IPTFMS stock solution to create a calibration curve covering the desired range (e.g., 0.5 ppm to 5 ppm relative to the sample concentration).
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the drug substance into a 20 mL headspace vial.[1]
-
Add 1 mL of the derivatizing diluent to the vial. Seal immediately with a suitable crimp cap.
-
-
Headspace Incubation and GC-MS Analysis:
-
Place the standard and sample vials into the headspace autosampler.
-
Incubation: Heat the vials at a controlled temperature (e.g., 100°C) for a set time (e.g., 20 minutes) to allow for complete derivatization and equilibration of the derivative between the liquid and vapor phases.[7]
-
Injection: Automatically inject a fixed volume (e.g., 1 mL) of the headspace vapor into the GC-MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Use a polar stationary phase column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm), suitable for separating the resulting ether derivative.[6]
-
Oven Program: Start at a low temperature (e.g., 40°C, hold for 4 min) and ramp up to a final temperature (e.g., 210°C at 15°C/min) to elute the derivative.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. The target ion will be a characteristic fragment of the derivative (n-butyl isopropyl ether). This provides high specificity, filtering out noise from other co-eluting compounds.
-
II. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For cases where GC is not suitable, or as an orthogonal confirmatory technique, LC-MS/MS offers a powerful alternative. This method analyzes the compound directly at lower temperatures, avoiding thermal degradation.
Causality Behind the Choice (The "Why"):
-
Low-Temperature Analysis: The entire process, from injection to separation, occurs at or near room temperature, which is ideal for preserving the integrity of a thermally labile compound like IPTFMS.
-
High Sensitivity and Specificity: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is exceptionally selective. It involves selecting a specific parent ion (e.g., the trifluoromethanesulfonate anion), fragmenting it, and then monitoring for a specific daughter ion. This two-stage filtering process virtually eliminates matrix interference and provides exquisitely low detection limits.[8]
Experimental Protocol: UPLC-MS/MS
This protocol is based on methods developed for other hydrophilic sulfonates and PGIs.[8][9]
-
Preparation of Standard Curve:
-
Prepare a stock solution of IPTFMS in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to cover the target concentration range.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the drug substance (e.g., 10 mg) into a centrifuge tube.
-
Add a precise volume of diluent (e.g., 1 mL of acetonitrile).
-
Vortex thoroughly to dissolve the sample and precipitate the bulk of the drug substance if it is insoluble in the organic solvent.
-
Centrifuge the sample to pellet the solids.
-
Transfer the supernatant to an HPLC vial for analysis. This "protein crash" or precipitation step effectively cleans up the sample.
-
-
UPLC-MS/MS Conditions:
-
UPLC Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common starting point. For highly polar analytes, a mixed-mode or HILIC column might offer better retention.[9]
-
Mobile Phase:
-
A: Water with 0.1% formic acid (to aid ionization).
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A fast gradient from high aqueous to high organic content to elute the analyte.
-
Flow Rate: Typically 0.4-0.6 mL/min for a 2.1 mm ID column.
-
MS/MS Detector:
-
Ionization: Electrospray Ionization (ESI), likely in negative mode to detect the trifluoromethanesulfonate anion ([CF3SO3]-).
-
Detection: MRM mode. The specific parent → daughter ion transition for the triflate anion would need to be determined during method development by infusing a standard solution.
-
-
Performance Comparison
The following table provides a comparative summary of the two primary methods for quantifying IPTFMS. The performance metrics are typical values derived from literature on similar genotoxic sulfonate esters.[8][9][10][11]
| Feature | HS-GC-MS with Derivatization | UPLC-MS/MS |
| Principle | Volatilization of a stable derivative from the sample matrix, separation by GC, detection by MS. | Separation of the intact analyte in the liquid phase, detection by highly selective MS/MS. |
| Analyte State | Analyzes a stable chemical derivative. | Analyzes the intact, but potentially unstable, parent compound. |
| Sample Matrix Handling | Excellent. Headspace sampling physically separates the analyte from the non-volatile matrix.[4] | Good. Requires sample cleanup (e.g., precipitation, extraction) to minimize matrix effects like ion suppression.[12] |
| Typical LOQ | 0.1 - 1.0 ppm | < 0.5 ppm |
| Throughput | Moderate. Headspace incubation time (15-30 min) is the rate-limiting step. | High. Fast UPLC gradients allow for run times of < 5 minutes per sample. |
| Pros | - Highly robust and reproducible.- Minimizes instrument contamination.- Derivatization overcomes analyte instability. | - Very high sensitivity and specificity.- Avoids thermal degradation.- Applicable to a wider range of matrices. |
| Cons | - Requires method development for the derivatization step.- Not suitable for non-volatile impurities. | - Susceptible to matrix effects (ion suppression/enhancement).- Analyte stability in solution must be carefully managed. |
Validation: The Pillar of Trustworthiness
Regardless of the chosen method, rigorous validation according to ICH Q2(R1) guidelines is mandatory to ensure the data is reliable and fit for purpose.[13][14] This process establishes the trustworthiness of the analytical results submitted to regulatory agencies.
Caption: Interrelationship of key analytical method validation parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the drug substance, other impurities).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This must be at or below the control limit (e.g., 1.5 ppm).[15]
-
Linearity & Range: Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
Conclusion and Recommendations
Both HS-GC-MS with in-situ derivatization and UPLC-MS/MS are powerful, sensitive, and specific techniques capable of quantifying this compound at the trace levels required for pharmaceutical quality control.
-
HS-GC-MS with in-situ derivatization is the recommended primary approach due to its exceptional robustness and ability to handle the analyte's reactivity in a controlled manner while simultaneously eliminating matrix interference. It is a well-established technique for volatile genotoxic impurities.
-
UPLC-MS/MS serves as an excellent alternative and a valuable orthogonal method for confirmation. Its high sensitivity and avoidance of thermal stress are key advantages, though it requires more diligent management of potential matrix effects and analyte stability in solution.
The final choice will depend on the specific drug substance matrix, available instrumentation, and the stage of drug development. However, a thoroughly developed and validated method using either of these platforms will provide the necessary confidence to ensure patient safety and meet stringent regulatory expectations.
References
- Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities.
-
Spectroscopy Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
-
Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. [Link]
-
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]
-
ResearchGate. (n.d.). Summary of analytical method validation results. [Link]
-
ResearchGate. (2021). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. [Link]
-
Novatia, LLC. (2010). A Sensitive and Specific Method for the Analysis of Sulfonate Ester Genotoxic Impurities and its use in a Mechanistic Study of their Formation and Degradation. [Link]
-
Eureka. (2022). Quantitative determination method of trace genotoxic impurity triflate in medicine. [Link]
-
PubMed. (2022). Analysis of hydrophilic per- and polyfluorinated sulfonates including trifluoromethanesulfonate using solid phase extraction and mixed-mode liquid chromatography-tandem mass spectrometry. [Link]
-
National Institutes of Health (NIH). (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]
-
ScienceScholar. (2022). Review on identification and quantification of genotoxic impurities. [Link]
- Google Patents. (n.d.).
-
Defense Technical Information Center (DTIC). (n.d.). HEADSPACE GAS CHROMATOGRAPHY METHOD FOR STUDIES OF REACTION AND PERMEATION OF VOLATILE AGENTS WITH SOLID MATERIALS. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. [Link]
-
LCGC International. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. [Link]
-
PQRI. (n.d.). Sulfonate Esters – How Real is the Risk?. [Link]
-
National Institutes of Health (NIH). (2022). Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers. [Link]
-
OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [Link]
-
ResearchGate. (2006). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. [Link]
-
The Conference Engine™. (2012). Development and validation of GCMS method for the control of ethyl and izopropyl methanesulphonates in pharmaceutical substance in a form of mesilate. [Link]
Sources
- 1. Quantitative determination method of trace genotoxic impurity triflate in medicine - Eureka | Patsnap [eureka.patsnap.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. The Utility of Headspace Grade Solvents for the Analysis of Organic Volatile Impurities [sigmaaldrich.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. CN112782303B - Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of hydrophilic per- and polyfluorinated sulfonates including trifluoromethanesulfonate using solid phase extraction and mixed-mode liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. science24.com [science24.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journalbji.com [journalbji.com]
- 16. pharmainfo.in [pharmainfo.in]
A Comparative Guide to Validating the Structure of Isopropyl Triflate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is structured to provide not just procedural steps but a deep, causal understanding of why specific analytical techniques are chosen and how they collectively build an irrefutable structural proof for the products of isopropyl triflate reactions. Isopropyl trifluoromethanesulfonate (isopropyl triflate) is a powerful electrophile due to the exceptional leaving group ability of the triflate anion, making it a versatile reagent in organic synthesis for introducing the isopropyl group.[1] However, this reactivity also opens the door to competing reaction pathways, primarily SN2 substitution and E2 elimination, necessitating a robust and multi-faceted approach to structural validation.
This guide moves beyond a simple listing of techniques. It is designed as a self-validating system of inquiry, where each piece of analytical data logically complements the others to provide a comprehensive and trustworthy structural assignment.
The Reactivity Landscape: SN2 vs. E2 Competition
Isopropyl triflate, a secondary triflate, lies at a mechanistic crossroads. Its reaction with a nucleophile/base can proceed via two dominant pathways:
-
S
N2 (Substitution, Bimolecular): The nucleophile directly attacks the electrophilic carbon, displacing the triflate group in a single, concerted step. This results in the formation of a new bond between the nucleophile and the isopropyl group. -
E2 (Elimination, Bimolecular): The base abstracts a proton from a carbon adjacent to the carbon bearing the triflate group, leading to the formation of a double bond (propene) and elimination of the triflate.
The outcome of the reaction is highly dependent on the nature of the nucleophile/base and the reaction conditions. Strong, non-bulky nucleophiles tend to favor SN2, while strong, sterically hindered bases favor E2.[2][3] For secondary substrates like isopropyl triflate, a mixture of products is common, making rigorous structural validation essential.[4]
Figure 1: Competing SN2 and E2 reaction pathways for isopropyl triflate.
A Multi-Modal Analytical Approach for Unambiguous Structure Determination
No single analytical technique provides a complete structural picture. Instead, we rely on the convergence of data from multiple, orthogonal methods. This approach ensures that the proposed structure is consistent with all observed experimental evidence.
Mass Spectrometry (MS): The First Clue to Molecular Identity
Mass spectrometry provides the molecular weight of the product, which is the foundational piece of data in any structural elucidation.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing volatile and thermally stable small molecules, which is often the case for isopropyl triflate reaction products.[6][7] The gas chromatograph separates the components of the reaction mixture before they enter the mass spectrometer, which then provides a mass spectrum for each component.[6][8]
-
Why this choice? GC-MS is ideal for identifying the substitution product and volatile byproducts. The electron ionization (EI) method used in most GC-MS systems produces a fragmentation pattern that can serve as a "fingerprint" for the molecule, further aiding in its identification.[9]
-
-
Electrospray Ionization-Mass Spectrometry (ESI-MS): For less volatile or more polar products, ESI-MS is a powerful alternative. It is a "soft" ionization technique that typically leaves the molecular ion intact, providing a clear determination of the molecular weight.[5]
Data Interpretation:
| Analytical Technique | Primary Information | Application to Isopropyl Triflate Products |
| GC-MS | Molecular Weight & Fragmentation Pattern | Confirms the mass of the substitution product and identifies volatile byproducts like propene.[6] |
| ESI-MS | Molecular Weight | Provides a clear molecular ion peak for less volatile substitution products.[10][11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule.[12][13] It provides information about the chemical environment, connectivity, and number of different types of nuclei (primarily ¹H and ¹³C).
-
¹H NMR (Proton NMR): This experiment provides four key pieces of information:
-
Number of Signals: Indicates the number of chemically non-equivalent protons.
-
Chemical Shift (δ): Provides information about the electronic environment of each proton.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting Pattern (Multiplicity): Arises from spin-spin coupling between neighboring protons and reveals which protons are adjacent to one another.
-
-
¹³C NMR (Carbon NMR): This experiment provides information about the number and chemical environment of the carbon atoms in the molecule.
-
¹⁹F NMR (Fluorine NMR): Since the triflate group contains fluorine, ¹⁹F NMR can be a valuable tool for tracking the fate of the leaving group and identifying any fluorine-containing byproducts.[14][15][16]
Comparative NMR Data for Potential Products:
| Product Type | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| Isopropyl Ether (R-O-CH(CH₃)₂) | - Septet for the CH proton (~3.5-4.5 ppm). - Doublet for the two CH₃ groups (~1.2 ppm). - Signals corresponding to the "R" group. | - Signal for the CH carbon (~65-75 ppm). - Signal for the two equivalent CH₃ carbons (~20-25 ppm). - Signals for the "R" group carbons. |
| Isopropyl Ester (R-C(O)O-CH(CH₃)₂) | - Septet for the CH proton (~4.8-5.2 ppm). - Doublet for the two CH₃ groups (~1.2-1.3 ppm). - Signals corresponding to the "R" group. | - Signal for the CH carbon (~68-72 ppm). - Signal for the two equivalent CH₃ carbons (~21-23 ppm). - Signal for the carbonyl carbon (~170-180 ppm). - Signals for the "R" group carbons. |
| Propene (CH₂=CH-CH₃) | - Multiplet for the vinylic CH proton (~5.7-6.0 ppm). - Multiplets for the two vinylic CH₂ protons (~4.9-5.2 ppm). - Doublet for the CH₃ group (~1.7 ppm). | - Signals for the two vinylic carbons (~115 and ~135 ppm). - Signal for the CH₃ carbon (~20 ppm). |
Self-Validation through Connectivity: The splitting patterns observed in ¹H NMR are crucial for confirming the connectivity of the atoms. For example, in an isopropyl ether, the septet for the CH proton confirms that it is coupled to the six protons of the two methyl groups, which in turn appear as a doublet because they are coupled to the single CH proton. This mutual coupling provides definitive proof of the isopropyl moiety.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation.[17][18]
-
Why this choice? FTIR is particularly useful for quickly distinguishing between an ether and an ester product. The presence or absence of a strong absorption in the carbonyl region is a definitive indicator.
Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| C=O (Ester) | ~1735-1750 | Strong, sharp |
| C-O (Ether/Ester) | ~1000-1300 | Strong |
| S=O (Triflate) | ~1420 and ~1220 | Strong, characteristic asymmetric and symmetric stretches[19] |
| C-H (sp³) | ~2850-3000 | Medium to strong |
The presence of a strong peak around 1740 cm⁻¹ would strongly suggest the formation of an isopropyl ester, while its absence would support the formation of an ether or other non-carbonyl containing product.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to generate the data necessary for a comprehensive structural validation.
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. azom.com [azom.com]
- 7. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Isopropyl Trifluoromethanesulfonate: A High-Performance Alternative to Isopropyl Iodide for Isopropylation Reactions
A Senior Application Scientist's Guide to Enhancing Synthetic Efficiency and Purity
In the landscape of modern organic synthesis, the choice of alkylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. For the introduction of an isopropyl group, a common motif in pharmaceuticals and fine chemicals, isopropyl iodide has long been a conventional choice. However, its limitations, including moderate reactivity, propensity for side reactions, and handling challenges, have prompted the search for superior alternatives. Isopropyl trifluoromethanesulfonate (isopropyl triflate) has emerged as a powerful contender, offering significant advantages in a multitude of synthetic applications. This guide provides a comprehensive comparison of these two reagents, supported by established chemical principles and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Performance Indicators
| Feature | This compound (Isopropyl Triflate) | Isopropyl Iodide |
| Leaving Group Ability | Excellent (Triflate is a "super" leaving group) | Good |
| Reactivity in S(_N)2 | Extremely High | Moderate to High |
| Reaction Conditions | Milder conditions, often lower temperatures | Often requires heating |
| Side Reactions | Prone to elimination, requires careful control | Prone to elimination, especially with strong bases |
| Stability & Handling | Moisture-sensitive, corrosive | Light-sensitive, can decompose to form I(_2) |
| Byproducts | Triflic acid (can be neutralized) | Iodide salts, potential for iodine formation |
| Cost | Higher initial cost | Lower initial cost |
The Decisive Factor: Leaving Group Ability
The fundamental difference in the performance of isopropyl triflate and isopropyl iodide lies in the nature of their respective leaving groups: the trifluoromethanesulfonate (triflate) anion and the iodide anion. The triflate anion is one of the best-known leaving groups in organic chemistry. Its exceptional stability is due to the strong electron-withdrawing effect of the three fluorine atoms, which delocalizes the negative charge on the sulfonate group through induction and resonance.[1] This high degree of charge delocalization makes the triflate anion a very weak base and, consequently, an excellent leaving group.
In contrast, while iodide is considered a good leaving group, it is significantly less effective than triflate. The relative reactivity of leaving groups in S(_N)2 reactions has been quantified, and triflate has been shown to be several orders of magnitude more reactive than iodide.[2] This vast difference in reactivity is the primary driver for the advantages offered by isopropyl triflate.
A kinetic study on nucleophilic substitution reactions with various leaving groups on a neopentyl skeleton demonstrated that triflate is the best leaving group, being more reactive than iodide and bromide.[3]
Head-to-Head Comparison in Isopropylation Reactions
O-Alkylation: The Synthesis of Isopropyl Ethers
The Williamson ether synthesis is a classic method for preparing ethers via an S(N)2 reaction between an alkoxide and an alkyl halide.[4] However, when using a secondary alkyl halide like isopropyl iodide, the competing E2 elimination reaction becomes a significant issue, especially with a strong base like an alkoxide.[5] This often leads to the formation of propene as a major byproduct, reducing the yield of the desired ether.
Isopropyl Iodide in Ether Synthesis:
-
Reaction: Alkoxide + Isopropyl Iodide → Isopropyl Ether + Propene (byproduct)
-
Challenges: The strongly basic alkoxide readily promotes the E2 elimination of HI from isopropyl iodide, leading to low yields of the ether. To favor substitution, one might consider using a less hindered primary alkoxide and a secondary halide, but this is not always synthetically feasible.
Isopropyl Triflate in Ether Synthesis:
-
Reaction: Alcohol + Base + Isopropyl Triflate → Isopropyl Ether
-
Advantages: The extremely high reactivity of isopropyl triflate allows the reaction to proceed under much milder conditions, often at lower temperatures. This can significantly suppress the competing elimination reaction. Furthermore, weaker, non-nucleophilic bases can often be employed to deprotonate the alcohol, further minimizing the E2 pathway. The use of a "hard" leaving group like triflate can also favor O-alkylation over C-alkylation in ambident nucleophiles like phenols.[6]
The logical workflow for selecting an appropriate isopropylation agent for O-alkylation is depicted below:
Caption: Decision workflow for O-isopropylation reagent selection.
N-Alkylation of Amines
The alkylation of amines with alkyl halides is a fundamental transformation, but it is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[7]
Isopropyl Iodide in N-Alkylation:
-
Reaction: Amine + Isopropyl Iodide → Isopropylamine(s) + HI
-
Challenges: The reaction often requires elevated temperatures, which can favor elimination. Controlling the degree of alkylation is difficult, and the formation of the hydroiodide salt of the starting amine can deactivate it towards further reaction, necessitating the use of excess amine or an external base.
Isopropyl Triflate in N-Alkylation:
-
Reaction: Amine + Base + Isopropyl Triflate → Isopropylamine
-
Advantages: The high reactivity of isopropyl triflate allows for the use of stoichiometric amounts of the amine and alkylating agent at lower temperatures. This provides better control over the reaction and can lead to higher yields of the desired mono-alkylated product. The choice of a non-nucleophilic base is crucial to avoid side reactions.
The Elimination Challenge with Secondary Substrates
A significant challenge with any S(_N)2 reaction involving a secondary electrophile like an isopropyl group is the competing E2 elimination pathway. The choice of base, solvent, and temperature can significantly influence the substitution-to-elimination ratio. While isopropyl triflate's high reactivity can allow for milder conditions that favor substitution, its excellent leaving group also makes it susceptible to elimination. Therefore, careful optimization of reaction conditions is paramount when using either reagent.
Practical Considerations: Stability, Handling, and Cost
Isopropyl Iodide:
-
Stability and Handling: Isopropyl iodide is a colorless liquid that is sensitive to light and can decompose over time to release iodine, giving it a brownish color.[8] It is flammable and should be handled in a well-ventilated fume hood.[8]
-
Cost: Generally, isopropyl iodide is a less expensive reagent compared to isopropyl triflate.
This compound:
-
Stability and Handling: Isopropyl triflate is a moisture-sensitive and corrosive liquid.[2] Reactions should be carried out under anhydrous conditions. It is also a potent alkylating agent and should be handled with appropriate personal protective equipment.
-
Cost: The synthesis of triflates involves more expensive starting materials, such as triflic anhydride, making isopropyl triflate a more costly reagent.[9] However, the potential for higher yields, reduced reaction times, and simpler purifications can offset the initial cost, particularly in the context of complex, multi-step syntheses common in drug development.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of alkyl triflates.
Materials:
-
Isopropanol (anhydrous)
-
Trifluoromethanesulfonic anhydride (Tf(_2)O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of isopropanol (1.0 eq) in anhydrous DCM under an inert atmosphere at -20 °C, add anhydrous pyridine (1.1 eq).
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise, maintaining the temperature below -10 °C.
-
Stir the reaction mixture at -20 °C for 1 hour.
-
Quench the reaction by the slow addition of cold water.
-
Separate the organic layer and wash sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to yield the crude isopropyl triflate.
Note: Isopropyl triflate is often used in situ or purified quickly by distillation under reduced pressure due to its reactivity.
Caption: Experimental workflow for the synthesis of isopropyl triflate.
Comparative N-Isopropylation of Aniline
This protocol is designed to provide a direct comparison of the two reagents.
Materials:
-
Aniline
-
Isopropyl iodide
-
This compound
-
Potassium carbonate (anhydrous, powdered)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Reaction A: Isopropyl Iodide
-
To a solution of aniline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) and isopropyl iodide (1.2 eq).
-
Heat the mixture to reflux (approximately 82 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography.
Reaction B: Isopropyl Triflate
-
To a solution of aniline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C and slowly add isopropyl triflate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC or GC-MS.
-
Follow the same workup and purification procedure as in Reaction A.
Expected Outcome: Reaction B with isopropyl triflate is expected to proceed much faster and at a lower temperature than Reaction A with isopropyl iodide. The yield of N-isopropylaniline is anticipated to be higher with isopropyl triflate, with a lower incidence of di-isopropylation.
Conclusion: Making the Right Choice
The selection between this compound and isopropyl iodide is a classic example of balancing reactivity and cost. For routine, less challenging isopropylation reactions where moderate yields are acceptable and cost is a primary driver, isopropyl iodide remains a viable option. However, for complex syntheses, particularly in the context of drug development where high yields, purity, and process efficiency are paramount, isopropyl triflate is often the superior choice. Its exceptional reactivity allows for milder reaction conditions, which can lead to cleaner reactions, higher yields, and reduced purification efforts. While the initial reagent cost is higher, the overall process economy can be significantly improved, making isopropyl triflate a valuable tool in the modern synthetic chemist's arsenal.
References
-
A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs. Mesylate. BenchChem.
-
Remmerswaal, W. A., et al. (2024). Backside versus Frontside S N 2 Reactions of Alkyl Triflates and Alcohols. Chemistry – A European Journal, 30(25), e202400590.
-
Preparation of isopropyl iodide. (n.d.). World of Chemicals.
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). The Journal of Organic Chemistry, 87(13), 8499–8507.
-
Preparation of Ethers. (n.d.). LibreTexts.
-
Preparing Ethers. (2024, September 30). LibreTexts.
-
Isopropyl iodide. (n.d.). Wikipedia.
-
Backside versus Frontside SN2 Reactions of Alkyl Triflates and Alcohols. (2024). Chemistry – A European Journal, 30(25).
-
A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers. BenchChem.
-
A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates. BenchChem.
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). ACS Omega, 7(26), 22353–22359.
-
A rapid method of N-alkylation of amines. (1969). Journal of the Chemical Society C: Organic, 2624.
-
Why n-alkylation is more favorable than o-alkyation? (2016). ResearchGate.
-
Reactions of Ethers: Acidic Cleavage. (2024, July 30). LibreTexts.
-
SN2 versus SN2′ Competition. (2022). The Journal of Organic Chemistry, 87(14), 8966–8976.
-
Ether Synthesis. (2023, January 22). LibreTexts.
-
Preparation of Ethers by Dehydration of Alcohols. (n.d.). BYJU'S.
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
-
Organic Chemistry 1 Chapter 6. SN2 Reactions. (n.d.). Wipf Group, University of Pittsburgh.
-
N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). (2021). The Journal of Organic Chemistry, 86(3), 2254–2263.
-
Cost-Benefit Analysis of the Implementation of an Integrated Production Software in the Raw Materials Sector of A Pharmaceutical Industry. (2022). Research Journal of Pharmacy and Technology, 15(1), 395-398.
-
What Makes A Good Leaving Group? (2024, March 4). Master Organic Chemistry.
-
Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. (2023). Chemistry – An Asian Journal, 18(15), e202300438.
-
Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (2021). Molecules, 26(16), 4983.
-
Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Phenol, isopropylated, phosphate (3:1). (2017). U.S. Environmental Protection Agency.
-
Cost-benefit analysis of vanadyl triflate in industrial applications. BenchChem.
-
Reactions of Amines. (2024, September 30). LibreTexts.
-
Alkylation of phenol with isopropanol over SAPO-11 zeolites. (2016). RSC Advances, 6(94), 91465-91474.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
-
Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. (2017). ARKIVOC, 2017(5), 58-66. [URL: https://www.semantic scholar.org/paper/Selective-alkylation-of-m-cresol-with-isopropyl-Teodorescu-Parvulescu/e0d5a3b9f8b7b4d1c9b2f6a9e1e2e9c2f6a7d8e8]([Link] scholar.org/paper/Selective-alkylation-of-m-cresol-with-isopropyl-Teodorescu-Parvulescu/e0d5a3b9f8b7b4d1c9b2f6a9e1e2e9c2f6a7d8e8)
-
Isopropylamine. (n.d.). Wikipedia.
-
Phenol, isopropylated, phosphate (3:1). (n.d.). PubChem.
-
N-Dealkylation of Amines. (2021). Molecules, 26(16), 4935.
-
Reaction conditions in microwave reactor related to alkylation of tertiary amines. (2016). Molecules, 21(12), 1648.
-
Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration. (2009). Chemical Communications, (34), 5121-5123.
-
Environmental risk evaluation report: Isopropylated triphenyl phosphate. (2001). GOV.UK.
-
Amine alkylation help needed.. (2006). Sciencemadness Discussion Board.
-
Phenol, isopropylated, phosphate (3:1): Technical Report for EPA. (2018). ResearchGate.
-
Cost-Effectiveness Analysis of Proposed Effluent Limitations Guidelines for the Pharmaceutical Manufacturing Industry. (1995). U.S. Environmental Protection Agency.
-
Calculation of Self, Corrected, and Transport Diffusivities of Isopropyl Alcohol in UiO-66. (2021). The Journal of Physical Chemistry C, 125(28), 15513–15524.
-
The isopropyl iodide content in products of copolymer treatment by HI vs PO units attached to one OH group of lignin. (2016). ResearchGate.
-
Pharmaceutical Manufacturing Cost Analysis: Prescription for Profitability. (n.d.). IMARC Group.
-
Evaluating the Cost of Pharmaceutical Purification for a Long-Duration Space Exploration Medical Foundry. (2021). Frontiers in Space Technologies, 2.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Isopropyl iodide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Kinetic Landscape of Isopropyl Trifluoromethanesulfonate Reactions
For researchers, synthetic chemists, and professionals in drug development, the choice of an alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and scalability. Isopropyl trifluoromethanesulfonate (IPTf), also known as isopropyl triflate, is a powerful electrophile prized for its high reactivity. Understanding the kinetics of its reactions is paramount to harnessing its synthetic potential while mitigating unwanted side reactions. This guide provides an in-depth comparison of IPTf's reactivity against common alternatives, supported by mechanistic insights and detailed experimental protocols for kinetic analysis.
The Foundation of Reactivity: The Triflate Leaving Group
This compound's pronounced reactivity stems from the exceptional stability of its leaving group, the trifluoromethanesulfonate (triflate) anion. The triflate group's prowess is a direct consequence of two key electronic features:
-
Inductive Effect: The three fluorine atoms exert a powerful electron-withdrawing effect through the sigma bonds, dispersing the negative charge on the sulfonyl oxygens.
-
Resonance Stabilization: The negative charge is extensively delocalized across the three oxygen atoms of the sulfonyl group.
This high stability makes the triflate anion an extremely weak base and, consequently, an outstanding leaving group. The acidity of the conjugate acid, triflic acid (CF₃SO₃H), provides a quantitative measure of this stability. With a pKa estimated to be between -12 and -13, it is one of the strongest known monoprotic acids.[1][2] This far surpasses the acidity of acids corresponding to other common sulfonate leaving groups, establishing a clear hierarchy of leaving group ability.[1][2]
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate (Normalized) |
| Triflate | -OTf | Triflic Acid | ~ -12 to -13 [1] | ~56,000 [1] |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[1] | 0.70[1] |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2[1] | 1.00[1] |
| Table 1: Comparison of common sulfonate leaving groups. The relative rate data highlights the extraordinary reactivity imparted by the triflate group in Sₙ2 reactions. |
Mechanistic Considerations: The Sₙ1/Sₙ2 Borderline
The reaction mechanism of secondary substrates like this compound often lies on the borderline between the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways.[3] The operative mechanism is highly dependent on the reaction conditions, namely the nucleophile's strength and the solvent's properties.[4][5]
-
Sₙ2 Pathway: Favored by strong, unhindered nucleophiles and polar aprotic solvents.[6] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry. Given the high reactivity of the triflate leaving group, this pathway is often accelerated compared to tosylates or mesylates.[1]
-
Sₙ1 Pathway: Favored by weak nucleophiles and polar protic solvents that can stabilize the formation of a secondary isopropyl carbocation.[5][7] While a secondary carbocation is less stable than a tertiary one, the exceptional leaving group ability of triflate can facilitate its formation. This pathway leads to racemization if the starting material is chiral.[5]
The choice of solvent is therefore a critical experimental parameter. Studies on similar secondary systems, like isopropyl chloroformate, have shown that the mechanism can shift from a bimolecular process in more nucleophilic solvents (e.g., ethanol) to a dominant unimolecular (ionization) pathway in highly ionizing, non-nucleophilic solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[8][9] This behavior is often analyzed quantitatively using the Grunwald-Winstein equation , which correlates the solvolysis rate constant with the ionizing power (Y) and nucleophilicity (N) of the solvent.[8][10] For IPTf, a significant sensitivity to both parameters is expected, confirming its borderline nature.
Experimental Protocols for Kinetic Analysis
Accurate kinetic data is essential for mechanistic elucidation and reaction optimization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring reaction progress in real-time.
This protocol describes a method to determine the rate constant for the reaction of this compound with a nucleophile (e.g., an amine or alcohol).
Rationale: The principle is to monitor the disappearance of a reactant signal and the appearance of a product signal over time relative to a stable, unreactive internal standard.
Materials & Equipment:
-
This compound (IPTf)
-
Nucleophile of interest
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene or hexamethyldisilane)
-
NMR spectrometer with temperature control
-
NMR tubes and syringes
Step-by-Step Methodology:
-
Preparation:
-
Accurately prepare a stock solution of the nucleophile and the internal standard in the deuterated solvent in a volumetric flask. The internal standard is crucial for quantitative analysis; it must be inert to the reaction conditions and have a resonance that does not overlap with reactant or product signals.[11]
-
Transfer a precise volume (e.g., 0.6 mL) of this solution to an NMR tube.
-
-
Spectrometer Setup:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 298 K).
-
Lock and shim the spectrometer on the sample to ensure high-resolution spectra.[12]
-
-
Initiation and Data Acquisition:
-
Acquire a "time zero" (t=0) spectrum before adding the IPTf.
-
Using a microliter syringe, rapidly inject a known, stoichiometric amount of IPTf into the NMR tube and mix quickly.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2-5 minutes).[12][13] Modern spectrometers can be programmed to run this as an automated array experiment.
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (e.g., same phasing and baseline correction).
-
For each spectrum, integrate a characteristic signal for the isopropyl reactant (e.g., the methine septet) and a characteristic signal for the isopropyl product. Also, integrate the signal from the inert internal standard.
-
Calculate the concentration of the reactant at each time point by normalizing its integral to the integral of the internal standard.
-
Plot the natural logarithm of the reactant concentration (ln[IPTf]) versus time. If the reaction is first-order in IPTf, this plot will be a straight line.
-
The negative of the slope of this line corresponds to the pseudo-first-order rate constant, k'.
-
Comparative Reactivity in Solvolysis
Solvolysis reactions, where the solvent acts as the nucleophile, are standard for comparing the reactivity of electrophiles. While specific solvolysis data for isopropyl triflate is sparse, extensive studies on ethyl triflate provide a strong analogue. The acetolysis of ethyl triflate is approximately 30,000 times faster than that of ethyl tosylate, a testament to the triflate's superior leaving group ability.[14] A similar, or even greater, rate enhancement can be anticipated for the isopropyl system due to the increased stability of the secondary carbocation intermediate in any Sₙ1-like pathway.
The reactivity of triflate esters is so high that they are estimated to be 10⁴–10⁵ times more reactive than corresponding alkyl halides in alcoholysis reactions.[14] This dramatic increase in rate allows reactions to be performed under much milder conditions and can enable the alkylation of very poor nucleophiles that are unreactive towards tosylates or halides.
Practical Implications for the Synthetic Chemist
-
When to Choose IPTf: Isopropyl triflate is the reagent of choice when high reactivity is required. This includes reactions with sterically hindered substrates, poorly nucleophilic atoms (e.g., tertiary amines, hindered alcohols), or when rapid reaction rates at low temperatures are necessary to preserve sensitive functional groups.
-
Potential Drawbacks: The high electrophilicity of IPTf also means it is less stable and more susceptible to hydrolysis than tosylates or mesylates. It must be handled under anhydrous conditions. Its potency as an alkylating agent also necessitates caution, as it can be more hazardous than its less reactive counterparts.[15]
-
Cost vs. Reactivity: Triflic anhydride, the precursor to IPTf, is significantly more expensive than tosyl chloride or mesyl chloride. Therefore, for simple, unhindered substrates where a tosylate or mesylate is sufficiently reactive, the latter are more economical choices.[2]
Conclusion
The kinetic profile of this compound is defined by the extraordinary leaving group ability of the triflate anion, placing it at the apex of reactivity among common sulfonate esters. Its borderline Sₙ1/Sₙ2 character makes its reaction outcomes highly tunable through the careful selection of nucleophiles and solvents. While its cost and moisture sensitivity require consideration, its potent electrophilicity provides synthetic solutions for challenging alkylations that are inaccessible with less reactive agents. A thorough understanding of its reaction kinetics, as outlined in this guide, is essential for its effective and safe implementation in the laboratory.
References
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
Request PDF. (n.d.). Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Esterification monitoring using X-Pulse: calculation of activation parameters Application Note 12. [Link]
-
Master Organic Chemistry. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]
-
University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. [Link]
-
MDPI. (n.d.). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. [Link]
-
National Institutes of Health. (n.d.). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. [Link]
-
RSC Publishing. (n.d.). Online reaction monitoring by single-scan 2D NMR under flow conditions. [Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
-
ResearchGate. (n.d.). The Grunwald–Winstein relationship in the solvolysis of crowded tertiary alkyl chlorides. Hindered hydration and hydrophobic effect. [Link]
-
National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
Wikipedia. (n.d.). Grunwald–Winstein equation. [Link]
-
National Institutes of Health. (2024, February 5). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. [Link]
-
Korean Chemical Society. (n.d.). Correlation of the Rates of Solvolysis of Isopropyl Fluoroformate Using the Extended Grunwald-Winstein Equation. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
YouTube. (2020, November 5). 7.3 SN1 vs SN2 | Organic Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) The Influence of Carbon-Carbon Multiple Bonds on the Solvolyses of Tertiary Alkyl Halides: a Grunwald-Winstein Analysis. [Link]
-
PubChem. (n.d.). 1-Methylethyl 1,1,1-trifluoromethanesulfonate. [Link]
-
YouTube. (2013, October 2). SN1 vs SN2 Reactions - How to Differentiate. [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Summary. [Link]
-
ResearchGate. (n.d.). Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. mdpi.com [mdpi.com]
- 9. Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 11. pharmtech.com [pharmtech.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 14. researchgate.net [researchgate.net]
- 15. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial Isopropyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for high-purity reagents is paramount. Isopropyl trifluoromethanesulfonate (IPTf), a potent electrophilic isopropylating agent, is no exception. Its efficacy in sensitive reactions can be significantly compromised by the presence of impurities, which can lead to unpredictable reaction outcomes, reduced yields, and the introduction of unwanted side products.[1] This guide provides an in-depth technical overview of the common impurities found in commercial grades of this compound, their origins, and a suite of analytical methodologies for their comprehensive characterization.
The Genesis of Impurities: A Look at the Synthesis of this compound
A thorough understanding of the synthetic pathways to this compound is fundamental to anticipating its potential impurity profile. The most prevalent commercial synthesis involves the reaction of isopropanol with a triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonic acid (TfOH).[2]
Synthesis Route 1: From Triflic Anhydride
The reaction of isopropanol with triflic anhydride, often in the presence of a non-nucleophilic base like pyridine, is a common method for producing this compound.
Caption: Synthesis of this compound from Triflic Anhydride.
Potential Process-Related Impurities from this route include:
-
Residual Isopropanol: Incomplete reaction can leave unreacted starting material.
-
Triflic Acid (TfOH): Hydrolysis of triflic anhydride by adventitious moisture, or as a byproduct, results in the presence of this strong acid.[3]
-
Pyridine/Pyridinium Salts: Residual base and its corresponding triflate salt may be present.
-
Diisopropyl Ether: A potential side-product from the reaction of isopropanol with the product, this compound, especially under acidic conditions.
Synthesis Route 2: From Triflic Acid
Direct esterification of isopropanol with triflic acid is another synthetic route. This reaction is typically an equilibrium process, and driving it to completion can be challenging.
Caption: Synthesis of this compound from Triflic Acid.
Potential Process-Related Impurities from this route include:
-
Residual Isopropanol and Triflic Acid: Due to the equilibrium nature of the reaction, unreacted starting materials are common impurities.
-
Water: A direct byproduct of the esterification reaction. Its presence can lead to the hydrolysis of the product.
Classification of Impurities in Commercial this compound
Impurities can be broadly categorized as organic, inorganic, and residual solvents, a classification that aligns with the International Council for Harmonisation (ICH) guidelines for pharmaceutical substances.[4]
| Impurity Category | Potential Species | Typical Origin | Impact on Reactions |
| Organic Impurities | Residual Isopropanol | Incomplete reaction | Can act as a nucleophile, quenching the triflating agent or participating in side reactions. |
| Triflic Acid (TfOH) | Hydrolysis of triflic anhydride or unreacted starting material | Highly acidic, can catalyze side reactions such as elimination or rearrangement.[5] | |
| Diisopropyl Ether | Side reaction during synthesis | A relatively inert impurity, but can affect the molar concentration of the reagent. | |
| Degradation Products | Hydrolysis of this compound | Can introduce acidic and alcoholic impurities, altering reaction conditions. | |
| Inorganic Impurities | Water | Byproduct of synthesis or atmospheric contamination | Promotes hydrolysis of the triflating agent and the product, leading to the formation of triflic acid. |
| Residual Metals | From manufacturing equipment or catalysts | Can interfere with catalytic processes. | |
| Residual Solvents | Dichloromethane, Toluene, etc. | Solvents used during synthesis and purification | Can have their own reactivity and may be difficult to remove. |
A Comparative Analysis Framework for Commercial Grades
While a direct comparison of specific commercial suppliers requires access to their batch-specific Certificate of Analysis, a robust internal quality control program should assess the following parameters. Different grades of reagents (e.g., technical vs. pharmaceutical) will have varying levels of these impurities.[6][7]
| Analytical Parameter | Method | Typical Specification (High Purity Grade) | Rationale for Control |
| Assay (Purity) | Quantitative NMR (qNMR) | > 99.0% | Ensures the accurate stoichiometry of reactions. |
| Water Content | Karl Fischer Titration | < 100 ppm | Minimizes hydrolysis of the reagent and formation of triflic acid. |
| Residual Triflic Acid | Acid-Base Titration or ¹⁹F NMR | < 0.1% | Prevents unwanted acid-catalyzed side reactions. |
| Residual Isopropanol | GC-MS | < 0.5% | Avoids side reactions and ensures accurate reagent concentration. |
| Residual Solvents | Headspace GC-MS | Per ICH Q3C limits | Ensures the absence of potentially reactive or toxic solvents.[8] |
Experimental Protocols for Impurity Characterization
A multi-faceted analytical approach is necessary for a comprehensive characterization of impurities in this compound.
Caption: Analytical Workflow for Impurity Characterization.
Quantitative NMR (qNMR) for Assay and Organic Impurity Profiling
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[9][10]
Objective: To determine the absolute purity of this compound and to identify and quantify organic impurities.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a similar mass of the internal standard into the same vial. The molar ratio should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard. For this compound, the septet of the CH group and the doublet of the CH₃ groups can be used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Identify impurity signals by comparing their chemical shifts to known values for potential impurities like isopropanol and diisopropyl ether.[11][12][13][14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds.[16] Headspace sampling is particularly useful for analyzing residual solvents without injecting the non-volatile matrix.[17]
Objective: To identify and quantify residual isopropanol, diisopropyl ether, and other volatile organic impurities and residual solvents.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS), with a headspace autosampler.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dimethyl sulfoxide - DMSO)
-
Certified reference standards for expected impurities (isopropanol, diisopropyl ether, and relevant solvents).
Protocol:
-
Standard Preparation:
-
Prepare a stock solution containing known concentrations of the target impurities in the dilution solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into a headspace vial.
-
Add a precise volume of the dilution solvent.
-
Seal the vial immediately.
-
-
GC-MS Analysis:
-
Headspace Parameters:
-
Incubation Temperature: 80-100 °C
-
Incubation Time: 15-30 minutes
-
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating alcohols and ethers.
-
Injector Temperature: 200-250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) to resolve volatile components, then ramp to a higher temperature (e.g., 220 °C) to elute less volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 30-350
-
-
-
Data Analysis:
-
Identify impurities by comparing their retention times and mass spectra to the prepared standards and library data.
-
Quantify the impurities by constructing a calibration curve from the analysis of the standard solutions.
-
Karl Fischer Titration for Water Content
Karl Fischer titration is a highly specific and accurate method for the determination of water content.[3][10][17][18][19]
Objective: To quantify the water content in the this compound sample.
Instrumentation: Coulometric or volumetric Karl Fischer titrator.
Materials:
-
This compound sample
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Karl Fischer reagent
Protocol:
-
Instrument Preparation:
-
Condition the Karl Fischer titrator to a low, stable drift rate.
-
-
Sample Analysis:
-
Inject a known weight or volume of the this compound sample into the titration cell.
-
The titration proceeds automatically until all the water has reacted.
-
-
Calculation:
-
The instrument software calculates the water content, typically expressed in parts per million (ppm) or percentage (%).
-
Managing Impurities and Ensuring Reagent Quality
For critical applications, it is advisable to:
-
Source from reputable suppliers who provide a detailed Certificate of Analysis with batch-specific impurity data.
-
Perform in-house quality control using the methods described above, especially for new batches or suppliers.
-
Store the reagent properly under an inert atmosphere (nitrogen or argon) and in a cool, dry place to prevent hydrolysis.
-
Consider purification by distillation under reduced pressure if the impurity levels are unacceptable for the intended application.
By implementing a rigorous analytical program for the characterization of impurities in commercial this compound, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic processes, ultimately leading to higher quality products and more robust scientific outcomes.
References
-
Wikipedia. (2023). Trifluoromethanesulfonic anhydride. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Singh, S. K., et al. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2). Retrieved from [Link]
-
ResolveMass Laboratories. (2023). GCMS Residual Solvent Analysis: What You Must Know. Retrieved from [Link]
-
SIELC Technologies. (n.d.). ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
Shimadzu Latin America. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]
-
Post Apple Scientific. (2024). The Impact of Impurities in Lab Chemicals. Retrieved from [Link]
-
Aure Chemical. (n.d.). How to Produce Triflic Anhydride by Reaction of Triflyl Chloride with Carboxylic Acids or Salts?. Retrieved from [Link]
- Google Patents. (n.d.). CN110618219A - Method for detecting residual solvent of trifluoromethanesulfonic acid.
-
Journal of Applied Pharmaceutical Science. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Retrieved from [Link]
-
Ovid. (2018). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trifloroacetyl triflate. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Veeprho. (n.d.). CAS 41029-44-1 - this compound. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
- Google Patents. (n.d.). US6469206B2 - Process for the preparation of triflic anhydride.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Journal of Young Pharmacists. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIFLIC ACID. Retrieved from [Link]
-
OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Semantic Scholar. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Triflic Acid Treatment Enables LC-MS/MS Analysis of Insoluble Bacterial Biomass. Retrieved from [Link]
-
DL Group. (n.d.). Tech Grade vs. USP Grade Isopropyl Alcohol Explained. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 4. Triflic Acid Treatment Enables LC-MS/MS Analysis of Insoluble Bacterial Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. How to Prepare Triflic Acid Using the Trifluoromethylation Process? | Aure Chemical [aurechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. [PDF] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry | Semantic Scholar [semanticscholar.org]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. an.shimadzu.com [an.shimadzu.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
A Comparative Guide to Isotopic Labeling Studies with Isopropyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical and biological systems.[1] By replacing an atom with its isotope, researchers can follow the molecule through complex reaction pathways, elucidate mechanisms, and quantify metabolic fluxes. The choice of the labeling reagent is critical to the success of these studies, dictating the efficiency, selectivity, and ease of the labeling process.
This guide provides an in-depth comparison of isopropyl trifluoromethanesulfonate (i-PrOTf) as a reagent for introducing isotopically labeled isopropyl groups into molecules, particularly focusing on the O-alkylation of phenols. We will compare its performance with a common alternative, isopropyl iodide (i-PrI), based on fundamental chemical principles and supporting experimental data from related studies. This guide will also provide detailed, synthesized protocols for the preparation of the labeling reagents and their application in labeling a model substrate.
The Superiority of the Triflate Leaving Group
This compound is a highly effective isopropylating agent due to the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion. The triflate anion's stability arises from the strong electron-withdrawing effect of the three fluorine atoms, which delocalizes the negative charge, making it a very weak base.[2] In nucleophilic substitution reactions, the rate of reaction is significantly influenced by the leaving group's ability to depart. Good leaving groups are weak bases that are stable on their own.[2][3]
The relative reactivity of leaving groups in SN2 reactions follows the order: TfO⁻ > I⁻ > Br⁻ > Cl⁻ .[2][3] This indicates that reactions using this compound will proceed much faster and under milder conditions than those with isopropyl iodide or bromide. A study on the kinetics of nucleophilic substitution on sterically hindered neopentyl systems confirmed that triflate is the best leaving group compared to iodide, bromide, and other sulfonates.[4]
Chemoselectivity: A Tale of Hard and Soft Acids and Bases
In molecules with multiple potential sites for alkylation (e.g., phenols with both hydroxyl and other nucleophilic groups), chemoselectivity is a key consideration. The Hard and Soft Acids and Bases (HSAB) theory provides a framework for predicting the outcome of these reactions.[1][5][6][7][8]
-
Hard acids are small, highly charged, and not easily polarizable. They prefer to react with hard bases , which are also small, highly electronegative, and not easily polarizable (e.g., oxygen in a phenoxide).
-
Soft acids are larger, have a lower charge, and are more polarizable. They prefer to react with soft bases , which are larger, less electronegative, and more polarizable (e.g., sulfur or certain nitrogen atoms).
In the context of O-alkylation of a phenoxide, the oxygen atom is a hard nucleophile. The choice of alkylating agent can influence the selectivity:
-
This compound: The triflate leaving group is considered "hard." This makes the overall electrophile harder, favoring reaction at the hard oxygen center of a phenoxide, leading to higher selectivity for O-alkylation.
-
Isopropyl Iodide: The iodide leaving group is "soft." This makes the electrophile softer, which can sometimes lead to competing reactions at softer nucleophilic sites within a molecule, if present.
Therefore, for selective O-alkylation, particularly in complex molecules, this compound is the theoretically superior reagent.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of isotopically labeled isopropylating agents and their use in the O-alkylation of a model substrate, 4-nitrophenol. These protocols are synthesized from established chemical literature.
Workflow for Isotopic Labeling
Caption: General workflow for isotopic labeling using this compound or isopropyl iodide.
Protocol 1: Synthesis of Isotopically Labeled this compound
This protocol is adapted from a general method for the synthesis of triflates.
Materials:
-
Isotopically labeled isopropanol (e.g., [¹³C₃]-isopropanol or [²H₇]-isopropanol)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the isotopically labeled isopropanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
In a separate flask, prepare a solution of pyridine (1.2 eq) and trifluoromethanesulfonic anhydride (1.1 eq) in anhydrous DCM.
-
Slowly add the Tf₂O/pyridine solution to the cooled isopropanol solution dropwise over 20-30 minutes, maintaining the temperature at -20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 40 minutes.
-
The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting alcohol.
-
Upon completion, the reaction mixture can be carefully quenched with cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is often used without further purification. If necessary, it can be purified by distillation under reduced pressure.
Protocol 2: Synthesis of Isotopically Labeled Isopropyl Iodide
This protocol is based on the reaction of isopropanol with red phosphorus and iodine.[9][10][11][12]
Materials:
-
Isotopically labeled isopropanol
-
Red phosphorus
-
Iodine
-
Sodium thiosulfate solution (aqueous)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add isotopically labeled isopropanol (1.0 eq) and iodine (1.0 eq).
-
Stir the mixture. Note that the iodine may not fully dissolve.
-
Carefully add red phosphorus (approximately 1.1 eq relative to the formation of PI₃) in small portions. Caution: This reaction can be highly exothermic. Proper cooling with a water bath is essential.
-
After the initial exothermic reaction subsides, stir the mixture for an additional 30-60 minutes.
-
Distill the volatile components from the reaction mixture.
-
Wash the collected distillate with an aqueous solution of sodium thiosulfate to remove any unreacted iodine (indicated by the disappearance of the orange/brown color).
-
Wash the organic layer sequentially with water and brine.
-
Dry the product over anhydrous sodium sulfate.
-
The final product can be purified by distillation, collecting the fraction boiling around 89-90 °C. A reported yield for the unlabeled synthesis is around 72%.
Protocol 3: O-Alkylation of 4-Nitrophenol
This protocol provides a general procedure for the O-isopropylation of a phenol.
Materials:
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃)
-
Isotopically labeled this compound or isopropyl iodide
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask, combine 4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the isotopically labeled isopropylating agent (1.1 eq) to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 80-85 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions with this compound are expected to be significantly faster than with isopropyl iodide.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the isotopically labeled 4-isopropoxynitrobenzene.
Comparative Analysis
| Feature | This compound (i-PrOTf) | Isopropyl Iodide (i-PrI) | Rationale & Supporting Data |
| Reactivity | Very High | Moderate | The triflate anion is a significantly better leaving group than iodide, leading to faster reaction rates.[2][3][4] This allows for milder reaction conditions (lower temperatures, shorter reaction times). |
| Synthesis of Reagent | Can be synthesized from labeled isopropanol and triflic anhydride or via an orthoester method.[13] The reaction is generally high-yielding. | Synthesized from labeled isopropanol, red phosphorus, and iodine.[9][10] The reaction can be highly exothermic and requires careful control. Yields are typically good but may be lower than for the triflate. | |
| Chemoselectivity (O- vs. C/N) | High for O-alkylation | Moderate to Good | Based on HSAB theory, the "hard" triflate leaving group promotes reaction at "hard" nucleophiles like phenoxide oxygen.[1][5][7] Iodide is a "soft" leaving group, which could lead to lower selectivity if softer nucleophilic sites are present. |
| Reaction Conditions | Milder (often room temperature to moderate heating) | Typically requires heating/reflux | The higher reactivity of the triflate allows for less forcing conditions, which is beneficial for sensitive substrates. |
| Byproducts | Triflic acid salts (can be removed by aqueous workup) | Phosphorus-containing byproducts and salts (requires careful workup and purification) | The workup for the triflate reaction is generally cleaner. |
| Cost & Availability | Triflic anhydride is more expensive than iodine and phosphorus. | Reagents are generally less expensive. | This is a significant consideration for large-scale labeling studies. |
| Stability | Can be moisture-sensitive. | Light-sensitive and can decompose to release iodine.[9] | Both reagents require careful handling and storage. |
Conclusion
For isotopic labeling studies involving the introduction of an isopropyl group, particularly for the O-alkylation of phenols and other hard nucleophiles, This compound emerges as the superior reagent in terms of reactivity and selectivity . Its use allows for faster reactions under milder conditions, which is a significant advantage when working with complex and sensitive molecules often encountered in drug development.
While the starting materials for preparing isotopically labeled this compound are more expensive, the potential for higher yields, cleaner reactions, and greater chemoselectivity can offset this cost, especially when dealing with valuable isotopically labeled precursors. Isopropyl iodide remains a viable and more economical alternative, particularly for simpler substrates where high reactivity and selectivity are less critical. The choice between these two powerful reagents will ultimately depend on the specific requirements of the labeling study, including the complexity of the substrate, the need for high isotopic incorporation efficiency, and budgetary constraints.
References
-
Wikipedia. Isopropyl iodide. [Link]
-
Wikipedia. HSAB theory. [Link]
-
PrepChem. Preparation of isopropyl iodide (2-iodopropane; propane, 2-iodo-; 2-propyl iodide). [Link]
-
Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]
-
Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. The Journal of Organic Chemistry, 87(13), 8457–8463. [Link]
-
Scribd. Understanding HSAB Theory in Chemistry. [Link]
-
The Royal Society of Chemistry. Synthesis procedure and 1H NMR (CDCl3) and 13C NMR (CDCl3). [Link]
-
Scribd. Sandrogreco The Hard Soft Acids Bases (Hsab) Principle And Organic Chemistry. [Link]
-
Sciencemadness Discussion Board. Isopropyl iodide success!. [Link]
-
Långström, B., & Kihlberg, T. (2006). Synthesis of 11C-labelled Alkyl Iodides. DiVA portal. [Link]
-
RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]
-
LoPachin, R. M., & Gavin, T. (2012). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. Chemical research in toxicology, 25(2), 249–260. [Link]
-
Aakash Institute. HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ. [Link]
-
Thy Labs. (2021, June 26). Making isopropyl iodide (2-Iodopropane). YouTube. [Link]
-
ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.3: Other Factors that Affect SN2 Reactions. [Link]
-
ResearchGate. Nucleophilicity and Leaving-Group Ability in Frontside and Backside S N 2 Reactions. [Link]
-
RSC Advances. Selective Synthesis of Propofol (2, 6-Diisopropylphenol) an Intravenous Anesthetic over Zeolite Catalysts. [Link]
-
The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. YouTube. [Link]
-
Organic Syntheses. PREPARATION OF 4-IODO-N,N-DIMETHYLANILINE. [Link]
-
Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
- Google Patents.
Sources
- 1. HSAB theory - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Sandrogreco The Hard Soft Acids Bases (Hsab) Principle And Organic Chemistry | PDF [slideshare.net]
- 7. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. Isopropyl iodide - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. CAS 75-30-9: Isopropyl iodide | CymitQuimica [cymitquimica.com]
- 12. m.youtube.com [m.youtube.com]
- 13. diva-portal.org [diva-portal.org]
A Comparative Guide to the Cross-Reactivity of Isopropyl Trifluoromethanesulfonate with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the precise installation of an isopropyl group is a frequent necessity. Isopropyl trifluoromethanesulfonate (IPTFMS), also known as isopropyl triflate, has emerged as a powerhouse reagent for this purpose. Its remarkable reactivity, driven by the exceptional leaving group ability of the trifluoromethanesulfonate anion, allows for isopropylation reactions under mild conditions.[1] However, this high reactivity can be a double-edged sword, leading to potential cross-reactivity with the diverse array of functional groups present in complex drug molecules.[1][2]
This guide provides a comprehensive comparison of the cross-reactivity of this compound with various functional groups, juxtaposed with common alternative isopropylating agents. We will delve into the mechanistic underpinnings of its reactivity, present qualitative and quantitative comparisons, and provide a detailed experimental protocol for evaluating chemoselectivity in your own systems.
The Reactivity Landscape of Isopropylating Agents
The propensity of an isopropylating agent to react with a given functional group is fundamentally governed by the nature of its leaving group. A good leaving group is a weak base, and the triflate anion (TfO⁻) is one of the best, being the conjugate base of the superacid, trifluoromethanesulfonic acid.[1] This makes IPTFMS a highly potent electrophile.
Let's consider the common alternatives:
-
Isopropyl Iodide (i-PrI): A classic alkylating agent where iodide is a good leaving group, though significantly less effective than triflate.[3]
-
Isopropyl Tosylate (i-PrOTs): Another sulfonate ester, the tosylate group is also a good leaving group, but less reactive than the triflate.[4][5]
The general order of reactivity for these isopropylating agents is:
This compound > Isopropyl Iodide > Isopropyl Tosylate
This hierarchy is a direct consequence of the stability of the corresponding leaving groups.
Cross-Reactivity Profile of this compound
The high electrophilicity of IPTFMS enables it to react with a broad spectrum of nucleophilic functional groups commonly found in drug candidates.[2][6] Understanding this reactivity profile is crucial for predicting potential side reactions and designing appropriate protecting group strategies.
Alcohols and Phenols (O-Isopropylation)
IPTFMS is highly effective for the isopropylation of alcohols and phenols to form isopropyl ethers. The reaction is typically fast and can be carried out at low temperatures.
-
Mechanism: The reaction generally proceeds via an Sₙ2 mechanism, although with secondary alcohols, an Sₙ1-like character with carbocationic intermediates can be observed, especially in polar, non-nucleophilic solvents.
-
Side Reactions:
-
Elimination: With sterically hindered secondary or tertiary alcohols, elimination to form propene can be a competing side reaction, especially at elevated temperatures or with basic conditions.
-
Rearrangement: The formation of a transient isopropyl cation can potentially lead to rearrangements in complex substrates, though this is less common.
-
Amines (N-Isopropylation)
Primary and secondary amines are excellent nucleophiles and react readily with IPTFMS.
-
Mechanism: The reaction is a straightforward Sₙ2 displacement.
-
Side Reactions:
-
Overalkylation: A primary amine can be di-isopropylated to form a tertiary amine, and subsequently a quaternary ammonium salt. Careful control of stoichiometry is crucial to achieve mono-alkylation.
-
Elimination: With sterically hindered amines, elimination can compete with substitution.
-
Thiols (S-Isopropylation)
Thiols are highly nucleophilic and react rapidly with IPTFMS to form thioethers.
-
Mechanism: Sₙ2 displacement.
-
Side Reactions: Overalkylation to form sulfonium salts is possible, though generally less facile than with amines.
Carboxylic Acids
The reaction of IPTFMS with carboxylic acids is more nuanced. While direct esterification can occur, it often requires activation of the carboxylate.
-
Reactivity: The carboxylate anion is a moderately good nucleophile. The reaction is typically slower than with amines or thiols and may require a non-nucleophilic base to deprotonate the carboxylic acid.
-
Side Reactions: If the substrate contains more nucleophilic functional groups (e.g., amines, thiols), selective isopropylation of the carboxylic acid is challenging without protecting groups.
Amides and Esters
Amides and esters are generally considered poor nucleophiles and are typically unreactive towards IPTFMS under standard conditions. The lone pair on the nitrogen of an amide is delocalized into the carbonyl group, reducing its nucleophilicity. Similarly, the carbonyl oxygen of an ester is not sufficiently nucleophilic. However, under forcing conditions or with catalysis, reactions can sometimes be induced.[7]
Other Nucleophilic Functional Groups
A variety of other functional groups present in drug molecules can potentially react with IPTFMS, including:
-
Indoles and other heterocycles: The nitrogen in many heterocyclic systems is nucleophilic and can be alkylated.
-
Enolates: Carbon nucleophiles, such as enolates, can undergo C-isopropylation.
Comparative Reactivity Guide
The following table provides a qualitative comparison of the reactivity of IPTFMS with alternative isopropylating agents towards common functional groups. It is important to note that reaction outcomes are highly dependent on specific reaction conditions (solvent, temperature, base, etc.).
| Functional Group | This compound (IPTFMS) | Isopropyl Iodide (i-PrI) | Isopropyl Tosylate (i-PrOTs) |
| Primary Alcohols | Very High | Moderate | Low to Moderate |
| Secondary Alcohols | High | Low | Very Low |
| Phenols | Very High | Moderate | Moderate |
| Primary Amines | Very High | High | Moderate |
| Secondary Amines | High | Moderate | Low to Moderate |
| Thiols | Very High | High | Moderate |
| Carboxylic Acids | Moderate | Low | Very Low |
| Amides | Very Low | Negligible | Negligible |
| Esters | Very Low | Negligible | Negligible |
Key Insights from the Comparison:
-
IPTFMS for Less Reactive Nucleophiles: The exceptional reactivity of IPTFMS makes it the reagent of choice for isopropylating less nucleophilic functional groups like secondary alcohols and carboxylic acids, where other agents may fail or require harsh conditions.[1]
-
Selectivity Challenges with IPTFMS: In a molecule with multiple nucleophilic sites (e.g., an amino alcohol), achieving selective isopropylation with IPTFMS can be difficult without the use of protecting groups. The high reactivity of IPTFMS often leads to a mixture of products.
-
Milder Alternatives for Greater Selectivity: For highly nucleophilic functional groups like primary amines and thiols, using a less reactive agent like isopropyl iodide or isopropyl tosylate can sometimes provide better selectivity, especially when other sensitive functional groups are present.[3][4]
Experimental Protocol: Competitive Reactivity Study of Isopropylating Agents
To empirically determine the cross-reactivity and selectivity of different isopropylating agents in a specific context, a competitive reaction experiment is invaluable. This protocol outlines a general method for comparing the reactivity of IPTFMS, i-PrI, and i-PrOTs towards a mixture of two different nucleophiles.
Objective: To quantify the relative rates of isopropylation for two different nucleophilic functional groups (e.g., an amine and an alcohol) by three different isopropylating agents.
Materials:
-
Substrate 1 (e.g., a primary amine like benzylamine)
-
Substrate 2 (e.g., a primary alcohol like benzyl alcohol)
-
This compound (IPTFMS)
-
Isopropyl iodide (i-PrI)
-
Isopropyl tosylate (i-PrOTs)
-
Anhydrous, non-nucleophilic solvent (e.g., dichloromethane, acetonitrile)
-
Non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine)
-
Internal standard for HPLC or NMR analysis (e.g., dodecane)
-
HPLC or NMR spectrometer
Experimental Workflow:
Detailed Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of the two nucleophilic substrates and the internal standard in the anhydrous solvent. Add 1.1 equivalents of the non-nucleophilic base.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add a limiting amount (e.g., 0.5 equivalents relative to one of the nucleophiles) of the isopropylating agent (IPTFMS, i-PrI, or i-PrOTs) via syringe. Start a timer immediately.
-
Monitoring the Reaction: At predetermined time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a quenching agent (e.g., a small amount of a highly reactive amine like piperidine in a suitable solvent).
-
Analysis:
-
HPLC Analysis: Dilute the quenched aliquots and analyze by HPLC. Develop a method that provides good separation of the starting materials, the two isopropylated products, and the internal standard.[8][9][10][11]
-
NMR Analysis: Alternatively, the reaction can be monitored directly in an NMR tube. Acquire ¹H NMR spectra at regular intervals to observe the disappearance of starting material signals and the appearance of product signals.[2][12][13][14][15]
-
-
Data Interpretation:
-
By integrating the peaks corresponding to the two isopropylated products and the internal standard, you can determine the concentration of each product at each time point.
-
Plot the concentration of each product versus time. The initial slope of these curves will give the initial rate of formation for each product.
-
The ratio of the initial rates will provide a quantitative measure of the chemoselectivity of the isopropylating agent under the tested conditions.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: IPTFMS and other alkylating agents are sensitive to moisture, which can lead to hydrolysis and inconsistent results.
-
Non-Nucleophilic Base: A non-nucleophilic base is used to neutralize the acid generated during the reaction without competing with the substrates for the isopropylating agent.
-
Limiting Isopropylating Agent: Using the isopropylating agent as the limiting reagent ensures that the nucleophiles are in competition for it, providing a true measure of relative reactivity.
-
Quenching: Rapidly quenching the reaction in the aliquots is essential to stop the reaction at a specific time point, allowing for accurate kinetic analysis.
Conclusion and Recommendations
This compound is an exceptionally powerful reagent for the introduction of an isopropyl group, particularly for less reactive nucleophiles. Its high reactivity, however, necessitates a thorough understanding of its potential for cross-reactivity with various functional groups.
For the Drug Development Professional:
-
Early-Stage Synthesis: In early-stage synthesis where rapid access to analogs is desired and functional group complexity is lower, the high reactivity of IPTFMS can be a significant advantage.
-
Complex Molecules: For late-stage functionalization of complex molecules with multiple nucleophilic sites, a careful evaluation of potential side reactions is paramount. The use of protecting groups may be unavoidable to achieve the desired chemoselectivity.
-
Process Development: In process development, where reaction control and robustness are critical, a less reactive and more selective isopropylating agent like isopropyl tosylate might be preferable, even if it requires slightly more forcing conditions.
By carefully considering the reactivity profiles outlined in this guide and, where necessary, conducting empirical studies using the provided protocol, researchers can make informed decisions about the most appropriate isopropylating agent for their specific synthetic challenge, ultimately leading to more efficient and successful drug discovery and development programs.
References
-
SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013, August 15). PubMed. Retrieved January 12, 2026, from [Link]
-
SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
-
Cas 2307-69-9,ISOPROPYL P-TOLUENESULFONATE. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
-
Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. (n.d.). University of Strathclyde. Retrieved January 12, 2026, from [Link]
-
SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. (n.d.). University of Strathclyde. Retrieved January 12, 2026, from [Link]
-
Backside versus Frontside SN2 Reactions of Alkyl Triflates and Alcohols. (2024, May 2). PubMed. Retrieved January 12, 2026, from [Link]
-
Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. (2017, August 31). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Unlocking Molecular Complexity: The Power of Triflate Esters in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
A Simple Deprotection of Triflate Esters of Phenol Derivatives. (2004, January 1). ResearchGate. Retrieved January 12, 2026, from [Link]
-
High performance liquid chromatography (HPLC) Protocol. (2019, June 26). Conduct Science. Retrieved January 12, 2026, from [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022, May 4). Bridgewater College Digital Commons. Retrieved January 12, 2026, from [Link]
-
Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023, June 19). LCGC International. Retrieved January 12, 2026, from [Link]
-
Reactions of 3-Arylpopynoic Acid Amides with Arenes in Trifluoromethanesulfonic Acid. (2025, January 21). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
A Chiral Pentafluorinated Isopropyl Group via Iodine(I)/(III) Catalysis. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Isopropyl tosylate | C10H14O3S. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Isopropyl iodide. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
NMR Spectroscopy for Metabolomics Research. (1989, September 7). MDPI. Retrieved January 12, 2026, from [Link]
-
NMR-based plant metabolomics protocols: a step-by-step guide. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]
-
Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026, January 5). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Tosyl group. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Functional Groups Names, Properties, and Reactions. (n.d.). LibreTexts. Retrieved January 12, 2026, from [Link]
-
NMR-Based Metabolomics. (n.d.). Springer. Retrieved January 12, 2026, from [Link]
-
Quantitative NMR Spectroscopy. (2017, November). University of Bristol. Retrieved January 12, 2026, from [Link]
-
Functional Groups In Organic Chemistry. (2010, October 6). UCLA. Retrieved January 12, 2026, from [Link]
-
Calculation of Self, Corrected, and Transport Diffusivities of Isopropyl Alcohol in UiO-66. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2025, December 15). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Preparation of isopropyl iodide (2-iodopropane; propane, 2-iodo-; 2-propyl iodide; sec-propyl iodide). (n.d.). PrepChem. Retrieved January 12, 2026, from [Link]
-
Alkane with isopropyl group. (2019, April 19). Khan Academy. Retrieved January 12, 2026, from [Link]
-
Molecular mechanism of efficient separation of isopropyl alcohol and isooctane by extractive distillation. (2024, April 1). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isopropyl iodide - Wikipedia [en.wikipedia.org]
- 4. CAS 2307-69-9: Isopropyl tosylate | CymitQuimica [cymitquimica.com]
- 5. Isopropyl tosylate | C10H14O3S | CID 598985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]
- 7. Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters [organic-chemistry.org]
- 8. conductscience.com [conductscience.com]
- 9. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 14. pure.au.dk [pure.au.dk]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Isopropyl Trifluoromethanesulfonate
As a Senior Application Scientist, this guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of isopropyl trifluoromethanesulfonate (isopropyl triflate). This potent alkylating agent is valued in organic synthesis for its high reactivity, a property stemming from the exceptional leaving group ability of the trifluoromethanesulfonate anion.[1] However, this same reactivity renders it hazardous, necessitating a rigorous and chemically sound disposal procedure. This document moves beyond simple checklists to explain the chemical principles behind each step, ensuring a protocol that is not only effective but also inherently safe and self-validating.
Core Principles and Hazard Assessment
This compound is a highly reactive electrophile, corrosive, and acutely toxic.[1][2] Its disposal is predicated on a single, non-negotiable principle: active this compound must never be disposed of directly. It must first be chemically deactivated through a controlled, two-stage process of quenching and neutralization. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Rationale & Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301: Toxic if swallowedH311: Toxic in contact with skinH330: Fatal if inhaled | Isopropyl triflate is a potent alkylating agent that can react indiscriminately with biological nucleophiles, leading to cellular damage.[1][2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | The compound is highly reactive and can cause immediate, severe chemical burns upon contact.[2] Hydrolysis on contact with moisture on the skin can also produce trifluoromethanesulfonic acid, a superacid.[3][4] |
| Reactivity | Reacts readily with nucleophiles and water | The triflate group is an excellent leaving group, making the isopropyl cation highly electrophilic and reactive toward a wide range of nucleophiles, including water.[1][3] |
| Hazardous Decomposition | Emits toxic fumes under fire conditions | Combustion produces hazardous byproducts including carbon oxides (CO, CO₂), sulfur oxides (SOx), and highly toxic hydrogen fluoride (HF).[3][5][6] |
Engineering Controls and Personal Protective Equipment (PPE)
All handling and disposal procedures must be performed within a certified chemical fume hood to mitigate the risk of inhaling fatal vapors.[2][7] The required PPE is detailed below and is mandatory for all personnel involved in the procedure.
| Equipment | Specification/Standard | Rationale |
| Primary Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 / EN 166 | Protects against splashes and vapors. |
| Secondary Eye/Face Protection | Full-face shield | Used in conjunction with goggles to protect the entire face from splashes during quenching and neutralization, which can be exothermic. |
| Hand Protection | Double-gloving: Nitrile inner glove, Neoprene or Butyl rubber outer glove | Provides robust protection against a highly corrosive and skin-toxic substance.[7] Gloves must be inspected before use and changed immediately if contamination is suspected.[8] |
| Body Protection | Flame-resistant laboratory coat | Protects against chemical splashes and provides a layer of protection in the event of a fire. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Prevents exposure from spills. |
The Two-Stage Disposal Protocol: Quenching and Neutralization
This protocol is designed for the safe deactivation of small to moderate laboratory quantities (up to ~10-20 mL) of this compound. For larger quantities, consult your institution's Environmental Health & Safety (EHS) department.
Stage 1: Quenching the Electrophile
The primary objective of this stage is to safely consume the reactive alkylating agent. This is achieved by reacting it with a suitable, low-reactivity nucleophile—a simple alcohol like isopropanol or n-butanol—in an inert solvent. This converts the hazardous triflate ester into a more stable ether and trifluoromethanesulfonic acid.
Experimental Protocol: Quenching
-
Preparation: In a chemical fume hood, prepare a quenching solution in an appropriately sized flask equipped with a magnetic stir bar. The solution should consist of a 10-fold molar excess of an alcohol (e.g., isopropanol) relative to the amount of isopropyl triflate to be quenched, dissolved in an inert solvent like toluene or heptane (approx. 10 mL of solvent per 1 mL of triflate).
-
Cooling: Place the quenching solution flask in an ice/water bath and allow it to cool to 0-5 °C with gentle stirring. This is critical to dissipate the heat generated during the exothermic reaction.
-
Controlled Addition: Using a syringe or dropping funnel, add the this compound dropwise to the cold, stirring quenching solution. Maintain a slow addition rate to prevent a rapid temperature increase. Monitor the temperature of the reaction; it should not exceed 20 °C.
-
Reaction Time: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction has gone to completion.
Stage 2: Neutralizing the Superacid
The quenching process generates trifluoromethanesulfonic acid (triflic acid), a highly corrosive superacid that must be neutralized before the waste can be collected.[4]
Experimental Protocol: Neutralization
-
Preparation: Prepare a separate beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Controlled Addition: While keeping the quenched reaction mixture in the ice bath and stirring, slowly and carefully add the bicarbonate or carbonate solution portion-wise. Vigorous gas (CO₂) evolution will occur. Add the base slowly to control the foaming.
-
pH Verification: Continue adding the basic solution until the gas evolution ceases. Use pH paper or a calibrated pH meter to check the aqueous layer of the mixture. The final pH should be between 6 and 8.
-
Final Stir: Once neutralized, remove the ice bath and allow the mixture to stir at room temperature for 15-20 minutes.
Final Waste Collection and Labeling
Once the two-stage protocol is complete, the resulting biphasic mixture (organic and aqueous layers) is chemically deactivated and safe for collection.
-
Collection: Pour the entire neutralized mixture into a designated, properly vented, and chemically compatible (e.g., High-Density Polyethylene - HDPE) hazardous waste container.
-
Rinsing: Rinse the reaction flask with a small amount of acetone or ethanol. This first rinse must be collected and added to the hazardous waste container.[9] Subsequent rinses with soap and water can be disposed of down the drain, assuming institutional policies permit.
-
Labeling: Affix a completed hazardous waste tag to the container. The label must accurately list all components, including:
-
Water
-
Sodium Trifluoromethanesulfonate
-
The quenching alcohol (e.g., Isopropanol)
-
The resulting ether (e.g., Diisopropyl ether)
-
The organic solvent (e.g., Toluene)
-
-
Disposal: Store the sealed container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.[9]
Disposal Workflow Diagram
The following diagram illustrates the complete decision and action pathway for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS this compound. Available at: [Link]
-
PubChem. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967. Available at: [Link]
-
National Institutes of Health (NIH). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC. Available at: [Link]
-
C&EN. Understanding the Hazards and Safe Handling of Methyl Triflate. Available at: [Link]
-
University of Rochester. TLC Stains. Available at: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Isopropyl trifluoroacetate. Available at: [Link]
- Google Patents. EP0430253A2 - Method for neutralizing acids in organopolysiloxanes.
-
PubChem. Trifluoromethanesulfonate | CF3O3S- | CID 2758875. Available at: [Link]
-
precisionFDA. This compound. Available at: [Link]
-
Gelest, Inc. TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE. Available at: [Link]
-
Organic Chemistry. TLC stains. Available at: [Link]
- Google Patents. DE10353934A1 - Process for the preparation of metal salts of trifluoromethanesulfonic acid and their use as esterification catalysts.
-
ChemicalDesk.Com. TLC Stains Preparation. Available at: [Link]
-
Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas. Available at: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Organic Syntheses Procedure. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Available at: [Link]
-
University of California, San Diego. Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available at: [Link]
-
MIT EHS. Chemicals. Available at: [Link]
Sources
- 1. Buy this compound | 41029-44-1 [smolecule.com]
- 2. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Isopropyl Trifluoromethanesulfonate
Isopropyl trifluoromethanesulfonate (isopropyl triflate) is a potent electrophilic reagent widely utilized in organic synthesis for the introduction of the isopropyl group. Its high reactivity, however, is matched by significant health hazards, including acute toxicity, severe corrosivity, and potential fatality upon inhalation.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that researchers, scientists, and drug development professionals can handle this chemical with the highest degree of safety. Our approach moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of laboratory safety.
Hazard Analysis: The Foundation of Your PPE Strategy
Understanding the specific dangers posed by this compound is the critical first step in mitigating risk. The primary hazards, as identified in authoritative chemical safety databases, dictate the necessary levels of protection.[1]
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | All work must be conducted within a certified chemical fume hood to prevent vapor exposure. Respiratory protection is mandatory for any emergency response outside of a hood. |
| Acute Toxicity (Oral, Dermal) | H301+H311: Toxic if swallowed or in contact with skin | Dermal contact must be strictly avoided through appropriate gloves and protective clothing. Accidental ingestion poses a severe risk. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | Impervious gloves, a lab coat, and full face/eye protection are non-negotiable to prevent immediate and severe tissue damage. |
| Serious Eye Damage | H318: Causes serious eye damage | Standard safety glasses are insufficient. Chemical splash goggles are required to form a complete seal around the eyes. A face shield is necessary for splash protection. |
| Other Hazards | Moisture and air sensitive[2]; releases toxic gases (HF, SOx) upon decomposition[2][3] | Handling under an inert atmosphere may be required. Procedures must prevent contact with incompatible materials like strong oxidizing agents, acids, and bases.[2][4] |
The Hierarchy of Controls: PPE as the Final Safeguard
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense in the hierarchy of safety controls. The most effective safety measures are, in order of preference:
-
Elimination/Substitution: Using a less hazardous chemical if possible.
-
Engineering Controls: Physically separating the operator from the hazard. For isopropyl triflate, the single most important engineering control is a properly functioning chemical fume hood .[3][4] All handling, transfers, and reactions must occur within the hood.
-
Administrative Controls: Standard Operating Procedures (SOPs), safety training, and clear labeling.
-
Personal Protective Equipment (PPE): The equipment worn by the user, as detailed below.
Core PPE for Routine Handling of this compound
For standard laboratory procedures such as weighing, transfers, and setting up reactions within a chemical fume hood, the following PPE ensemble is mandatory.
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Double Gloving: • Inner Glove: Nitrile• Outer Glove: Butyl rubber or heavyweight neoprene | Isopropyl triflate can degrade standard disposable gloves quickly. A double-gloving system provides layered protection. The inner nitrile glove offers dexterity and secondary protection in case the outer glove is breached. The outer butyl or neoprene glove provides superior resistance to corrosive and toxic chemicals.[5] Always inspect gloves for any signs of degradation or puncture before use.[3] |
| Body Protection | Flame-resistant (FR) lab coat (e.g., Nomex®) | A standard cotton or polyester-blend lab coat offers minimal protection from a corrosive chemical splash and can be flammable. An FR lab coat provides essential protection against splashes and potential fire hazards, as this chemical is flammable and may be used with flammable solvents.[3][6] The coat must be fully buttoned with sleeves rolled down. |
| Eye Protection | Chemical splash goggles (vented or non-vented) conforming to ANSI Z87.1 (US) or EN 166 (EU) standards | Because isopropyl triflate causes severe and immediate eye damage[1], safety glasses with side shields are inadequate. Goggles that form a seal around the eyes are required to protect against splashes and vapors.[3][4] |
| Face Protection | Full-face shield worn over chemical splash goggles | A face shield is mandatory whenever there is a risk of splashing, which includes nearly all transfers of the liquid reagent.[5][6] It protects the entire face from direct contact and severe burns. |
| Footwear | Closed-toe, closed-heel, chemical-resistant shoes | Protects feet from spills. Leather or other absorbent materials are not recommended as they can trap chemicals against the skin.[6] |
Procedural Discipline: PPE Donning and Doffing Workflow
Cross-contamination during the removal of PPE is a common cause of exposure. Adhering to a strict sequence is critical for safety.
Figure 1: Sequential workflow for donning and doffing PPE to minimize contamination risk.
PPE for Emergencies and Non-Routine Tasks
Spill Response
The PPE required for cleaning a spill depends on its size and location.
-
Minor Spill (<100 mL, inside a fume hood):
-
Major Spill (>100 mL, or any spill outside a fume hood):
-
DO NOT ATTEMPT TO CLEAN UP.
-
Call emergency services and inform them of the specific chemical involved.[9]
-
Emergency responders will require advanced PPE, including:
-
First Aid and Exposure
If an exposure occurs despite precautions, immediate action is critical.
-
Skin Exposure: Immediately go to the nearest safety shower and remove all contaminated clothing while showering.[7][11] Flush the affected area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.[4]
-
Eye Exposure: Use the eyewash station immediately.[9] Hold eyelids open and flush with water for at least 15 minutes.[3][12] Remove contact lenses if possible. Seek immediate medical attention.[4][12]
-
Inhalation: Move the affected person to fresh air at once.[3][11] If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[4][11]
Disposal of Contaminated PPE
All disposable items that have come into contact with this compound are considered hazardous waste.
-
Gloves, wipes, and absorbent materials must be collected in a designated, sealed hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical contents.
-
Follow your institution's specific guidelines for hazardous waste disposal, which typically involves a licensed disposal company.[3]
By implementing this comprehensive PPE strategy, grounded in a thorough understanding of the chemical's hazards, laboratory professionals can confidently and safely utilize this compound in their critical research and development work.
References
- MATERIAL SAFETY DATA SHEETS this compound.
- SAFETY DATA SHEET (Triisopropylsilyl trifluoromethanesulfon
- First Aid Procedures for Chemical Hazards. NIOSH - CDC.
- 1-Methylethyl 1,1,1-trifluoromethanesulfon
- SAFETY DATA SHEET (Methyl trifluoromethanesulfon
- SAFETY DATA SHEET (Triisopropylsilyl-trifluoromethanesulfon
- SAFETY DATA SHEET (Isopropyl Alcohol). Spectrum Chemical.
- Personal Protective Equipment | US EPA.
- SOP for handling IPA. UMass Lowell.
- Personal Protective Equipment (PPE) - CHEMM.
- Spill Control/Emergency Response - EHSO Manual 2025-2026.
- Chemical Safety: Personal Protective Equipment.
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety.
- SAFETY DATA SHEET (Methyl trifluoromethanesulfon
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu.
Sources
- 1. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. uml.edu [uml.edu]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. epa.gov [epa.gov]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
